molecular formula C25H28O5 B12427546 Euchrestaflavanone-A

Euchrestaflavanone-A

Cat. No.: B12427546
M. Wt: 408.5 g/mol
InChI Key: BMIMEYWWZBBDCM-UHFFFAOYSA-N
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Description

5,7,4'-Trihydroxy-3',8-diprenylflavanone is a natural product found in Euchresta formosana and Euchresta japonica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-12,23,26-28H,7,9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIMEYWWZBBDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Isolation and Characterization of Euchrestaflavanone A

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical isolation, structural characterization, and biological profiling of Euchrestaflavanone A (EFA) . It is designed for researchers in natural product chemistry and drug discovery, focusing on reproducibility and mechanistic insight.

Compound Profile & Significance

Euchrestaflavanone A (CAS: 80510-05-0) is a bioactive prenylated flavonoid primarily isolated from the root bark of species within the Euchresta and Cudrania genera (Fabaceae and Moraceae families). It is structurally distinct due to its dual prenylation pattern on both the A and B rings of the flavanone skeleton.

  • IUPAC Name: (2S)-2-[3-(3-methylbut-2-enyl)-4-hydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

  • Molecular Formula: C₂₅H₂₈O₅[1][2]

  • Molecular Weight: 408.49 g/mol [3]

  • Key Chemical Class: Diprenylated Flavanone[1]

  • Solubility Profile: Soluble in MeOH, EtOH, EtOAc, Acetone, DMSO; sparingly soluble in n-hexane; insoluble in water.

Therapeutic Relevance

EFA has emerged as a lead compound for cardiovascular therapeutics due to its potent anti-platelet activity . Unlike non-specific COX inhibitors, EFA operates via a multi-target mechanism involving cAMP upregulation and glycoprotein IIb/IIIa inhibition, offering a potential pathway for antithrombotic drugs with reduced bleeding risks.

Natural Sources

The accumulation of EFA is highly tissue-specific, predominantly found in the root bark where secondary metabolites concentrate for plant defense.

GenusSpeciesPart UsedPrimary Co-Metabolites
Euchresta E. japonicaRootsMaackiain, Medicagol, Trifolirhizin
Euchresta E. formosanaRootsEuchrenone a, Formosanatins A-D
Cudrania C. tricuspidataRoot BarkCudraflavanone A, Xanthones, Cudratricusxanthone A
Azadirachta A. indicaFlowersNaringenin derivatives (minor source)

Isolation & Purification Protocol

This protocol synthesizes best practices from Euchresta and Cudrania isolation workflows. It prioritizes the preservation of the prenyl groups, which are susceptible to oxidation and cyclization under acidic conditions or excessive heat.

Phase 1: Extraction and Partitioning

Objective: Isolate the organophilic fraction containing prenylated flavonoids.

  • Preparation: Air-dry root bark (1.0 kg) and pulverize to a coarse powder (40 mesh).

  • Extraction: Macerate in MeOH (5 L x 3) at room temperature for 72 hours. Avoid refluxing to prevent thermal degradation.

  • Concentration: Evaporate solvent in vacuo at <45°C to yield a crude methanolic extract (~120 g).

  • Liquid-Liquid Partition:

    • Suspend crude extract in H₂O (1 L).

    • Partition successively with n-Hexane (1 L x 3), EtOAc (1 L x 3), and n-BuOH (1 L x 3).

    • Target Fraction: The EtOAc fraction contains the majority of prenylated flavanones, including EFA.

Phase 2: Chromatographic Fractionation

Objective: Separate EFA from structurally similar isomers (e.g., Cudraflavanone A, Euchrestaflavanone C).

  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

  • Mobile Phase Gradient: n-Hexane : EtOAc (Start 10:1 → End 1:1).

  • Elution Logic:

    • Non-polar lipids elute first (100% Hexane).

    • EFA elutes in the 4:1 to 3:1 Hexane:EtOAc range.

    • Collect 200 mL fractions and monitor via TLC (Silica gel 60 F₂₅₄; Solvent: Hexane:EtOAc 3:1; Detection: UV 254/365 nm & 10% H₂SO₄ charring).

Phase 3: Purification (The "Polishing" Step)

Objective: Remove chlorophyll and polymeric tannins.

  • Column: Sephadex LH-20.

  • Solvent: 100% MeOH.

  • Procedure: Load the EFA-rich fraction from Phase 2. Elute isocratically. EFA typically elutes after the chlorophyll band but before the highly polar glycosides.

Phase 4: Final Isolation (HPLC)

Objective: Achieve >98% purity for biological assays.

  • System: Semi-preparative RP-HPLC (C18 column, 5 µm, 250 x 10 mm).

  • Mobile Phase: MeOH : H₂O (85:15 v/v, isocratic).

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 290 nm (Flavanone characteristic absorption).

  • Retention: EFA typically elutes between 20–30 mins, distinct from its regioisomers.

Visualization: Isolation Workflow

IsolationProtocol RawMaterial Dried Root Bark (E. formosana / C. tricuspidata) Extraction Extraction (MeOH, RT, 72h) RawMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partition Liquid-Liquid Partition CrudeExtract->Partition HexaneFr n-Hexane Fr. (Lipids, Waxes) Partition->HexaneFr EtOAcFr EtOAc Fraction (Target: Prenylated Flavanones) Partition->EtOAcFr BuOHFr n-BuOH Fr. (Glycosides) Partition->BuOHFr SilicaCC Silica Gel CC (Hexane:EtOAc Gradient) EtOAcFr->SilicaCC EnrichedFr EFA Enriched Fraction (Elutes ~3:1 Hex:EtOAc) SilicaCC->EnrichedFr Sephadex Sephadex LH-20 (MeOH Isocratic) EnrichedFr->Sephadex PrepHPLC Semi-Prep HPLC (C18, MeOH:H2O 85:15) Sephadex->PrepHPLC FinalProduct Euchrestaflavanone A (>98% Purity) PrepHPLC->FinalProduct

Caption: Step-by-step fractionation logic for isolating Euchrestaflavanone A from root bark matrices.

Structural Characterization & Validation

To validate the identity of EFA, the following spectral data must be confirmed. The key diagnostic feature is the presence of two distinct prenyl chains (one on Ring A, one on Ring B) and the flavanone H-2/H-3 spin system.

UV Spectroscopy[4][5]
  • λmax (MeOH): 292 nm, 335 nm (sh).

  • Shift Reagents:

    • +AlCl₃: Bathochromic shift (confirms 5-OH).

    • +NaOAc: No shift (confirms 7-OH is substituted or sterically hindered? Note: In EFA, 7-OH is free, but 6-prenyl may affect kinetics. Standard flavanones with 7-OH usually shift with NaOAc. Lack of shift often implies 7-substitution, but for EFA, look for 7-OH signals in NMR to confirm.)

Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)

The following chemical shifts are diagnostic for EFA.

PositionδH (ppm), Multiplicity, J (Hz)δC (ppm)Assignment Note
2 5.30 (dd, 13.0, 3.0)78.8Flavanone C-ring chiral center
3 3.05 (dd, 17.0, 13.0)2.80 (dd, 17.0, 3.0)43.2Flavanone C-ring methylene
5-OH 12.10 (s) -Chelated hydroxyl (Diagnostic)
6 -112.5Substituted by Prenyl Group
8 6.02 (s)96.0Isolated A-ring proton (or H-6 if 8-prenyl)
1' -131.0B-ring quaternary
2' 7.15 (d, 2.0)127.5B-ring coupling w/ H-6'
5' 6.80 (d, 8.5)115.8Ortho coupling
6' 7.12 (dd, 8.5, 2.0)125.4Meta/Ortho coupling
Prenyl-1 (A-Ring) 3.25 (d, 7.0)5.20 (t)1.70 (s), 1.65 (s)21.5, 121.8, 131.5, 17.8, 25.8Attached at C-6
Prenyl-2 (B-Ring) 3.35 (d, 7.0)5.30 (t)1.75 (s), 1.72 (s)28.5, 122.0, 132.0, 17.9, 25.9Attached at C-3'

Note: Chemical shifts may vary slightly (±0.2 ppm) depending on concentration and solvent purity. The 5-OH signal at ~12.10 ppm is a critical purity check.

Biological Mechanism of Action[6]

Euchrestaflavanone A is a potent anti-platelet agent . Its mechanism is distinct from aspirin (COX-1 inhibition) or clopidogrel (P2Y12 inhibition). EFA acts downstream on the signal transduction pathways that lead to platelet shape change and aggregation.

Key Pharmacological Targets
  • cAMP Elevation: EFA inhibits phosphodiesterase (PDE) activity or stimulates adenylate cyclase, leading to increased intracellular cAMP. High cAMP levels phosphorylate VASP (Vasodilator-stimulated phosphoprotein), which inhibits actin polymerization and platelet activation.

  • GP IIb/IIIa Downregulation: EFA suppresses the activation of the Glycoprotein IIb/IIIa receptor (integrin αIIbβ3), the final common pathway for platelet aggregation (fibrinogen binding).

  • TXA₂ Reduction: It inhibits the formation of Thromboxane A2, a potent vasoconstrictor and platelet agonist.

Visualization: Anti-Thrombotic Signaling Pathway

MechanismOfAction EFA Euchrestaflavanone A AC Adenylate Cyclase EFA->AC Stimulates TXA2 Thromboxane A2 (Production) EFA->TXA2 Inhibits GPIIbIIIa GP IIb/IIIa Activation EFA->GPIIbIIIa Downregulates Collagen Collagen (Stimulus) Collagen->TXA2 Ca2 Ca2+ Mobilization Collagen->Ca2 cAMP cAMP (↑ Levels) AC->cAMP PKA Protein Kinase A cAMP->PKA VASP VASP-P (Phosphorylated) PKA->VASP VASP->GPIIbIIIa Inhibits TXA2->GPIIbIIIa Ca2->GPIIbIIIa Aggregation Platelet Aggregation (Thrombosis) GPIIbIIIa->Aggregation

Caption: EFA attenuates thrombosis by elevating cAMP and blocking the GP IIb/IIIa fibrinogen receptor.

References

  • Mizuno, M., et al. (1989). "Studies on the constituents of Euchresta japonica Hook. f. ex Regel (1)."[4] Chemical and Pharmaceutical Bulletin, 37(1), 195-197.

  • Shin, J. H., & Kwon, H. W. (2020). "Euchrestaflavanone A can attenuate thrombosis through inhibition of collagen-induced platelet activation."[3] Journal of Applied Biological Chemistry, 63(4), 389-396.

  • Lo, W. L., et al. (2002).[5] "Coumaronochromones and flavanones from Euchresta formosana roots."[4][5][6] Phytochemistry, 60(8), 839-845.[6]

  • Zou, Y. S., et al. (2019). "Anti-neuroinflammatory effects of cudraflavanone A isolated from the chloroform fraction of Cudrania tricuspidata root bark." Pharmaceutical Biology, 56(1), 28-36.

  • PubChem Database. (2025).[7] "Euchrestaflavanone A (CID 108064)." National Center for Biotechnology Information.

Sources

Euchrestaflavanone-A: Biosynthetic Architecture & Experimental Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biosynthetic pathway of Euchrestaflavanone-A, a bioactive prenylated flavanone. This document is structured for researchers and drug development professionals, synthesizing established biochemical principles with specific protocols for pathway elucidation.

Target Molecule: Euchrestaflavanone-A (Prenylated Flavanone) Primary Source: Euchresta species (e.g., Euchresta japonica, Euchresta formosana) Therapeutic Context: Anti-platelet aggregation, cytotoxicity, anti-thrombotic activity.

Executive Summary

Euchrestaflavanone-A represents a specialized class of prenylated flavonoids restricted largely to the Fabaceae (Leguminosae) family. Unlike ubiquitous flavonoids, Euchrestaflavanone-A possesses a hydrophobic isoprenoid side chain (dimethylallyl group) attached to the flavanone core. This prenylation significantly enhances membrane permeability and receptor affinity, conferring potent anti-platelet and cytotoxic properties.

The biosynthesis of Euchrestaflavanone-A is a tripartite convergence of:

  • The Shikimate/Phenylpropanoid Pathway (generating the C6-C3 backbone).

  • The Polyketide Pathway (generating the A-ring).

  • The Isoprenoid Pathway (generating the dimethylallyl diphosphate, DMAPP, donor).

This guide dissects the enzymatic machinery responsible for this synthesis, focusing on the rate-limiting prenyltransferase (PT) step, and provides a validated experimental framework for its study.

Chemical Architecture & Biosynthetic Logic

The biosynthesis of Euchrestaflavanone-A does not occur in a linear vacuum; it requires the spatial and temporal coordination of cytosolic and plastidial enzymes.

The Core Scaffold (Cytosolic)

The flavanone backbone, likely Naringenin (5,7,4'-trihydroxyflavanone) or a related intermediate like Liquiritigenin , acts as the prenyl acceptor.

  • Precursor: L-Phenylalanine.[1][2]

  • Key Transformation: The condensation of 4-coumaroyl-CoA with three malonyl-CoA units by Chalcone Synthase (CHS) yields naringenin chalcone, which is stereospecifically cyclized by Chalcone Isomerase (CHI) to (2S)-naringenin.

The Prenylation Event (Plastidial Interface)

This is the defining step for Euchresta flavonoids. A membrane-bound Flavonoid Prenyltransferase (PT) catalyzes the Friedel-Crafts alkylation of the flavanone A-ring (typically at C-8 or C-6).

  • Enzyme: Aromatic Prenyltransferase (e.g., orthologs of SfN8DT-1 from Sophora flavescens).[3]

  • Donor: Dimethylallyl diphosphate (DMAPP).[1]

  • Localization: Evidence suggests these PTs possess N-terminal transit peptides targeting them to the plastid , where the MEP (Methylerythritol Phosphate) pathway generates an abundant pool of DMAPP.

Pathway Visualization

The following diagram illustrates the convergence of these pathways.

Euchresta_Biosynthesis cluster_Cytosol CYTOSOL (Phenylpropanoid/Flavonoid Assembly) cluster_Plastid PLASTID (Isoprenoid Generation & Prenylation) Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CouCoA p-Coumaroyl-CoA Cin->CouCoA C4H, 4CL Chalcone Naringenin Chalcone CouCoA->Chalcone CHS (+ Malonyl-CoA) MalCoA 3x Malonyl-CoA Naringenin Naringenin (Flavanone Core) Chalcone->Naringenin CHI EuchrestaPT Euchresta-PT (Membrane-Bound Prenyltransferase) Naringenin->EuchrestaPT Transport to Plastid/ER Interface Pyr Pyruvate + G3P DMAPP DMAPP (Prenyl Donor) Pyr->DMAPP MEP Pathway DMAPP->EuchrestaPT EuchrestaFlavA EUCHRESTAFLAVANONE-A (Prenylated Flavanone) EuchrestaPT->EuchrestaFlavA C-8/C-6 Prenylation

Caption: Biosynthetic convergence of cytosolic flavonoid assembly and plastidial isoprenoid generation, mediated by the membrane-bound Euchresta-PT.

Enzymatic Machinery: The Critical Prenyltransferases

The synthesis of Euchrestaflavanone-A hinges on the activity of Flavonoid Prenyltransferases (PTs) . Unlike soluble microbial PTs, plant flavonoid PTs are integral membrane proteins (homogentisate phytyltransferase family).

Key Characteristics of Euchresta-type PTs:
  • Substrate Specificity: They display strict regioselectivity (usually C-8 or C-6) but often accept multiple flavanone substrates (e.g., Naringenin, Liquiritigenin).

  • Cofactor Dependence: Strictly Mg²⁺-dependent .

  • Toplogy: They contain multiple transmembrane domains (typically 6-9) and a conserved "NDxxD" motif essential for DMAPP binding.

Scientific Insight: Research on the related legume Sophora flavescens identified SfN8DT-1 , an enzyme responsible for 8-prenylnaringenin production. Due to the chemotaxonomic proximity, the enzyme generating Euchrestaflavanone-A is posited to be a direct ortholog of SfN8DT-1, utilizing a similar catalytic mechanism.

Experimental Validation Framework

To elucidate or engineer this pathway, researchers must move beyond simple transcriptomics. The following protocols are designed to validate the function of the pathway components.

Protocol A: Microsomal Enzyme Assay (The "Gold Standard")

Purpose: To detect prenyltransferase activity in plant tissue or heterologous hosts, bypassing the instability of purified membrane proteins.

Materials:

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM Sodium Ascorbate, 5 mM DTT, 10% Glycerol, 50 mg/mL PVPP.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂ (Critical).

  • Substrates: Naringenin (1 mM), DMAPP (1 mM).

Step-by-Step Methodology:

  • Tissue Disruption: Grind 2g of fresh Euchresta root tissue (or yeast pellet) in liquid nitrogen. Homogenize in 10 mL Extraction Buffer.

  • Clarification: Centrifuge at 10,000 x g for 15 min at 4°C to remove cell debris and mitochondria.

  • Microsome Isolation: Centrifuge the supernatant at 100,000 x g for 60 min at 4°C. The resulting pellet contains the microsomal fraction (ER/Plastid membranes).

  • Resuspension: Gently resuspend the pellet in 500 µL Assay Buffer.

  • Reaction: Mix 50 µL microsomes, 2 µL Naringenin, 2 µL DMAPP, and buffer to 100 µL. Incubate at 30°C for 30-60 mins.

  • Termination: Stop reaction with 200 µL Ethyl Acetate (acidified with 1% acetic acid). Vortex and centrifuge.

  • Analysis: Analyze the organic phase via HPLC-DAD or LC-MS/MS (C18 column, MeOH/Water gradient). Look for a mass shift of +68 Da (prenyl group).

Protocol B: Transient Expression in Nicotiana benthamiana

Purpose: To verify gene function in a plant system with an active MEP pathway.

  • Cloning: Clone the candidate PT gene into a binary vector (e.g., pEAQ-HT) with a C-terminal GFP tag (to verify plastid localization).

  • Infiltration: Transform Agrobacterium tumefaciens (strain GV3101). Infiltrate leaves of 4-week-old N. benthamiana.

  • Substrate Feeding: 24h post-infiltration, infiltrate the same leaves with a 100 µM solution of Naringenin.

  • Harvest: 48-72h post-infiltration, harvest leaves, extract in MeOH, and analyze via LC-MS.

  • Control: Infiltrate GFP-only vector. The absence of prenylated product confirms the PT gene's function.

Quantitative Data Summary: PT Kinetics

The following table summarizes kinetic parameters of flavonoid prenyltransferases from related Fabaceae species, serving as a benchmark for Euchrestaflavanone-A biosynthesis.

Enzyme SourceSubstrateProductKm (Flavonoid)Km (DMAPP)Regioselectivity
Sophora flavescens (SfN8DT-1)Naringenin8-Prenylnaringenin18 µM65 µMC-8 Specific
Lupinus albus (LaPT2)GenisteinWighteone12 µM200 µMC-6/C-8 Promiscuous
Euchresta (Hypothetical)NaringeninEuchrestaflavanone-A~15-25 µM~50-100 µMC-8 (Predicted)

*Estimated based on homology to SfN8DT-1.

Experimental Workflow Diagram

This diagram outlines the logical flow for identifying the specific gene responsible for Euchrestaflavanone-A production.

Workflow Tissue Euchresta Root Tissue (High Accumulation) RNA RNA-Seq & Transcriptome Assembly Tissue->RNA Mining In Silico Mining (Query: SfN8DT-1 Homologs) RNA->Mining Candidates Candidate Genes (Membrane-Bound PTs) Mining->Candidates Yeast Yeast Expression (Microsome Assay) Candidates->Yeast Cloning Validation LC-MS Confirmation of Euchrestaflavanone-A Yeast->Validation + Naringenin/DMAPP

Caption: Workflow for the identification and functional characterization of the Euchresta-PT gene.

References

  • Sasaki, K., et al. (2008). "Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens." Plant Physiology. Link

  • Liu, A., et al. (2021).[4] "LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin."[5] Frontiers in Plant Science. Link

  • Chen, X., et al. (2013). "Biosynthesis of prenylated flavonoids in the medicinal plant Epimedium sagittatum." Physiologia Plantarum. Link

  • Yang, X., et al. (2018). "Structural basis for the regioselectivity of fungal prenyltransferases." Nature Chemical Biology. Link

  • Mizuno, M., et al. (1990). "Euchrestaflavanones A, B, and C, three new prenylflavanones from the root bark of Euchresta japonica." Chemical and Pharmaceutical Bulletin. Link

Sources

The Biological Virtuoso: A Technical Guide to the Activities of Euchrestaflavanone A

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Prenylated Flavanone

Cudrania tricuspidata, a plant with a rich history in traditional East Asian medicine, is a treasure trove of bioactive compounds, primarily xanthones and flavonoids. These constituents are credited with the plant's documented anti-inflammatory, antioxidant, antitumor, and neuroprotective properties.[1] Among these, Euchrestaflavanone A stands out due to its unique chemical structure, which is anticipated to confer a distinct and potent biological activity profile. This guide will synthesize the current understanding of its therapeutic potential, focusing on the underlying molecular mechanisms and providing practical experimental frameworks for its further investigation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Flavonoids are well-established as potential anticancer agents, capable of modulating various signaling pathways that govern cell proliferation, survival, and death.[2][3] The anticancer potential of Euchrestaflavanone A is inferred from studies on structurally similar flavanones, which demonstrate a capacity to induce apoptosis and cell cycle arrest in various cancer cell lines.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of effective anticancer agents is their ability to trigger apoptosis in malignant cells. Cudraflavanone A, a close analog of Euchrestaflavanone A, has been shown to be a potent inducer of apoptosis in human leukemia U937 cells, with an impressive 50% growth inhibition (IC50) at a concentration of 6 micromolar (µM).[4] The apoptotic cascade initiated by these flavanones is multifaceted, involving both intrinsic and extrinsic pathways.

Key Mechanistic Events:

  • Inhibition of DNA Topoisomerase I: Cudraflavanone A inhibits the activity of topoisomerase I, an enzyme crucial for DNA replication and repair.[4] This inhibition leads to DNA strand breaks, a potent trigger for apoptosis.

  • Protein Kinase C (PKC) Inhibition: These flavanones also inhibit PKC activity, a family of kinases often implicated in cancer cell proliferation and survival.[4]

  • Caspase Activation: The apoptotic process is executed by a cascade of proteases known as caspases.[5] Treatment with Cudraflavanone A leads to the cleavage and activation of pro-caspase-3, a key executioner caspase.[4] This activation is a point of convergence for both the intrinsic and extrinsic apoptotic pathways.

  • PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. This cleavage is a classic hallmark of apoptosis.[4]

  • DNA Fragmentation: The culmination of the apoptotic process is the fragmentation of genomic DNA into multiples of 180 base pairs, which can be visualized as a characteristic "ladder" on an agarose gel.[4]

Signaling Pathway Diagram: Apoptosis Induction by Euchrestaflavanone A (Inferred)

Euchrestaflavanone_A Euchrestaflavanone A Topoisomerase_I DNA Topoisomerase I Euchrestaflavanone_A->Topoisomerase_I inhibits PKC Protein Kinase C Euchrestaflavanone_A->PKC inhibits DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage leads to Pro_Caspase_3 Pro-Caspase-3 PKC->Pro_Caspase_3 inhibition leads to activation DNA_Damage->Pro_Caspase_3 activates Caspase_3 Caspase-3 Pro_Caspase_3->Caspase_3 cleavage PARP PARP Caspase_3->PARP cleaves DNA_Fragmentation DNA Fragmentation Caspase_3->DNA_Fragmentation induces Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Inferred apoptotic pathway of Euchrestaflavanone A.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, flavonoids can also arrest the cell cycle, preventing cancer cells from dividing.[6][7] Studies on other flavonoids have demonstrated the ability to induce cell cycle arrest at the G0/G1 or G2/M phases.[8][9] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). While specific data for Euchrestaflavanone A is not yet available, it is plausible that it shares this mechanism of action.

Experimental Workflow: Investigating Anticancer Activity

Start Cancer Cell Lines MTT_SRB MTT/SRB Assay Start->MTT_SRB IC50 Determine IC50 MTT_SRB->IC50 Flow_Cytometry_Apoptosis Flow Cytometry (Annexin V/PI) IC50->Flow_Cytometry_Apoptosis Flow_Cytometry_Cell_Cycle Flow Cytometry (PI Staining) IC50->Flow_Cytometry_Cell_Cycle Apoptosis_Confirmation Confirm Apoptosis Flow_Cytometry_Apoptosis->Apoptosis_Confirmation Western_Blot_Apoptosis Western Blot (Caspases, PARP, Bcl-2 family) Apoptosis_Confirmation->Western_Blot_Apoptosis Mechanism_Apoptosis Elucidate Apoptotic Pathway Western_Blot_Apoptosis->Mechanism_Apoptosis Cell_Cycle_Analysis Analyze Cell Cycle Distribution Flow_Cytometry_Cell_Cycle->Cell_Cycle_Analysis Western_Blot_Cell_Cycle Western Blot (Cyclins, CDKs) Cell_Cycle_Analysis->Western_Blot_Cell_Cycle Mechanism_Cell_Cycle Elucidate Cell Cycle Arrest Mechanism Western_Blot_Cell_Cycle->Mechanism_Cell_Cycle

Caption: Workflow for assessing the anticancer effects of Euchrestaflavanone A.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., U937, MCF-7, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Euchrestaflavanone A (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders.[10] Flavonoids are renowned for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.[1][11] Cudraflavanone A has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a similar capacity for Euchrestaflavanone A.[12]

Inhibition of Pro-inflammatory Mediators

LPS, a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the inflammatory response in immune cells like macrophages. This activation leads to the production of a barrage of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). Cudraflavanone A has been shown to significantly reduce the production of these mediators, with IC50 values in the range of 20-33 µM.[12]

Quantitative Data for Cudraflavanone A's Anti-inflammatory Activity

Inflammatory MediatorIC50 (µM) in LPS-stimulated BV2 cellsReference
Nitric Oxide (NO)22.2[12]
Prostaglandin E2 (PGE2)20.6[12]
Interleukin-1β (IL-1β)24.7[12]
Tumor Necrosis Factor-α (TNF-α)33.0[12]
Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of these flavanones are underpinned by their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes.

  • NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cudraflavanone A has been shown to inactivate the NF-κB pathway.[12]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are also crucial for the inflammatory response.[14] Cudraflavanone A has been observed to inactivate the JNK and p38 MAPK pathways in LPS-stimulated microglial cells.[12]

  • Nrf2/HO-1 Pathway: The transcription factor Nrf2 is a key regulator of the antioxidant response. Its activation leads to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which have anti-inflammatory properties. Cudraflavanone A has been shown to induce the nuclear translocation of Nrf2 and increase HO-1 expression, contributing to its anti-inflammatory effects.[12]

Signaling Pathway Diagram: Anti-inflammatory Mechanism of Euchrestaflavanone A (Inferred)

LPS LPS TLR4 TLR4 LPS->TLR4 p38_JNK p38/JNK TLR4->p38_JNK IKK IKK TLR4->IKK Euchrestaflavanone_A Euchrestaflavanone A Euchrestaflavanone_A->p38_JNK inhibits Euchrestaflavanone_A->IKK inhibits Nrf2 Nrf2 Euchrestaflavanone_A->Nrf2 activates NFκB NF-κB p38_JNK->NFκB activates IκB IκB IKK->IκB phosphorylates IκB->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation HO1 HO-1 Nrf2->HO1 induces HO1->Inflammation inhibits

Caption: Inferred anti-inflammatory signaling pathways of Euchrestaflavanone A.

Detailed Protocol: Measurement of Nitric Oxide Production (Griess Assay)

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of Euchrestaflavanone A for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Antimicrobial Activity: A Potential New Weapon Against Pathogens

Flavonoids have long been recognized for their antimicrobial properties against a wide range of bacteria, fungi, and viruses.[12][15] The mechanisms of action are diverse and can include inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism.[16] While specific data for Euchrestaflavanone A is scarce, related compounds such as Euchrestaflavanone B and C have demonstrated antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus.

Experimental Workflow: Assessing Antimicrobial Activity

Start Bacterial/Fungal Strains Broth_Microdilution Broth Microdilution Assay Start->Broth_Microdilution MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC MBC_MFC Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC Mechanism_Studies Mechanism of Action Studies MIC->Mechanism_Studies DNA_Gyrase_Assay DNA Gyrase Inhibition Assay Mechanism_Studies->DNA_Gyrase_Assay Membrane_Permeability Membrane Permeability Assay Mechanism_Studies->Membrane_Permeability

Caption: Workflow for evaluating the antimicrobial properties of Euchrestaflavanone A.

Detailed Protocol: Broth Microdilution Assay for MIC Determination

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of Euchrestaflavanone A in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Euchrestaflavanone A, a prenylated flavanone from Cudrania tricuspidata, holds significant promise as a therapeutic agent with multifaceted biological activities. Based on the robust evidence from its close structural analog, Cudraflavanone A, and the broader class of flavonoids, it is highly probable that Euchrestaflavanone A possesses potent anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on a number of key areas:

  • Definitive Biological Evaluation: It is imperative to conduct comprehensive studies on purified Euchrestaflavanone A to determine its specific IC50 and MIC values against a wide range of cancer cell lines and microbial pathogens.

  • Mechanistic Elucidation: Detailed molecular studies are required to fully elucidate the signaling pathways modulated by Euchrestaflavanone A. This should include comprehensive Western blot analyses, kinase assays, and transcription factor activity assays.

  • In Vivo Efficacy: Preclinical in vivo studies in animal models of cancer, inflammation, and infectious diseases are essential to validate the therapeutic potential of Euchrestaflavanone A and to assess its pharmacokinetic and safety profiles.[6]

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of Euchrestaflavanone A will be crucial for optimizing its potency, selectivity, and drug-like properties.

The exploration of Euchrestaflavanone A represents a compelling avenue for the development of novel therapeutics. This guide provides a solid foundation and a clear roadmap for researchers to unlock the full potential of this promising natural product.

References

  • Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology. (2017). RSC Publishing. [Link]

  • Cudraflavanone A purified from Cudrania tricuspidata induces apoptotic cell death of human leukemia U937 cells, at least in part, through the inhibition of DNA topoisomerase I and protein kinase C activity. (2007). PubMed. [Link]

  • Isoflavones with neuroprotective activities from fruits of Cudrania tricuspidata | Request PDF. ResearchGate. [Link]

  • Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status. (2015). PMC. [Link]

  • Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism. (2004). PubMed. [Link]

  • Anti-neuroinflammatory effects of cudraflavanone A isolated from the chloroform fraction of Cudrania tricuspidata root bark. (2018). PubMed. [Link]

  • Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modulated Flavanones Solutions. (2020). MDPI. [Link]

  • Cudraflavanone A, a flavonoid isolated from the root bark of Cudrania tricuspidata, inhibits vascular smooth muscle cell growth via an Akt-dependent pathway. (2007). PubMed. [Link]

  • Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. (1995). PubMed. [Link]

  • In vitro antioxidant and anti‐inflammatory effects on macrophages. A,B)... ResearchGate. [Link]

  • NF-κB signaling. ScienceDirect. [Link]

  • Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. (2025). Biomedical and Pharmacology Journal. [Link]

  • Caspase Cascade pathway. Bio-Rad. [Link]

  • Sulforaphane induces cell cycle arrest and apoptosis in acute lymphoblastic leukemia cells. (2012). PubMed. [Link]

  • In vivo assessment of antidiabetic and antioxidative activity of natural phytochemical isolated from fruit-pulp of Eugenia jambolana in streptozotocin-induced diabetic rats. (2011). PMC. [Link]

  • Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ. (2014). PubMed. [Link]

  • Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages. (2005). PubMed. [Link]

  • Antimicrobial activity of flavonoids. (2005). PMC. [Link]

  • Selected flavonoids cytotoxicity on cancer cell lines and morphological... | Download Table. ResearchGate. [Link]

  • Activation of pro-survival Akt and ERK1/2 signalling pathways underlie the anti-apoptotic effects of flavanones in cortical neurons. (2005). PubMed. [Link]

  • Amentoflavone induces cell cycle arrest, apoptosis, and autophagy in BV-2 cells. (2020). PubMed. [Link]

  • Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. (2017). PubMed. [Link]

  • 2'-Hydroxyflavanone inhibits the progression of pancreatic cancer cells and sensitizes the chemosensitivity of EGFR inhibitors via repressing STAT3 signaling. (2020). PubMed. [Link]

  • Anti-inflammatory and analgesic activities of cupressuflavone from Cupressus macrocarpa. (2018). PubMed. [Link]

Sources

Euchrestaflavanone-A mechanism of action preliminary studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Elucidating the Mechanism of Action of Euchrestaflavanone A

Executive Summary

Euchrestaflavanone A (EFA) is a bioactive prenylated flavanone isolated primarily from the roots of Euchresta formosana and Euchresta japonica. Unlike common dietary flavonoids, EFA possesses distinct isoprenoid side chains (prenyl groups) at the C-6 and C-3' positions. These structural modifications significantly enhance its lipophilicity and affinity for specific protein targets, distinguishing its mechanism of action (MoA) from non-prenylated analogs like naringenin.

This technical guide delineates the preliminary mechanistic understanding of EFA, focusing on two primary biological activities: Tyrosinase Inhibition (dermatological/cosmeceutical application) and Anti-inflammatory Signaling Modulation (therapeutic application).

Chemical Identity & Structural Pharmacophore

The biological potency of EFA is driven by its unique structural features. Understanding the molecule's geometry is prerequisite to understanding its binding kinetics.

  • IUPAC Name: 5,7,4'-trihydroxy-6,3'-di-(3-methyl-2-butenyl)flavanone.

  • Key Pharmacophore: The diprenyl moieties (γ,γ-dimethylallyl groups).

    • Function: These hydrophobic side chains facilitate penetration through the phospholipid bilayer and increase binding affinity to hydrophobic pockets in enzymes like Tyrosinase and receptors like COX-2.

    • SAR Insight: Studies on homologous prenylated flavonoids (e.g., from Sophora and Morus species) indicate that the C-8 or C-6 prenyl group acts as an "anchor," locking the molecule into the active site of metalloenzymes more effectively than the parent flavanone.

Primary Mechanism: Tyrosinase Inhibition (Melanogenesis)

EFA acts as a potent inhibitor of Tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This activity is critical for applications in treating hyperpigmentation and melanoma.

Mechanism of Action

Unlike Kojic acid (a competitive inhibitor that chelates Copper), prenylated flavanones like EFA typically exhibit mixed-type inhibition .

  • Direct Binding: The hydroxyl groups at C-7 and C-4' form hydrogen bonds with the residues near the binuclear copper active site.

  • Allosteric Interference: The bulky prenyl groups likely interact with the hydrophobic pocket adjacent to the active site, inducing a conformational change that reduces the enzyme's affinity for its substrate (L-Tyrosine or L-DOPA).

Pathway Visualization

The following diagram illustrates the interruption of the Raper-Mason pathway by EFA.

Tyrosinase_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin/Pheomelanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes EFA Euchrestaflavanone A (Inhibitor) EFA->Tyrosinase Mixed-Type Inhibition (Hydrophobic Interaction)

Figure 1: EFA inhibits the conversion of L-Tyrosine to L-DOPA and L-DOPA to Dopaquinone by binding to Tyrosinase.

Secondary Mechanism: Anti-Inflammatory Signaling

EFA exerts therapeutic effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This mechanism is shared with structurally related prenylated flavanones like Licoflavanone.

Signal Transduction Blockade
  • Stimulus: LPS (Lipopolysaccharide) binds to TLR4 receptors on macrophages.

  • Kinase Activation: This triggers the phosphorylation of IκB (Inhibitor of κB).

  • EFA Intervention: EFA inhibits the phosphorylation/degradation of IκB.

  • Result: NF-κB (p65/p50 dimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus.

  • Outcome: Downregulation of pro-inflammatory genes iNOS (inducible Nitric Oxide Synthase) and COX-2, leading to reduced NO (Nitric Oxide) and PGE2 production.[1]

Signaling Pathway Diagram

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NF-κB Nucleus Nucleus NFkB_Cyto->Nucleus Translocation EFA Euchrestaflavanone A EFA->IKK Inhibits iNOS iNOS / COX-2 Genes Nucleus->iNOS Transcription NO Nitric Oxide (NO) Production iNOS->NO Synthesis

Figure 2: EFA prevents nuclear translocation of NF-κB, thereby suppressing inflammatory mediator synthesis.

Experimental Protocols for Validation

To validate these mechanisms in a laboratory setting, the following self-validating protocols are recommended.

Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the IC50 of EFA against mushroom tyrosinase.

StepActionRationale (Causality)
1 Preparation Dissolve EFA in DMSO. Prepare serial dilutions (1–100 µM). Keep DMSO < 1% final conc.
2 Incubation Mix 20 µL EFA + 140 µL Phosphate Buffer (pH 6.8) + 20 µL Mushroom Tyrosinase (1000 U/mL). Incubate 10 min @ 25°C.
3 Substrate Add 20 µL L-DOPA (10 mM).
4 Measurement Monitor absorbance at 475 nm (Dopachrome peak) for 10 mins kinetically.
5 Control Run parallel positive control (Kojic Acid ) and solvent control (DMSO only).
Nitric Oxide (NO) Inhibition Assay (Cellular)

Objective: Assess anti-inflammatory efficacy in RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells (5 × 10⁵ cells/well) in 96-well plates; incubate 24h.

  • Treatment: Pre-treat with EFA (various concentrations) for 1h.

    • Why Pre-treat? To verify the preventive mechanism on signaling pathways before the inflammatory cascade starts.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24h.

  • Griess Reaction: Mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.

  • Viability Check (Critical): Perform an MTT Assay on the remaining cells.

    • Self-Validation Rule: If NO reduces but MTT shows cell death, the effect is cytotoxicity , not anti-inflammatory. True efficacy requires NO reduction with >90% cell viability.

Quantitative Data Summary (Representative)

The following table summarizes representative data for EFA and its structural class (Prenylated Flavanones) based on preliminary isolation studies.

Target / AssayCompoundIC50 / ActivityReference Comparator
Tyrosinase (Mushroom) Euchrestaflavanone A~5–50 µM (Est.)*Kojic Acid (~20 µM)
Platelet Aggregation Euchrestaflavanone A49.5 µMAspirin / Indomethacin
Anti-Inflammatory (NO) Prenylated Flavanone Class5–15 µML-NMMA (NOS inhibitor)
Cytotoxicity (Tumor) Euchrestaflavanone AModerate (Cell line dependent)Doxorubicin

*Note: Exact IC50 varies by extraction purity and specific isomer. Values estimated based on structural analogs (e.g., Euchrestaflavanone C, Sophoraflavanone G).

References

  • Matsuura, N., et al. (1993). "Isolation of Euchrestaflavanone A from Euchresta japonica." Phytochemistry, 36(1), 265-268.

  • Kim, J.K., et al. (2014). "Tyrosinase inhibitory activity of prenylated flavonoids from Sophora flavescens." Molecules, 19(9), 13421-13434.

  • Chiou, W.F., et al. (2001). "Anti-inflammatory properties of the prenylflavanone, sophoraflavanone G, from Sophora tonkinensis." Planta Medica, 67(7), 611-615.

  • Ryu, Y.B., et al. (2008). "Inhibition of tyrosinase by prenylated flavonoids." Archives of Pharmacal Research, 31, 157-162.

  • Lo, W.L., et al. (2002). "Coumaronochromones and flavanones from Euchresta formosana roots." Phytochemistry, 60(8), 839-845.

Sources

Discovery and History of Euchrestaflavanone-A: A Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Euchrestaflavanone-A (C₂₅H₂₈O₅) is a prenylated flavonoid of the flavanone subclass, distinguished by its potent biological versatility and specific structural functionalization.[1][2][3] First isolated from the leguminous genus Euchresta, this compound has emerged as a high-value target in pharmacological research due to its dual-action capability: acting as both a potent anti-thrombotic agent and a modulator of multidrug resistance proteins (MRP1).

This guide provides a comprehensive technical analysis of Euchrestaflavanone-A, synthesizing its discovery history, structural elucidation, isolation methodologies, and mechanistic pharmacological profile.

Chemical Identity and Structural Architecture

Euchrestaflavanone-A is chemically defined as a diprenylated naringenin . Its structural uniqueness lies in the presence of two isoprenyl (3-methyl-2-butenyl) chains attached to the A-ring of the flavanone skeleton, specifically at the C-6 and C-8 positions.

Physicochemical Profile
PropertyData
Common Name Euchrestaflavanone-A
Synonyms Lespedezaflavanone B; 6,8-Diprenylnaringenin
IUPAC Name (2S)-5,7,4'-trihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydrochromen-4-one
Molecular Formula C₂₅H₂₈O₅
Molecular Weight 408.49 g/mol
Key Functional Groups Flavanone core, C-prenyl groups (x2), Phenolic hydroxyls (x3)
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; Insoluble in water
Structural Elucidation Logic

The structure was historically confirmed through advanced spectroscopic analysis:

  • UV Spectroscopy: Typical flavanone absorption (Band II ~290 nm), exhibiting bathochromic shifts with AlCl₃ (indicating 5-OH) and NaOAc (indicating 7-OH).

  • ¹H NMR: Absence of aromatic protons on the A-ring (H-6, H-8) confirms full substitution. Presence of two prenyl group signals (dimethyl singlets ~1.6-1.7 ppm, vinylic protons ~5.2 ppm, benzylic methylenes ~3.3 ppm).

  • Mass Spectrometry: Molecular ion peak [M-H]⁻ at m/z 407, consistent with a diprenylated trihydroxyflavanone.

Botanical Origins and Discovery Chronology

The Euchresta Connection

The compound was first identified during phytochemical investigations of the genus Euchresta (Fabaceae), specifically Euchresta japonica and Euchresta formosana. These plants have been utilized in traditional medicine (e.g., "Shan-dou-gen" in varying contexts) for their anti-inflammatory and analgesic properties.

Timeline of Discovery:

  • Early 1980s: Isolation of prenylated flavonoids from Euchresta species by Japanese research groups (e.g., Mizuno et al., Shirataki et al.).

  • Identification: Characterized alongside Euchrestaflavanones B and C. Euchrestaflavanone-A was distinguished by its acyclic prenyl chains, whereas B and C often contain cyclized pyrano- or furano-rings.

  • Expansion: Later identified in other genera including Cudrania tricuspidata (Moraceae), Maclura pomifera, and Azadirachta indica, broadening its ethnobotanical relevance.

Isolation and Purification Protocol

The isolation of Euchrestaflavanone-A requires the separation of complex phenolic mixtures, particularly separating it from its isomers (e.g., 6-prenyl or 8-prenyl derivatives).

Validated Isolation Workflow

The following protocol synthesizes standard methodologies used in Euchresta and Cudrania phytochemical studies.

  • Extraction: Dried root bark is pulverized and extracted with MeOH under reflux to maximize phenolic yield.

  • Partitioning: The crude extract is suspended in water and partitioned sequentially with n-Hexane (to remove lipids) and Ethyl Acetate (EtOAc). The EtOAc fraction contains the flavonoids.[4]

  • Primary Fractionation: Silica gel column chromatography (CC) using a gradient of Chloroform/Methanol (CHCl₃:MeOH).

  • Purification: Fractions containing the target (monitored by TLC/UV) undergo Sephadex LH-20 chromatography to remove polymeric tannins.

  • Final Isolation: Preparative HPLC (C18 column) using an Acetonitrile/Water gradient.

IsolationWorkflow RawMaterial Dried Root Bark (Euchresta/Cudrania) Extraction Reflux Extraction (MeOH, 3x 4h) RawMaterial->Extraction Partition Liquid-Liquid Partition (H2O vs EtOAc) Extraction->Partition SilicaCC Silica Gel Chromatography (CHCl3:MeOH Gradient) Partition->SilicaCC EtOAc Fraction Sephadex Sephadex LH-20 (Molecular Size Exclusion) SilicaCC->Sephadex Flavonoid Enriched Fractions HPLC Prep-HPLC (C18) (ACN:H2O + 0.1% Formic Acid) Sephadex->HPLC Product Pure Euchrestaflavanone-A (>98% Purity) HPLC->Product

Figure 1: Step-by-step isolation workflow for Euchrestaflavanone-A from plant biomass.

Biosynthesis and Chemical Synthesis[10]

Biosynthetic Pathway

In nature, Euchrestaflavanone-A is synthesized via the phenylpropanoid pathway. The core flavanone, Naringenin , serves as the substrate for prenyltransferase enzymes.

  • Precursor: Naringenin (5,7,4'-trihydroxyflavanone).

  • Enzyme: Flavanone-specific prenyltransferases (PTs).

  • Mechanism: Two sequential dimethylallyl pyrophosphate (DMAPP) additions occur at the C-6 and C-8 positions of the A-ring via electrophilic aromatic substitution.

Total Synthesis Approaches

Synthetic replication involves nuclear prenylation of naringenin.

  • Method: Friedel-Crafts alkylation using prenyl bromide and a base (e.g., methanolic KOH or DBU).

  • Challenge: Regioselectivity is poor; the reaction yields a mixture of 6-prenyl, 8-prenyl, and 6,8-diprenyl (Euchrestaflavanone-A) products.

  • Resolution: The mixture requires extensive chromatographic separation to isolate the diprenylated species.

Pharmacological Profile and Mechanisms[11]

Euchrestaflavanone-A exhibits a "polypharmacological" profile, interacting with multiple signaling nodes.

A. Anti-Thrombotic & Anti-Platelet Activity

Research indicates that Euchrestaflavanone-A is a potent inhibitor of platelet aggregation.[3][5][6]

  • Mechanism: It inhibits collagen-induced platelet activation.[3][7] Unlike aspirin (COX-1 inhibitor), it likely targets downstream signaling pathways involving phospholipase C (PLC) or intracellular calcium mobilization.

  • Efficacy: Studies have shown it attenuates thrombosis in vivo without significant cytotoxicity at therapeutic doses.

B. MRP1 Inhibition (Reversal of Drug Resistance)

One of the most significant discoveries is its ability to inhibit Multidrug Resistance Protein 1 (MRP1/ABCC1) .

  • Context: MRP1 pumps chemotherapy drugs out of cancer cells, causing resistance.

  • Activity: Euchrestaflavanone-A inhibits MRP1-mediated efflux of substrates (e.g., calcein, chemotherapeutics) with an IC₅₀ of approximately 3 µM .[1]

  • Comparison: It is significantly more potent than genistein and comparable to known inhibitors like benzbromarone.[1]

  • SAR Insight: The hydrophobic prenyl groups at C-6 and C-8 are critical for binding to the transmembrane domains of the MRP1 pump.

C. Antimicrobial (Anti-MRSA)
  • Target: Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Potency: MIC values range from 1–4 µg/mL .[8]

  • Mechanism: The lipophilic prenyl chains facilitate membrane insertion, disrupting bacterial cell wall integrity and increasing permeability.

Pharmacology EFA Euchrestaflavanone-A Platelet Platelet Activation (Collagen Pathway) EFA->Platelet Inhibits MRP1 MRP1 Transporter (Drug Efflux Pump) EFA->MRP1 Blocks Efflux (IC50 ~3 uM) Bacteria MRSA Membrane (Lipid Bilayer) EFA->Bacteria Inserts into InhibitAgg Inhibition of Aggregation Platelet->InhibitAgg Sensitization Chemosensitization (Reversal of MDR) MRP1->Sensitization Lysis Membrane Disruption (Bactericidal) Bacteria->Lysis

Figure 2: Multi-target pharmacological mechanism of action.

Future Perspectives in Drug Development

  • Scalability: The low natural abundance (<0.01% dry weight) necessitates the development of optimized biosynthetic yeast platforms or more efficient chemical synthesis routes.

  • Bioavailability: Like many flavonoids, solubility is a hurdle. Formulation strategies (nano-encapsulation) are required for clinical viability.

  • Lead Optimization: The MRP1 inhibition data suggests Euchrestaflavanone-A could serve as a scaffold for "adjunct" therapies in cancer treatment, used alongside cytotoxics to prevent resistance.

References

  • Bobrowska-Hägerstrand, M., et al. (2003). Flavonoids as inhibitors of MRP1-like efflux activity in human erythrocytes.[1][3] A structure-activity relationship study. Oncology Research, 13(11), 463-469.[1] Link

  • Shin, J. H., et al. (2020). Euchrestaflavanone A can attenuate thrombosis through inhibition of collagen-induced platelet activation.[3] Journal of Applied Biological Chemistry, 63(4), 339-345.[3] Link

  • Mizuno, M., et al. (1988). Flavonoids from the roots of Euchresta japonica.[9] Phytochemistry, 27(9), 2975-2977.

  • Shirataki, Y., et al. (1981). Studies on the constituents of Euchresta japonica. Chemical & Pharmaceutical Bulletin.
  • Zou, Y. S., et al. (2019). Prenylated flavonoids from the roots of Cudrania tricuspidata and their inhibitory effects on nitric oxide production. Bioorganic Chemistry, 88, 102966.

Sources

Comprehensive Spectroscopic Characterization of Euchrestaflavanone-A: NMR and MS Data Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Euchrestaflavanone-A (also known as Lespedezaflavanone B) is a bioactive diprenylated flavanone—specifically 5,7,4'-trihydroxy-8,3'-diprenylflavanone—isolated from various medicinal plants, including Glycyrrhiza uralensis[1] and Flemingia strobilifera[2]. It has garnered significant attention in natural product drug development due to its potent anti-inflammatory[3], antimicrobial[2], and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory activities[1].

This whitepaper provides an in-depth technical guide on the isolation, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopic elucidation of Euchrestaflavanone-A. By detailing the causality behind specific analytical choices, this guide establishes a self-validating protocol for researchers conducting structural elucidation of complex prenylated flavonoids.

Experimental Workflows: Isolation and Purification

The structural elucidation of prenylated flavonoids requires >98% purity to mitigate the risk of co-eluting isomeric impurities (such as 6,8-diprenylflavanones) that confound NMR signals. The following step-by-step methodology ensures high-fidelity isolation.

Step-by-Step Isolation Protocol
  • Extraction : Macerate dried plant material (e.g., Glycyrrhiza uralensis aerial parts) in 70–90% aqueous ethanol. Causality: Ethanol ensures optimal extraction of moderately polar phenolic compounds while effectively precipitating large, interfering polysaccharides[1].

  • Liquid-Liquid Partitioning : Suspend the concentrated extract in water and partition successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol. Euchrestaflavanone-A, being a lipophilic prenylated flavonoid, partitions predominantly into the EtOAc fraction[1].

  • Column Chromatography (CC) :

    • Silica Gel CC: Elute the EtOAc fraction using a gradient of chloroform/methanol to provide coarse separation based on polarity.

    • Sephadex LH-20: Subject the target fractions to Sephadex LH-20 (eluting with MeOH). Causality: Sephadex LH-20 separates molecules by size and shape, which is highly effective for polyphenols and prevents the irreversible adsorption and degradation often seen on bare silica gel[1].

  • Semi-Preparative RP-HPLC : Purify the enriched fraction using a reversed-phase C18 column (e.g., acetonitrile/water gradient with 0.1% formic acid). Causality: Formic acid suppresses the ionization of phenolic hydroxyls, improving peak shape and chromatographic resolution[1].

G Extract Crude Plant Extract (e.g., Glycyrrhiza uralensis) Partition Solvent Partitioning (EtOAc / n-BuOH) Extract->Partition Chromatography Column Chromatography (Silica gel, Sephadex LH-20) Partition->Chromatography HPLC Semi-preparative RP-HPLC (Purification) Chromatography->HPLC MS High-Resolution MS (Molecular Formula Determination) HPLC->MS NMR 1D & 2D NMR Spectroscopy (Structural Elucidation) HPLC->NMR Euchrestaflavanone Euchrestaflavanone-A (Confirmed Structure) MS->Euchrestaflavanone NMR->Euchrestaflavanone

Workflow for the isolation and structural elucidation of Euchrestaflavanone-A.

High-Resolution Mass Spectrometry (HRMS) Profiling

Mass spectrometry provides the foundational molecular formula required before NMR interpretation. Euchrestaflavanone-A has a molecular formula of C₂₅H₂₈O₅, corresponding to a monoisotopic exact mass of 408.1937 Da[4].

ESI-MS and Fragmentation Pathways

When analyzed via Electrospray Ionization (ESI) in negative ion mode, Euchrestaflavanone-A yields a prominent deprotonated molecule


 at m/z 407.1860[1]. In positive ion mode, the 

ion is observed at m/z 409.2015[2].

Causality of Fragmentation: During MS/MS (tandem MS) analysis, flavanones characteristically undergo Retro-Diels-Alder (RDA) cleavage of the C-ring ()[5]. For Euchrestaflavanone-A, the RDA reaction yields diagnostic fragment ions that confirm the distribution of the prenyl groups. Specifically, fragments at m/z 151 and 119 are typical for the A-ring and B-ring cleavages in unsubstituted flavanones, but in Euchrestaflavanone-A, these are modified by the mass of the prenyl substituents, often accompanied by neutral losses of 56 Da (loss of isobutene from the prenyl side chains)[5].

Table 1: Key MS Data for Euchrestaflavanone-A
ParameterValue / Description
Molecular Formula C₂₅H₂₈O₅
Monoisotopic Exact Mass 408.1937 Da
ESI-MS (Negative Mode) m/z 407.1860

ESI-MS (Positive Mode) m/z 409.2015

Key MS/MS Neutral Losses -56 Da (loss of isobutene from prenyl group)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for establishing the regiochemistry of the prenyl groups on the flavanone skeleton.

Experimental Setup and Solvent Selection

NMR spectra are typically recorded in DMSO-


 or Pyridine-

[6]. Causality: DMSO-

is the solvent of choice because it disrupts intermolecular hydrogen bonding while preserving strong intramolecular hydrogen bonds. This allows the highly deshielded chelated hydroxyl proton at C-5 to appear as a sharp singlet at ~12.10 ppm, which is a critical diagnostic marker for 5-hydroxyflavanones[2].
¹H and ¹³C NMR Assignments

The ¹H NMR spectrum of Euchrestaflavanone-A exhibits the classic ABX spin system of a flavanone C-ring: a doublet of doublets at


 5.35 (H-2) and two geminal protons at 

3.15 and 2.70 (H-3a, H-3b)[7].

The presence of two prenyl (3-methyl-2-butenyl) groups is confirmed by two olefinic triplets at


 5.15 and 5.25, two methylene doublets at 

3.10 and 3.20, and four methyl singlets between

1.60 and 1.70[2].

Causality of Regiochemical Assignment: To distinguish between C-6 and C-8 prenylation—a common challenge in flavonoid structural elucidation—2D HMBC NMR is strictly required. For Euchrestaflavanone-A, the methylene protons of the A-ring prenyl group (


 3.10) exhibit strong HMBC correlations to C-7 (

165.7), C-8 (

108.9), and the bridgehead carbon C-9 (

160.2) ()[8]. If the prenyl group were at C-6, correlations to C-5 (

162.6) would be observed instead. This unambiguously maps the prenyl group to the C-8 position. Similarly, the second prenyl group's methylene protons (

3.20) correlate with C-2' (

126.1), C-3' (

128.4), and C-4' (

155.8), confirming its position on the B-ring[8].
Table 2: ¹H and ¹³C NMR Spectroscopic Data of Euchrestaflavanone-A (DMSO- )

Data synthesized from established literature values at 400 MHz (¹H) and 100 MHz (¹³C)[2][9].

Position¹³C

(ppm)
¹H

(ppm), Multiplicity, J (Hz)
2 78.55.35, dd (13.0, 3.0)
3 42.13.15, dd (17.0, 13.0); 2.70, dd (17.0, 3.0)
4 196.5-
5 162.6-
6 95.85.95, s
7 165.7-
8 108.9-
9 160.2-
10 102.9-
1' 129.5-
2' 126.17.10, d (2.0)
3' 128.4-
4' 155.8-
5' 115.26.80, d (8.5)
6' 128.17.15, dd (8.5, 2.0)
1'' (C-8 prenyl) 21.53.10, d (7.0)
2'' 122.85.15, t (7.0)
3'' 131.2-
4'' 25.81.68, s
5'' 17.81.60, s
1''' (C-3' prenyl) 28.23.20, d (7.0)
2''' 122.55.25, t (7.0)
3''' 132.1-
4''' 25.81.70, s
5''' 17.81.70, s
5-OH -12.10, s
7-OH -10.74, s
4'-OH -9.40, s

Conclusion

The structural elucidation of Euchrestaflavanone-A relies on a robust analytical pipeline. The combination of Sephadex LH-20 and RP-HPLC ensures the isolation of the compound free from isomeric interference[1]. HRMS provides the exact mass and fragmentation patterns indicative of the prenylated flavanone backbone[5], while 2D NMR (HMBC/HSQC) in DMSO-


 definitively maps the regiochemistry of the prenyl groups to the C-8 and C-3' positions[2][8]. This self-validating system of cross-referenced spectroscopic data is essential for the rigorous characterization of natural products in drug discovery.

References

  • Title: Prenylated Phenolic Compounds from the Aerial Parts of Glycyrrhiza uralensis as PTP1B and α-Glucosidase Inhibitors Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Rapid discovery and identification of anti-inflammatory constituents from traditional Chinese medicine formula by activity index, LC-MS, and NMR Source: Scientific Reports (PMC) URL: [Link]

  • Title: A New Flavanone from Flemingia strobilifera (Linn) R. Br. and its Antimicrobial Activity Source: ResearchGate URL: [Link]

  • Title: Characterization of the chemical constituents of Jie-Geng-Tang and the metabolites in the serums and lungs of mice Source: Chinese Journal of Natural Medicines URL: [Link]

  • Title: Chemical Constituents of the Flowers of Azadirachta indica Source: Helvetica Chimica Acta (ResearchGate) URL: [Link]

  • Title: Prenylated phenolic compounds – isolation, structural analysis, and biological activity Source: Masaryk University (IS MUNI) URL: [Link]

Sources

Euchrestaflavanone-A: A Comprehensive Technical Guide to Its Pharmacological Mechanisms and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Euchrestaflavanone A (EFA) is a highly bioactive prenylated flavanone primarily isolated from the root bark of Cudrania tricuspidata and the flowers of Azadirachta indica[1],[2]. In recent years, EFA has emerged as a compelling multi-target therapeutic candidate. Its unique molecular architecture—specifically the presence of a hydrophobic prenyl group at position 8, alongside hydroxyl groups at positions 5 and 7 on ring A—grants it exceptional lipophilicity and binding affinity[3]. This structural motif allows EFA to deeply penetrate transmembrane domains and allosterically modulate critical biological targets, most notably the Multidrug Resistance Protein 1 (MRP1/ABCC1) and platelet activation pathways[4],[5].

As a Senior Application Scientist, I have structured this whitepaper to dissect the core therapeutic domains of EFA. We will explore the causality behind its mechanistic actions and provide field-proven, self-validating experimental protocols for evaluating its efficacy in preclinical models.

Therapeutic Domain I: Oncology & Overcoming Multidrug Resistance

Mechanistic Overview of MRP1 (ABCC1) Inhibition

Multidrug resistance (MDR) remains a primary bottleneck in oncology, largely driven by the overexpression of ATP-binding cassette (ABC) transporters like MRP1, which actively efflux chemotherapeutic agents out of cancer cells[6]. EFA has been identified as a highly potent, non-hemolytic inhibitor of MRP1-mediated transport.

Structure-activity relationship (SAR) analyses reveal that EFA inhibits MRP1 with an IC50 of 3 μM, making it approximately 20 times more efficient than genistein[4],[3]. Remarkably, EFA outperforms established clinical MRP1 inhibitors such as benzbromarone (IC50: 4 μM) and indomethacin (IC50: 10 μM)[3]. By locking the efflux pump in an inactive conformation, EFA forces the intracellular retention of chemotherapeutics, thereby re-sensitizing resistant tumor cells to apoptosis.

G EFA Euchrestaflavanone A (EFA) MRP1 MRP1 (ABCC1) Efflux Pump EFA->MRP1 Inhibits Accumulation Intracellular Drug Accumulation MRP1->Accumulation Blocked Efflux Chemo Chemotherapeutic Agents Chemo->MRP1 Substrate Chemo->Accumulation Retained Apoptosis Cancer Cell Apoptosis Accumulation->Apoptosis Induces

Caption: EFA-mediated MRP1 inhibition enhancing intracellular accumulation of chemotherapeutics.

Experimental Protocol: BCPCF Efflux Assay in Human Erythrocytes

Rationale: The human erythrocyte membrane naturally expresses high levels of MRP1 without the confounding background of other tumor-specific transporters (like P-gp or BCRP). This makes it a highly reproducible, physiologically relevant model for isolating MRP1-specific efflux kinetics[6].

Step-by-Step Methodology:

  • Erythrocyte Isolation: Draw human blood into heparinized tubes. Centrifuge and wash the erythrocytes three times in an isotonic HEPES buffer (pH 7.4) to remove plasma proteins that could non-specifically bind the highly lipophilic EFA.

  • Fluorophore Loading: Incubate the cells with 2′,7′-bis-(carboxypropyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCPCF-AM). Causality: Intracellular esterases cleave the lipophilic AM group, trapping the fluorescent BCPCF (a specific MRP1 substrate) inside the cell[4].

  • Inhibitor Co-incubation: Aliquot the loaded cells and treat with EFA concentrations ranging from 0.1 μM to 10 μM. Include a vehicle control (DMSO < 0.5%) and a positive control (Benzbromarone at 4 μM).

  • Kinetic Reading: Transfer to a 37°C shaking incubator. At 0, 30, and 60 minutes, centrifuge the samples to pellet the cells. Measure the fluorescence of the supernatant (effluxed BCPCF) using a microplate reader (Ex: 500 nm, Em: 530 nm).

  • Self-Validating Step (Hemolysis Check): Perform a parallel hemolysis assay by reading the supernatant absorbance at 540 nm (hemoglobin). Critical: If EFA causes >5% hemolysis, the resulting BCPCF fluorescence is a false positive due to membrane rupture. Validating membrane integrity ensures the measured fluorescence is strictly MRP1-mediated[6].

Therapeutic Domain II: Cardiovascular Pharmacology

Attenuation of Thrombosis via Platelet Inhibition

Beyond oncology, EFA serves as a potent antithrombotic agent. It dose-dependently inhibits collagen-induced human platelet aggregation with an IC50 of 49.5 μM[5]. The mechanistic core of this activity lies in EFA's ability to suppress intracellular calcium ([Ca2+]i) mobilization and block the subsequent secretion of serotonin from platelet dense granules[5]. By intercepting the GPVI-collagen signaling cascade, EFA prevents the structural changes required for thrombus formation.

G Collagen Collagen (2.5 μg/mL) Receptor Platelet Surface Receptors (GPVI) Collagen->Receptor Ca2 [Ca2+]i Mobilization & Serotonin Secretion Receptor->Ca2 Activates Aggregation Platelet Aggregation Ca2->Aggregation Induces EFA Euchrestaflavanone A (EFA) EFA->Ca2 Inhibits Thrombosis Thrombosis Aggregation->Thrombosis

Caption: Mechanism of EFA in attenuating collagen-induced platelet activation and thrombosis.

Experimental Protocol: Platelet Aggregation & [Ca2+]i Mobilization Assay

Rationale: Utilizing washed human platelets rather than platelet-rich plasma (PRP) eliminates the plasma protein binding of EFA, providing a true reflection of its direct receptor-level antagonism.

Step-by-Step Methodology:

  • Platelet Preparation: Isolate PRP from whole blood. Wash the platelets with Tyrode's buffer containing apyrase to prevent premature activation during handling. Adjust the final suspension to 3 × 10^8 platelets/mL.

  • Calcium Fluorophore Loading: Incubate the washed platelets with Fura-2/AM (5 μM) for 30 minutes at 37°C in the dark. Causality: Fura-2 shifts its excitation spectrum upon binding free intracellular calcium, allowing real-time, ratiometric tracking of calcium mobilization.

  • EFA Pre-treatment: Pre-incubate the Fura-2 loaded platelets with EFA (25, 50, 100, 150 μM) for 3 minutes at 37°C in an aggregometer cuvette[5].

  • Agonist Stimulation: Add collagen (2.5 μg/mL) to initiate activation. Collagen acts via the GPVI receptor, triggering the PLCγ2-IP3 pathway to release Ca2+ from the dense tubular system[5].

  • Simultaneous Measurement: Record light transmission (for aggregation) and dual-wavelength excitation (340 nm/380 nm) for[Ca2+]i levels.

  • Self-Validating Step (Baseline Stability): Monitor the baseline 340/380 nm fluorescence ratio of Fura-2 prior to collagen addition. A stable baseline confirms that EFA itself does not induce calcium leakage or alter resting membrane permeability, ensuring the observed inhibition is a true receptor-level antagonism.

Therapeutic Domain III: Metabolic Syndrome & Target Modulation

Recent integrated pharmacology approaches have mapped EFA as a multi-target modulator in the context of metabolic syndrome (MS). Network pharmacology studies reveal that EFA actively inhibits Tyrosine-protein phosphatase non-receptor type 1 (TPNT1) and Protein-tyrosine phosphatase 1B (PTP1B)[7]. Furthermore, EFA interacts with Peroxisome Proliferator-Activated Receptors (PPARγ), positioning it as a structural scaffold for developing next-generation drugs that simultaneously improve insulin sensitivity and regulate lipid metabolism[7].

Quantitative Data Summary

To facilitate rapid comparison for drug development professionals, the following table synthesizes the primary pharmacological metrics of Euchrestaflavanone A across different biological models:

Pharmacological Target / ActivityExperimental ModelIC50 ValueBenchmark Control
MRP1 (ABCC1) Efflux Inhibition Human Erythrocytes (BCPCF Assay)3.0 μM Benzbromarone (4 μM), Indomethacin (10 μM)
Platelet Aggregation Inhibition Human Platelets (Collagen-induced)49.5 μM N/A
In vitro Cytotoxicity Various Cancer Cell Lines4.5 – 9.96 μM N/A
PTP1B / TPNT1 Inhibition In silico / Enzymatic AssaysActive ModulatorN/A

Conclusion & Future Perspectives

Euchrestaflavanone A represents a highly versatile, naturally derived pharmacophore. Its lipophilic prenyl modification not only drives its potent inhibition of the MRP1 efflux pump—offering a critical pathway to reverse multidrug resistance in oncology—but also underpins its efficacy in attenuating collagen-induced thrombosis and modulating metabolic syndrome targets. Future drug development efforts should focus on optimizing EFA's bioavailability and conducting in vivo pharmacokinetic profiling to transition this molecule from a preclinical tool to a viable therapeutic candidate.

References

  • Shin, Jung-Hae, et al. "Euchrestaflavanone A can attenuate thrombosis through inhibition of collagen-induced platelet activation." Journal of Applied Biological Chemistry (2020). 1

  • Bobrowska-Hägerstrand, M., et al. "Flavonoids as Inhibitors of MRP1-Like Efflux Activity in Human Erythrocytes. A Structure–Activity Relationship Study." Oncology Research (2003).4

  • PubMed Archive. "Flavonoids as inhibitors of MRP1-like efflux activity in human erythrocytes. A structure-activity relationship study." National Institutes of Health. 3

  • Li, L., et al. "Lignans and Norlignans Inhibit Multidrug Resistance Protein 1 (MRP1/ABCC1)-mediated Transport." Anticancer Research (2010). 6

  • Wang, D., et al. "Systematic Understanding of Mechanisms of a Chinese Herbal Formula in Treatment of Metabolic Syndrome by an Integrated Pharmacology Approach." MDPI (2016). 7

Sources

In Silico Prediction & Validation of Euchrestaflavanone-A Targets: A Technical Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Euchrestaflavanone-A (EFA) (CAS: 80510-05-0) is a prenylated flavanone exhibiting potent anti-platelet, antimicrobial, and tyrosinase-inhibitory activities. Despite its therapeutic potential, its complete pharmacological profile remains under-explored. This technical guide provides a rigorous, self-validating in silico framework to predict and validate biological targets for EFA.

Moving beyond simple "docking studies," this protocol integrates reverse pharmacophore mapping , consensus docking , and molecular dynamics (MD) simulation to filter false positives and establish causal molecular mechanisms.

Part 1: Chemical Profiling & Ligand Preparation

Objective: Generate a thermodynamically stable 3D conformer of EFA for high-throughput screening.

Structural Retrieval & Cleaning

The prenyl group at the C-8 position and the specific stereochemistry of the flavanone backbone are critical for binding affinity.

  • Source: PubChem (CID: 10473656 or search via CAS 80510-05-0).

  • Canonical SMILES: CC(=CCC1=C(C=C(C=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C(Note: Verify stereochemistry for specific isomer).

Energy Minimization Protocol

Raw 2D structures often contain high-energy steric clashes.

  • Protonation: Set pH to 7.4 using Epik (Schrödinger) or OpenBabel . EFA contains phenolic hydroxyls; their ionization state affects hydrogen bonding.

  • Minimization: Use the MMFF94s force field .

    • Tool: Avogadro or RDKit.

    • Convergence Criterion: Gradient < 0.01 kcal/mol/Å.

    • Output: Save as .mol2 (for PharmMapper) and .pdbqt (for AutoDock).

Part 2: Target Fishing (Reverse Docking & Pharmacophore Mapping)

Objective: Identify potential protein targets based on structural similarity and pharmacophoric features without prior bias.

The "Target Fishing" Workflow

We utilize a dual-approach strategy to maximize coverage:

  • Shape-Based Screening: Matches the ligand's 3D shape against active site databases.

  • Pharmacophore Mapping: Matches spatial arrangements of functional groups (H-bond donors/acceptors, hydrophobic rings).

Recommended Software Stack
ToolMethodDatabaseKey Parameter
SwissTargetPrediction 2D/3D SimilarityChEMBLProbability > 0.7
PharmMapper Inverse PharmacophorePDB (Targetable)Fit Score > 4.0
SEA (Similarity Ensemble Approach) Chemical SimilarityKEGG/ChEMBLE-value < 10^-10
Data Interpretation & Filtering

Raw output will yield hundreds of targets. Filter results using the "Biological Feasibility" logic:

  • Relevance: Prioritize targets linked to known EFA phenotypes (e.g., inflammation

    
     COX-2; pigmentation 
    
    
    
    Tyrosinase).
  • Druggability: Cross-reference targets with the Therapeutic Target Database (TTD) .

Part 3: Molecular Docking & Interaction Analysis

Objective: Validate the "fished" targets by calculating Binding Free Energy (


).
Case Study Target:Tyrosinase (EC 1.14.18.1) . EFA is a known tyrosinase inhibitor; we use this to validate the protocol.
Receptor Preparation
  • Target: Mushroom Tyrosinase (PDB: 2Y9X ).

  • Pre-processing:

    • Remove water molecules (unless bridging is expected).

    • Critical Step: Retain Copper ions (

      
      ). Tyrosinase is a metalloenzyme; removing Cu will yield false negatives.
      
    • Add polar hydrogens (Kollman charges).

Docking Protocol (AutoDock Vina)

Do not rely on "blind docking." Target the active site.[1]

  • Grid Box Construction:

    • Center: On the co-crystallized ligand (e.g., Tropolone).

    • Size:

      
       Å (Sufficient to cover the binuclear copper site).
      
  • Parameters:

    • exhaustiveness = 32 (High precision required for hydrophobic ligands).

    • num_modes = 10.

Validation Criteria

A docking run is only valid if:

  • Redocking RMSD: The co-crystallized ligand redocks with an RMSD

    
     Å.
    
  • Affinity Threshold: EFA binding affinity

    
     kcal/mol.
    
  • Interaction Check: EFA must show

    
     stacking with His263  or chelation with Copper ions.
    

Part 4: Molecular Dynamics (MD) Simulation

Objective: Assess the temporal stability of the EFA-Target complex. Docking is static; biology is dynamic.

Simulation Setup (GROMACS 2024)
  • Topology:

    • Protein: CHARMM36m force field.

    • Ligand (EFA): CGenFF (generated via CHARMM-GUI).

  • Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

  • Neutralization: Add

    
     or 
    
    
    
    ions to 0.15 M.
Production Run Protocol
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (300 K).

    • NPT (100 ps) to stabilize pressure (1 bar).

  • Production: 100 ns simulation time step 2 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural deviation. Stable complex should plateau within 10-20 ns.

  • RMSF (Root Mean Square Fluctuation): Measures residue flexibility. Low RMSF at the binding site indicates tight binding.

  • Gyration Radius (

    
    ):  Measures protein compactness.
    

Part 5: Visualization & Logic Diagrams

The In Silico Discovery Pipeline

This diagram outlines the decision-making process for accepting or rejecting a predicted target.

EFA_Pipeline Start Euchrestaflavanone-A (SMILES/3D Structure) TargetFish Target Fishing (SwissTargetPrediction + PharmMapper) Start->TargetFish Filter Filter: Druggability & Biological Relevance TargetFish->Filter Docking Molecular Docking (AutoDock Vina) Filter->Docking Decision Affinity < -7.0 kcal/mol? Docking->Decision MD_Sim MD Simulation (100ns) (GROMACS) Decision->MD_Sim Yes Discard Discard Candidate Decision->Discard No Analysis RMSD < 2.5Å Stable H-Bonds? MD_Sim->Analysis Valid Validated Target (Candidate for In Vitro) Analysis->Valid Yes Analysis->Discard No

Figure 1: The hierarchical workflow for filtering EFA targets from raw prediction to dynamic validation.

Mechanism of Action: Tyrosinase Inhibition

EFA is hypothesized to inhibit melanogenesis. This diagram illustrates the pathway interference.

Tyrosinase_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin (Pigmentation) Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA EFA Euchrestaflavanone-A (Inhibitor) EFA->Tyrosinase Chelates Cu2+ / Blocks Entry

Figure 2: EFA interferes with the rate-limiting step of melanogenesis by binding to the Tyrosinase Copper active site.

Part 6: ADMET Prediction (Drug-Likeness)

Before moving to wet-lab, ensure EFA is a viable drug candidate.

  • Tool: SwissADME or pkCSM.[2]

  • Key Parameters to Check:

    • Lipinski’s Rule of 5: EFA (MW ~422 Da) typically passes, but check LogP (hydrophobicity).

    • GI Absorption: High absorption is preferred for oral delivery.

    • CYP Inhibition: Prenylated flavonoids often inhibit CYP3A4. This predicts potential drug-drug interactions.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link

  • Kim, D., et al. (2020). Anti-inflammatory effects of prenylated flavonoids from Euchresta formosana in RAW 264.7 cells. Journal of Natural Products.
  • Berman, H. M., et al. (2000). The Protein Data Bank.[1] Nucleic Acids Research. Link

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Euchrestaflavanone A

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the identification and quantification of Euchrestaflavanone A. This protocol is specifically designed for researchers, scientists, and drug development professionals working with natural product extracts, particularly from sources like Cudrania tricuspidata. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water, ensuring optimal separation and quantification. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, method validation in accordance with ICH guidelines, and data analysis, to ensure trustworthy and reproducible results.

Introduction

Euchrestaflavanone A is a prenylated flavonoid predominantly found in the root bark of Cudrania tricuspidata.[1] This class of compounds has garnered significant scientific interest due to its diverse pharmacological activities. Accurate and reliable quantification of Euchrestaflavanone A in plant extracts and formulated products is crucial for quality control, standardization, and further pharmacological investigation.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and specificity.[2] Flavanones, the class of flavonoids to which Euchrestaflavanone A belongs, typically exhibit strong UV absorbance around 280 nm, making UV detection a suitable and cost-effective choice for their quantification. This application note details a systematic approach to developing and validating an HPLC-UV method for Euchrestaflavanone A.

Materials and Reagents

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acids: Formic acid or phosphoric acid, analytical grade.

  • Reference Standard: Euchrestaflavanone A (purity ≥98%).

  • Plant Material: Dried and powdered plant material containing Euchrestaflavanone A (e.g., Cudrania tricuspidata root bark).

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or other suitable material).

Experimental Workflow

The overall workflow for the analysis of Euchrestaflavanone A is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction e.g., 80% Methanol filtration Filtration extraction->filtration concentration Concentration filtration->concentration Rotary Evaporation reconstitution Reconstitution concentration->reconstitution Mobile Phase final_filtration Final Filtration (0.22 µm) reconstitution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Figure 1: General workflow for the HPLC-UV analysis of Euchrestaflavanone A.

Detailed Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Euchrestaflavanone A reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation from Plant Material
  • Extraction: Accurately weigh about 1 g of the powdered plant material and place it in a flask. Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes.[3]

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.

  • Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injecting it into the HPLC system to prevent clogging of the column.[3]

HPLC-UV Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and can be optimized as needed.

ParameterRecommended Condition
HPLC System A system with a binary or quaternary pump, autosampler, column oven, and a UV/DAD detector.
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B Acetonitrile.
Gradient Elution See Table 2 for a suggested gradient program.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection Wavelength 280 nm (based on the typical absorbance of flavanones). A Diode Array Detector (DAD) can be used to monitor a range of wavelengths.

Table 1: Recommended HPLC-UV Conditions.

A gradient elution is often necessary for complex plant extracts to achieve good separation of the target analyte from other matrix components.

Time (min)% Mobile Phase A% Mobile Phase B
09010
255050
301090
351090
369010
459010

Table 2: Suggested Gradient Elution Program.

Method Validation

For the method to be considered reliable and trustworthy, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] The following parameters should be assessed:

validation Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Key parameters for HPLC method validation according to ICH guidelines.

System Suitability

Before starting the validation, the suitability of the chromatographic system should be evaluated by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates should be within acceptable limits.

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. This can be assessed by comparing the chromatograms of a blank sample (matrix without the analyte), a standard solution of Euchrestaflavanone A, and a sample extract. The peak for Euchrestaflavanone A in the sample should be well-resolved from other peaks and should have a similar retention time and UV spectrum to the standard.

Linearity and Range

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte.[4]

  • Inject the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Accuracy

Accuracy is the closeness of the test results to the true value and is typically determined by a recovery study.[4]

  • Spike a blank plant matrix with known concentrations of the Euchrestaflavanone A standard at three different levels (low, medium, and high).

  • Prepare and analyze these samples in triplicate.

  • Calculate the percentage recovery using the following formula: Recovery (%) = [(Amount found - Original amount) / Amount added] x 100

The acceptance criteria for recovery are typically between 98% and 102%.[7]

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[4]

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day and under the same experimental conditions. The RSD should be ≤ 2%.[7]

  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment. The RSD should be ≤ 3%.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be estimated based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] This can be evaluated by introducing small changes to the method, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2°C)

  • Mobile phase composition (e.g., ± 2% organic solvent)

  • Detection wavelength (e.g., ± 2 nm)

The effect of these changes on the chromatographic results (e.g., retention time, peak area) should be evaluated.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (Recovery) 98 - 102%
Precision (RSD) Intra-day: ≤ 2%, Inter-day: ≤ 3%
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1
Robustness System suitability parameters should remain within acceptable limits.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria.

Data Analysis and Quantification

Once the method is validated, the concentration of Euchrestaflavanone A in the prepared samples can be determined.

  • Inject the sample extract into the HPLC system.

  • Identify the Euchrestaflavanone A peak based on the retention time of the standard.

  • Integrate the peak area of Euchrestaflavanone A in the sample chromatogram.

  • Calculate the concentration of Euchrestaflavanone A in the sample using the linear regression equation obtained from the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC-UV analysis of Euchrestaflavanone A. The detailed steps for sample preparation, chromatographic separation, and method validation based on ICH guidelines ensure the generation of accurate, reliable, and reproducible data. This method is a valuable tool for quality control and research in the fields of natural products, phytochemistry, and drug development.

References

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. Retrieved from [Link]

  • Z. Dong et al. (2017). Cudrania tricuspidata: an updated review on ethnomedicine, phytochemistry and pharmacology. RSC Publishing. Retrieved from [Link]

  • S. Magiera et al. (2015). UHPLC-UV method for the determination of flavonoids in dietary supplements and for evaluation of their antioxidant activities. PubMed. Retrieved from [Link]

  • M. G. M. D. P. L. Dasanayake et al. (2020). Validation of an optimized HPLC/UV method for the quantification of flavonoids in lotus. ProQuest. Retrieved from [Link]

  • S. A. A. Shah et al. (2012). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. PMC. Retrieved from [Link]

  • T. Seal. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in some wild leafy vegetables of North-Eastern region in India. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • ResearchGate. (2024). How to perform quantitative analysis of plant samples for flavonoids? Retrieved from [Link]

  • M. Ch., Ph.D. (2025). Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts. ResearchGate. Retrieved from [Link]

  • M. Ch., Ph.D. (2025). Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts. PMC. Retrieved from [Link]

  • S. H. Lee et al. (2008). Prenylated and Benzylated Flavonoids from the Fruits of Cudrania tricuspidata. Scilit. Retrieved from [Link]

  • ResearchGate. (2025). Preparative Isolation and Purification of Prenylated Isoflavonoids from Cudrania Tricuspidata Fruits Using Centrifugal Partition Chromatography. Retrieved from [Link]

  • G. Napolitano et al. (2021). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. SpringerLink. Retrieved from [Link]

  • Phyto Pharma Journal. (n.d.). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. Retrieved from [Link]

  • M. E. Walash et al. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • S. K. C. Padavala et al. (2023). HPLC Method Development and Validation for the Estimation of Umeclidinium and Vilanterol in Bulk Dosage Forms. IJPPR. Retrieved from [Link]

  • C. Funari et al. (2008). Validation of UV Spectrophotometric Method for Quantitative Determination of Entacapone in Tablets Using Experimental Design of Plackett‐Burman for Robustness Evaluation and Comparison with HPLC. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Uv-spectrophotometric and rp-hplc methods for the estimation of troxerutin in bulk and tablet formulation. Retrieved from [Link]

  • A. M. El-Kosasy et al. (2015). A Validated UHPLC-Tandem Mass Spectrometry Method for Quantitative Analysis of Flavonolignans in Milk Thistle (Silybum marianum) Extracts. PMC. Retrieved from [Link]

  • IEEE Xplore. (n.d.). The determination of the total flavonoids by UV and a flavone glycoside by HPLC in Torreya grandis Fort Leaves. Retrieved from [Link]

Sources

Application Note: Quantification of Euchrestaflavanone A in Plant Extracts by High-Performance Liquid Chromatography (HPLC-UV)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Euchrestaflavanone A is a prenylated flavanone with demonstrated biological activities, including potential antiplatelet and antithrombotic properties.[1] Found in plants such as Cudrania tricuspidata[1][2], accurate quantification of this compound in plant extracts is crucial for phytochemical research, quality control of herbal products, and new drug development. This document provides a detailed, validated protocol for the quantification of Euchrestaflavanone A using reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV). The described methodology, including ultrasonic-assisted extraction and a robust chromatographic procedure, is designed to be specific, accurate, and precise, adhering to principles outlined in the ICH Q2(R1) guidelines.[3][4][5]

Introduction and Principle

Euchrestaflavanone A belongs to the flavanone class of flavonoids, a large group of plant secondary metabolites.[1][6] Its quantification from complex plant matrices requires a selective and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) is the predominant technique for flavonoid analysis due to its efficiency and versatility.[7][8]

This method employs a reversed-phase C18 column. The principle is based on the partitioning of analytes between a nonpolar stationary phase (C18) and a polar mobile phase. Euchrestaflavanone A, being a relatively nonpolar molecule, is retained on the column and then eluted by a mobile phase of acetonitrile and water. Detection is achieved by a UV-Vis detector set at the maximum absorbance wavelength (λmax) of Euchrestaflavanone A, allowing for sensitive and specific quantification against a certified reference standard.

Materials and Reagents

  • Reference Standard: Euchrestaflavanone A, ≥98% purity (Sigma-Aldrich, Cayman Chemical, or equivalent).

  • Solvents: HPLC-grade methanol, HPLC-grade acetonitrile, and ultrapure water (18.2 MΩ·cm).

  • Reagents: Formic acid (analytical grade).

  • Plant Material: Dried and finely powdered plant material (e.g., roots of Cudrania tricuspidata).

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).

Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction (UAE) is chosen for its efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods like maceration.[9][10][11] The high-frequency sound waves generate cavitation, disrupting plant cell walls and enhancing mass transfer of the target analyte into the solvent.[10]

Protocol 3.1: Extraction
  • Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL conical flask.

  • Add 25 mL of 80% aqueous methanol (Methanol:Water, 80:20 v/v). The liquid-to-solid ratio is a critical parameter for extraction efficiency.[11]

  • Place the flask in an ultrasonic water bath.

  • Sonicate for 30 minutes at a frequency of 40 Hz and a temperature of 50°C.[12] Ensure the flask is securely covered to prevent solvent evaporation.[11]

  • After sonication, centrifuge the mixture at 4,000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean collection vessel.

  • Re-extract the plant residue with another 25 mL of 80% methanol and repeat steps 3-5 to ensure exhaustive extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.45 µm syringe filter into a volumetric flask. If significant particulate matter is present, pre-filtration with Whatman No. 1 paper may be necessary.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a precise volume (e.g., 5.0 mL) of methanol, vortex thoroughly, and filter through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

Chromatographic Quantification

The analysis is performed using a standard HPLC system equipped with a UV detector. The external standard method is used for quantification, which relies on a calibration curve generated from a certified reference standard.[13][14]

Instrumentation and Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 40% B5-25 min: 40% to 90% B25-30 min: 90% B30-31 min: 90% to 40% B31-35 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Set to the λmax of Euchrestaflavanone A (approx. 288 nm)

Rationale for Conditions: A C18 column is standard for flavonoid separation.[15] The gradient elution with an acidified mobile phase (acetonitrile/water with formic acid) ensures good peak shape and resolution for phenolic compounds.[8]

Protocol 4.2: Standard and Calibration Curve Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Euchrestaflavanone A reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Calibration Curve Construction: Inject each standard in triplicate. Plot the mean peak area obtained from the chromatogram against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Protocol 4.3: Sample Analysis
  • Inject 10 µL of the prepared plant extract (from Protocol 3.1) into the HPLC system.

  • Record the chromatogram and identify the peak corresponding to Euchrestaflavanone A by comparing its retention time with that of the reference standard.

  • Record the peak area for the identified peak.

Data Analysis and Calculation

The concentration of Euchrestaflavanone A in the injected sample solution is calculated using the linear regression equation from the calibration curve.

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

To determine the final concentration in the original plant material, account for all dilution and concentration factors:

Content (mg/g) = (C x V) / W

Where:

  • C = Concentration of Euchrestaflavanone A in the injected sample (µg/mL)

  • V = Final volume of the reconstituted extract (mL)

  • W = Initial weight of the dry plant material (g)

Method Validation

To ensure the analytical method is suitable for its intended purpose, validation must be performed according to ICH Q2(R1) guidelines.[3][4] This establishes the trustworthiness and reliability of the results.

Validation ParameterProcedureAcceptance Criteria
Specificity Compare chromatograms of a blank (solvent), standard, and plant extract. Check for peak purity using a Diode Array Detector (DAD).The analyte peak in the sample should have the same retention time as the standard and be free from co-eluting peaks.
Linearity Analyze calibration standards at a minimum of 5 concentration levels.Coefficient of determination (R²) ≥ 0.999.
Accuracy (Recovery) Spike a known amount of Euchrestaflavanone A standard into a pre-analyzed plant extract at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.Recovery should be within 95-105%.
Precision Repeatability (Intra-day): Analyze 6 replicates of a sample on the same day.Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of the chromatogram or the standard deviation of the response and the slope of the calibration curve.LOD: S/N ≈ 3:1LOQ: S/N ≈ 10:1
Robustness Deliberately vary method parameters (e.g., flow rate ±5%, column temperature ±2°C, mobile phase composition ±2%) and observe the effect on results.RSD of results should remain ≤ 2%.

Workflow and System Diagrams

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 1. Weigh Dried Plant Material P2 2. Ultrasonic-Assisted Extraction (80% MeOH) P1->P2 P3 3. Centrifuge & Collect Supernatant P2->P3 P4 4. Evaporate & Reconstitute in Methanol P3->P4 P5 5. Filter (0.22 µm) into HPLC Vial P4->P5 A1 6. Inject Sample into C18 Column P5->A1 A2 7. Gradient Elution A1->A2 A3 8. UV Detection (λmax) A2->A3 A4 9. Data Acquisition A3->A4 D1 10. Integrate Peak Area A4->D1 D2 11. Quantify using Calibration Curve D1->D2 D3 12. Calculate Final Concentration (mg/g) D2->D3

Caption: Overall workflow for Euchrestaflavanone A quantification.

HPLC Solvent Mobile Phase (A + B) Pump HPLC Pump (Gradient Control) Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column (Thermostatted) Injector->Column Detector UV-Vis Detector Column->Detector Data Data System (Computer) Detector->Data Waste Waste Detector->Waste

Caption: Schematic diagram of the HPLC system components.

Conclusion

The protocol detailed in this application note provides a reliable and robust method for the quantification of Euchrestaflavanone A in plant extracts. The use of Ultrasonic-Assisted Extraction offers an efficient sample preparation step, while the validated RP-HPLC-UV method ensures accurate and precise results. This methodology is well-suited for quality control applications in the herbal industry and for quantitative phytochemical analysis in academic and drug discovery research.

References

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Jabrane, S., et al. (n.d.). Ultrasonic-Assisted Extraction of Phenolic Compounds, Flavonoids, and Antioxidants from Dill (Anethum graveolens L.). PMC. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of euchrestaflavanone A (EFA). Available at: [Link]

  • Semantic Scholar. (2025). Ultrasound-Assisted Green Natural Deep Eutectic Solvent Extraction of Flavonoids from Wild Blueberry. Available at: [Link]

  • Frontiers. (2023). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Available at: [Link]

  • ACS Publications. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Available at: [Link]

  • PubChem. (n.d.). Euchrestaflavanone C. Available at: [Link]

  • Hawach. (2025). Solid Phase Extraction (SPE) Columns in General Laboratory Sample Cleanup. Available at: [Link]

  • AIP Publishing. (2024). Ultrasonic-assisted Extraction Optimization of the Flavonoid Compounds from Vernonia amygdalina Del. Leaves Using. Available at: [Link]

  • PMC. (2024). Enzyme-assisted ultrasonic extraction of total flavonoids and extraction polysaccharides in residue from Abelmoschus manihot (L). Available at: [Link]

  • MedCore. (2024). Modern Chromatographic Methods for Determination Flavonoids. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Phyto Pharma Journal. (n.d.). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. Available at: [Link]

  • Scharlab. (2023). Sample preparation with solid-phase extraction. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Available at: [Link]

  • PMC. (n.d.). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Available at: [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Available at: [Link]

  • Pharmacognosy Research. (2017). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Available at: [Link]

  • PubChem. (n.d.). Flavanone. Available at: [Link]

Sources

Euchrestaflavanone-A anti-platelet aggregation assay protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Euchrestaflavanone-A Anti-Platelet Aggregation Assay Protocol

Abstract & Core Directive

Euchrestaflavanone A (EFA) is a prenylated flavanone isolated from the roots of Euchresta formosana and Cudrania tricuspidata. Emerging research identifies EFA as a potent inhibitor of platelet aggregation, specifically targeting collagen-induced pathways. Unlike non-specific cyclooxygenase (COX) inhibitors, EFA exhibits a dual mechanism: downregulation of the PI3K/Akt/MAPK signaling cascade and upregulation of cyclic AMP (cAMP) levels.

This application note provides a rigorous, standardized Light Transmission Aggregometry (LTA) protocol to quantify the anti-platelet activity of EFA. It is designed for researchers aiming to validate EFA as a lead compound for antithrombotic therapy.

Mechanism of Action (MOA)

To design a valid assay, one must understand the specific molecular targets. EFA does not merely "thin the blood"; it modulates specific signal transduction pathways downstream of the Collagen/GPVI receptor interaction.

  • Primary Inhibition: EFA suppresses the phosphorylation of p38 MAPK , JNK , and PI3K/Akt . These kinases are critical for activating the integrin

    
     (GPIIb/IIIa), which binds fibrinogen to crosslink platelets.
    
  • Secondary Modulation: EFA increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates VASP (Vasodilator-stimulated phosphoprotein), effectively "locking" the platelet in a resting state.

  • Outcome: Reduction in granule secretion (ATP/ADP release), Thromboxane A2 (TXA2) formation, and clot retraction.

Signaling Pathway Visualization

EFA_Mechanism cluster_Kinases Kinase Cascade Collagen Collagen (Agonist) GPVI GPVI Receptor Collagen->GPVI PI3K PI3K / Akt GPVI->PI3K MAPK p38 MAPK / JNK GPVI->MAPK Integrin Integrin αIIbβ3 (Activation) PI3K->Integrin PLA2 cPLA2 MAPK->PLA2 TXA2 Thromboxane A2 (TXA2) PLA2->TXA2 TXA2->Integrin Aggregation Platelet Aggregation Integrin->Aggregation EFA Euchrestaflavanone A (Inhibitor) EFA->PI3K Inhibits p-Akt EFA->MAPK Inhibits p-p38/JNK cAMP cAMP Levels EFA->cAMP Upregulates cAMP->Integrin Inhibits via PKA

Figure 1: EFA inhibits collagen-induced aggregation by blocking kinase phosphorylation and elevating cAMP.

Materials & Reagents

Compound Preparation
  • Euchrestaflavanone A (EFA): Purity

    
     98% (HPLC).
    
  • Vehicle: Dimethyl sulfoxide (DMSO).

    • Note: Prepare a 100 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Working Solution: Dilute with Tyrode’s buffer immediately before use. Final DMSO concentration in the assay must be

      
       (v/v) to avoid solvent-induced cytotoxicity.
      
Biological Reagents
  • Human Blood: Freshly collected from healthy donors (drug-free for 2 weeks) into Acid-Citrate-Dextrose (ACD) tubes.

  • Agonist: Collagen (Type I, equine or bovine tendon). Recommended stock: 1 mg/mL.

  • Positive Control: Aspirin (Acetylsalicylic acid) or Indomethacin.

Buffers
  • Washing Buffer: Tyrode’s buffer (pH 6.5) + 1 mM EGTA.

  • Suspension Buffer: Tyrode’s buffer (pH 7.35) + 1 mM CaCl

    
     + 1 mM MgCl
    
    
    
    + 0.1% BSA/Glucose.

Experimental Protocol: Washed Platelet Aggregation

Why Washed Platelets? While Platelet-Rich Plasma (PRP) is faster, plasma proteins can bind flavonoids, masking their true potency. For mechanistic accuracy (EFA), washed platelets are the gold standard.

Phase 1: Isolation of Human Platelets
  • Centrifugation 1: Centrifuge whole blood at 200 x g for 15 minutes at room temperature (RT).

  • Collection: Carefully transfer the upper layer (PRP) to a fresh polypropylene tube. Avoid disturbing the buffy coat.

  • Centrifugation 2: Add prostacyclin (PGI

    
    , 1 µM final) to PRP to prevent premature activation. Centrifuge at 900 x g for 10 minutes .
    
  • Resuspension: Discard supernatant. Gently resuspend the platelet pellet in Washing Buffer .

  • Final Spin: Centrifuge at 800 x g for 10 minutes .

  • Adjustment: Resuspend pellet in Suspension Buffer to a final concentration of

    
     platelets/mL .
    
Phase 2: The Aggregation Assay (Turbidimetric Method)

Instrument: 4-Channel Light Transmission Aggregometer (e.g., Chrono-log).

StepActionDurationNotes
1 Equilibration 2 minPre-warm 400 µL of platelet suspension at 37°C with stirring (1200 rpm).
2 Inhibitor Addition 3 minAdd EFA (various concentrations) or Vehicle (DMSO).
3 Baseline 1 minRecord stable baseline transmission (0% Aggregation).
4 Induction 5-10 minAdd Collagen (2.5 µg/mL final).
5 Measurement ContinuousMonitor change in light transmission (%T) until plateau.

Experimental Workflow Diagram

Protocol_Workflow Blood Whole Blood (ACD Tube) PRP PRP (200xg, 15 min) Blood->PRP Washed Washed Platelets (Tyrode's + BSA) PRP->Washed Centrifuge & Resuspend Incubation Incubate w/ EFA (3 min, 37°C) Washed->Incubation Agonist Add Collagen (2.5 µg/mL) Incubation->Agonist Readout Measure Light Transmission Agonist->Readout

Figure 2: Step-by-step workflow from blood collection to data acquisition.

Data Analysis & Expected Results

Calculation

Calculate the Percentage of Aggregation Inhibition using the formula:



Expected Potency (Reference Data)

Based on studies involving Cudrania tricuspidata extracts and purified EFA:

CompoundConcentration (µM)Inhibition (%)IC

(Approx)
Euchrestaflavanone A 25~20%49.5 µM
Euchrestaflavanone A 50~55%-
Euchrestaflavanone A 100~85%-
Aspirin (Control) 100~45-60%~60-100 µM

Note: EFA demonstrates dose-dependent inhibition specifically against collagen. If using ADP or Thrombin as agonists, inhibition may be significantly lower, confirming pathway selectivity.

Troubleshooting & Optimization

  • Solubility Issues: Flavonoids can precipitate in aqueous buffers.

    • Solution: Ensure the DMSO stock is fully dissolved. Vortex the working solution immediately upon addition. If the baseline transmission is "noisy" before agonist addition, precipitation may be occurring.

  • Donor Variability: Platelet response to collagen varies widely among humans.

    • Solution: Always run a "Vehicle Control" for every donor. Normalize data to that specific donor's max aggregation.

  • Color Interference: EFA is a flavonoid and may have a slight yellow tint.

    • Solution: In LTA, the machine calibrates "100% transmission" using a blank (buffer). Ensure the blank contains the same concentration of EFA if the compound is highly colored (though at <150 µM, this is rarely an issue for optical density).

References

  • Lee, Y. J., et al. (2014). "Euchrestaflavanone A can attenuate thrombosis through inhibition of collagen-induced platelet activation."[1] Journal of Applied Biological Chemistry.

  • Lo, W. L., et al. (2002).[2][3] "Coumaronochromones and flavanones from Euchresta formosana roots."[2][3][4] Phytochemistry.

  • Born, G. V. (1962). "Aggregation of blood platelets by adenosine diphosphate and its reversal." Nature.

  • Shin, J. H., et al. (2019). "Anti-platelet effects of flavonoids: A review of the mechanism." International Journal of Molecular Sciences.

Sources

Cell viability assay (MTT, WST-1) for Euchrestaflavanone-A cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Methods: MTT and WST-1 Cell Viability Assays [1][2][3][4]

Introduction & Scientific Context

Euchrestaflavanone-A (EFA) is a prenylated flavanone isolated from Euchresta formosana and Cudrania tricuspidata.[2] It exhibits potent cytotoxic activity against various human cancer cell lines, including KB (nasopharyngeal), HepG2 (liver), and A549 (lung) carcinoma cells [1, 2].

As a prenylated flavonoid, EFA is highly lipophilic. Its mechanism of action typically involves the induction of apoptosis via the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential (


) and subsequent caspase activation [3].
Why MTT and WST-1?

These assays are proxies for cellular metabolic activity, specifically measuring the activity of mitochondrial dehydrogenases (succinate-tetrazolium reductase system).[5] Since EFA targets mitochondrial integrity, these assays are mechanistically relevant. However, the choice between MTT and WST-1 is critical when working with flavonoids due to potential chemical interference.

Compound Handling & Preparation (Critical)

The Challenge: EFA is hydrophobic. Improper solubilization leads to micro-precipitation in the culture well, causing localized high-toxicity zones and false absorbance readings (light scattering).

Stock Solution Protocol
  • Solvent: Dissolve EFA powder in 100% Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a high-concentration stock (e.g., 20–50 mM) to minimize the volume of DMSO added to cells.[2]

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (The "0.5% Rule")
  • Dilution: Serially dilute the stock in serum-free culture medium immediately before use.

  • Safety Limit: The final DMSO concentration in the well must not exceed 0.5% (v/v) , and ideally should be

    
    . Higher DMSO levels can permeabilize membranes, confounding EFA cytotoxicity data [4].
    
  • Vehicle Control: You must include a "Vehicle Control" (cells + media + DMSO at the highest concentration used) to normalize data.[2]

Assay Selection: MTT vs. WST-1

FeatureMTT AssayWST-1 Assay
Formazan Product Insoluble (Purple Crystals)Water-Soluble (Orange Dye)
Solubilization Step Required (DMSO/SDS)None (One-step)
Sensitivity ModerateHigh
Flavonoid Interference High Risk: Flavonoids can reduce MTT non-enzymatically [5].[2]Lower Risk: Less prone to spontaneous reduction.[2]
Toxicity Toxic to cells (Endpoint only)Low toxicity (Real-time possible)
Visualizing the Workflow Differences

AssayWorkflow cluster_0 Common Steps cluster_1 MTT Specifics cluster_2 WST-1 Specifics Seed Seed Cells (96-well) Treat Treat with EFA (24-72h) Seed->Treat MTT_Add Add MTT Reagent (4h Incubation) Treat->MTT_Add MTT Path WST_Add Add WST-1 Reagent (0.5-4h Incubation) Treat->WST_Add WST-1 Path Crystals Formazan Crystals (Insoluble) MTT_Add->Crystals Solubilize Remove Media & Add DMSO Crystals->Solubilize Read_MTT Read Absorbance (570 nm) Solubilize->Read_MTT Soluble Formazan Dye (Soluble) WST_Add->Soluble Read_WST Read Absorbance (450 nm) Soluble->Read_WST

Figure 1: Comparative workflow of MTT vs. WST-1 assays. Note the elimination of the solubilization step in WST-1, reducing error sources.

Detailed Protocols

Protocol A: MTT Assay (Standard)

Best for: Routine IC50 generation when reagent cost is a constraint.[2]

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilize, store at 4°C in dark).

  • Solubilization Buffer: 100% DMSO.[2]

Procedure:

  • Seeding: Plate cells (e.g., HepG2) at

    
     to 
    
    
    
    cells/well in 100 µL media. Incubate 24h.
  • Treatment: Aspirate media. Add 100 µL of fresh media containing EFA (0.1 – 100 µM).[2]

    • Control 1: Media + DMSO (Vehicle).[2]

    • Control 2:Cell-Free Media + EFA + MTT (Crucial: Checks if EFA chemically reduces MTT).[2]

  • Incubation: Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours at 37°C. Look for purple precipitate.

  • Solubilization: Carefully aspirate the supernatant (do not disturb crystals).[2][6] Add 100 µL DMSO.[2]

  • Measurement: Shake plate for 10 min. Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: WST-1 Assay (High Fidelity)

Best for: Flavonoids, sensitive cells, and avoiding solvent artifacts.

Reagents:

  • WST-1 Reagent (Ready-to-use commercial solution).[2]

Procedure:

  • Seeding: Same as MTT.

  • Treatment: Same as MTT.

  • WST-1 Addition: At the end of EFA incubation, add 10 µL WST-1 reagent directly to the well (1:10 dilution).

  • Incubation: Incubate for 0.5 to 4 hours. (Check color development visually; orange hue).

  • Measurement: Shake for 1 min. Measure Absorbance at 450 nm (Reference: 600+ nm).

Mechanism of Action & Data Interpretation[9][10][11]

EFA cytotoxicity is often linked to mitochondrial dysfunction.[2] A reduction in MTT/WST-1 signal correlates with the loss of mitochondrial dehydrogenase activity, often preceding apoptosis.

Proposed Signaling Pathway

EFA_Mechanism EFA Euchrestaflavanone-A (Extracellular) Mito Mitochondria (Target) EFA->Mito Permeation ROS ROS Generation (Oxidative Stress) Mito->ROS MMP Loss of Membrane Potential (ΔΨm) Mito->MMP ROS->MMP CytoC Cytochrome c Release MMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 2: Proposed cytotoxic pathway of EFA involving mitochondrial depolarization and caspase cascade activation [3, 6].[2]

Calculating IC50[6][8]
  • Normalize: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
  • Plot: Log[Concentration] (X-axis) vs. % Viability (Y-axis).[2]

  • Fit: Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.[2]

Troubleshooting & Expert Tips

  • The "False Positive" Reducer: Flavonoids are antioxidants.[2] If your cell-free control (Media + EFA + MTT) turns purple, EFA is chemically reducing the dye.

    • Solution: Switch to WST-1 or wash cells with PBS before adding MTT (though washing can detach dying cells).[2]

  • Edge Effect: Evaporation in outer wells can concentrate the media/drug.[2]

    • Solution: Fill outer wells with PBS and use only inner 60 wells for data.[2]

  • Serum Interference: High serum (10% FBS) can bind lipophilic EFA, reducing its effective concentration.[2]

    • Solution: Ensure consistent serum lots or consider reducing serum to 1-5% during the treatment phase if cells tolerate it.[2]

References

  • ChemicalBook. (2025).[2] Euchrestaflavanone-A Properties and Cytotoxicity.

  • ChemFaces. (2020).[2] Euchrestaflavanone A Biological Activity.

  • Safavi, M., et al. (2017).[2] Caspase-dependent apoptosis induced by synthetic halogenated flavanones. In Vitro Cellular & Developmental Biology - Animal.

  • BenchChem. (2025).[2][6] Evaluating Cytotoxicity using the MTT Assay: Application Notes.

  • Sarı, C., et al. (2021).[2][4] A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis of Phytochemicals. Haydarpasa Numune Medical Journal.[1][2][4] [1][2]

  • Frontiers in Pharmacology. (2023). Mechanisms underlying the antitumor effects of natural products by targeting the endoplasmic reticulum stress apoptosis pathway.

Sources

Application Note: In Vivo Studies of Euchrestaflavanone-A

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Euchrestaflavanone-A (EuA) is a prenylated flavanone (specifically a lavandulyl flavanone) predominantly isolated from Euchresta species and Sophora flavescens. While extensive in vitro data has established EuA and its structural analogs as potent inhibitors of BACE1 (β-secretase) and Tyrosinase , as well as modulators of NF-κB signaling , comprehensive in vivo validation remains the critical next step for therapeutic translation.

This application note provides a standardized framework for the in vivo assessment of EuA. It bridges the gap between biochemical potency (IC50 ~2-10 µM against BACE1) and physiological efficacy, focusing on neuroprotective (Alzheimer’s Disease) and anti-inflammatory models.

Pre-clinical Formulation & Pharmacokinetics (PK)

Challenge: Like most prenylated flavonoids, EuA exhibits high lipophilicity (LogP > 4), resulting in poor aqueous solubility. Improper vehicle selection will lead to precipitation in the gut or peritoneal cavity, yielding false negatives.

Recommended Vehicle Systems

For initial rodent studies (mice/rats), the following vehicle systems are validated to maintain solubility up to 20 mg/mL:

Vehicle TypeCompositionRouteStability
Standard (Acute) 10% DMSO + 40% PEG400 + 50% SalineI.P. / P.O.High (< 4 hours)
Lipid-Based (Chronic) Corn Oil or Sesame Oil (suspension/solution)P.O. (Gavage)Very High (> 24 hours)
Advanced 5% Ethanol + 5% Solutol HS-15 + 90% SalineI.V. / I.P.Moderate
Dosage Strategy

Based on structural analogs (e.g., Kurarinone, Sophoraflavanone G), the recommended dose-ranging for efficacy studies is:

  • Low Dose: 10 mg/kg

  • Medium Dose: 30 mg/kg

  • High Dose: 50-100 mg/kg

Protocol A: Neuroprotective Efficacy (Alzheimer's Model)

Rationale: EuA acts as a non-peptidic BACE1 inhibitor. The primary objective is to demonstrate a reduction in cerebral Amyloid-β (Aβ) load and cognitive improvement.

Experimental Design
  • Animal Model: 5XFAD or APP/PS1 Transgenic Mice (Age: 6 months, onset of plaque pathology).

  • Group Size: n=10-12 per group.

  • Duration: 4–6 weeks daily administration.

Workflow Visualization

G cluster_behavior Cognitive Endpoints Start Acclimatization (1 Week) Treatment Daily Dosing (Vehicle vs. EuA 10/30/50 mg/kg) 4-6 Weeks Start->Treatment Behavior Behavioral Testing (Wk 5-6) Treatment->Behavior Sacrifice Tissue Collection (Hippocampus/Cortex) Behavior->Sacrifice MWM Morris Water Maze (Spatial Memory) Behavior->MWM NOR Novel Object Recognition (Recognition Memory) Behavior->NOR Analysis Biochemical Analysis (ELISA / Western / IHC) Sacrifice->Analysis

Figure 1: Experimental workflow for assessing neuroprotective efficacy in transgenic AD mice.

Key Endpoints & Methodologies
  • Behavioral:

    • Morris Water Maze (MWM): Measure latency to find the platform. EuA treated groups should show reduced latency compared to vehicle.

    • Y-Maze: Measure spontaneous alternation (working memory).

  • Biochemical (Brain Homogenate):

    • Soluble Aβ40/42 ELISA: Quantify reduction in toxic amyloid species.

    • BACE1 Activity Assay: Confirm target engagement (fluorometric assay).

  • Histopathology:

    • Thioflavin-S Staining: Visualize plaque load in the hippocampus.

Protocol B: Anti-Inflammatory Mechanism Validation

Rationale: Prenylated flavanones modulate the NF-κB and MAPK pathways. This protocol validates the systemic anti-inflammatory potential of EuA.

Experimental Design
  • Model: LPS-induced Sepsis or Acute Lung Injury (ALI).

  • Induction: Lipopolysaccharide (LPS) injection (5 mg/kg, i.p.).

  • Treatment: EuA administered 1 hour prior to LPS challenge.

Mechanistic Pathway Map

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Phosphorylation (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB (p65) Nuclear Translocation MAPK->NFkB Activates IkB IκBα Degradation IKK->IkB IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription EuA Euchrestaflavanone-A (Inhibitor) EuA->MAPK Blocks EuA->NFkB Blocks

Figure 2: Proposed Mechanism of Action. EuA intervenes by inhibiting MAPK phosphorylation and NF-κB nuclear translocation.

Readouts[1]
  • Serum Cytokines: Measure TNF-α and IL-6 at 4h and 12h post-LPS (ELISA).

  • Western Blot (Lung/Liver tissue):

    • Primary Targets: p-p65 (Ser536), p-IκBα, p-JNK, p-p38.

    • Control: Total p65, β-actin.

    • Expectation: EuA treatment should dose-dependently reduce the ratio of phosphorylated/total proteins.

Data Analysis & Interpretation

Quantitative data must be analyzed using One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to the Vehicle Control).

Table 1: Expected Outcome Matrix

EndpointVehicle (Disease)EuA (Low Dose)EuA (High Dose)Interpretation
Cognitive Latency (MWM) High (Poor Memory)ModerateLow (Rescued)Neuroprotection
Cerebral Aβ42 Levels HighNo ChangeReducedBACE1 Inhibition
Serum TNF-α HighReducedSignificantly ReducedAnti-inflammatory
Body Weight Loss (LPS model)StableStableSafety/Tolerability

References

  • Lavandulyl flavanones as BACE1 Inhibitors

    • Hwang, E. M., et al. (2008).[1] "BACE1 inhibitory effects of lavandulyl flavanones from Sophora flavescens." Bioorganic & Medicinal Chemistry.

  • Anti-inflammatory Mechanism of Prenylated Flavanones

    • Kim, B. H., et al. (2010).[2] "Lavandulyl flavonoids from Sophora flavescens suppress lipopolysaccharide-induced activation of nuclear factor-kappaB and mitogen-activated protein kinases in RAW264.7 cells."[2] Biological and Pharmaceutical Bulletin.

  • Tyrosinase Inhibition Context

    • Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • General Protocol for 5XFAD Mice

    • Oakley, H., et al. (2006).

Sources

Application Note: Preparation and Handling of Euchrestaflavanone-A Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note provides a standardized protocol for the preparation, storage, and handling of Euchrestaflavanone-A (EFA) stock solutions using Dimethyl Sulfoxide (DMSO). EFA is a prenylated flavanone exhibiting significant bioactivities, including MRP1-efflux inhibition, anti-platelet aggregation, and cytotoxicity against specific tumor lines [1, 2].

Due to the hydrophobic nature of the prenyl group at the C-8 position, EFA presents specific solubility challenges distinct from non-prenylated flavonoids. This guide addresses the critical "crash-out" phenomenon (precipitation upon aqueous dilution) and establishes a self-validating workflow to ensure experimental reproducibility in cell-based and enzymatic assays.

Physicochemical Profile & Solubility Data

Before handling, verify the compound identity and properties.[1][2] The prenyl group significantly increases lipophilicity (


), necessitating anhydrous organic solvents for initial solubilization.
PropertySpecification
Compound Name Euchrestaflavanone A
CAS Number 80510-05-0
Chemical Formula

Molecular Weight 408.49 g/mol
Appearance Yellow to light-brown powder
Primary Solvent DMSO (Anhydrous, Cell Culture Grade)
Solubility Limit (DMSO)

(~49 mM)
Solubility (Water) Insoluble (Precipitates immediately)
Storage (Powder) -20°C (Desiccated, Dark)
Storage (Solution) -80°C (Stable for ~6 months) [3]

Critical Considerations (The "Why")

The Prenyl Group Impact

Unlike hydrophilic flavonoids (e.g., Rutin), Euchrestaflavanone-A contains a prenyl (3-methyl-2-butenyl) group . This structural feature enhances membrane permeability but drastically reduces aqueous solubility.

  • Implication: You cannot dissolve EFA directly in buffers (PBS, Media). It must be dissolved in 100% DMSO first.

  • Risk: Rapid dilution into aqueous media can cause micro-precipitation (crystallization) that is invisible to the naked eye but causes false negatives in assays (due to lower effective concentration) or false positives (due to crystal toxicity).

DMSO Grade Selection

Use Cell Culture Grade DMSO (


, Sterile Filtered).
  • Reasoning: Industrial grade DMSO often contains trace heavy metals or oxidized byproducts (dimethyl sulfone) that can degrade the prenyl group or induce background toxicity in sensitive cell lines [4].

Protocol: Stock Solution Preparation (10 mM)

This protocol targets a 10 mM stock concentration, which allows for convenient 1000x dilution to a 10


M working concentration (keeping DMSO at 0.1%).
Materials Required[1][2][4][6][7][8]
  • Euchrestaflavanone-A (Solid)[3][4][5]

  • DMSO (Anhydrous,

    
    )
    
  • Vortex Mixer

  • Ultrasonic Bath (Optional but recommended)

  • Amber Glass Vials (Borosilicate, Screw-top)

Step-by-Step Procedure
  • Equilibration: Remove the product vial from the freezer (-20°C) and allow it to equilibrate to room temperature (RT) for 30 minutes inside a desiccator.

    • Scientific Integrity Check: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic DMSO later, accelerating hydrolytic degradation.

  • Weighing: Accurately weigh approximately 2.0 mg of EFA into a sterile microcentrifuge tube or amber glass vial. Record the exact mass (e.g.,

    
    ).
    
  • Volume Calculation: Calculate the required DMSO volume (

    
    ) to achieve 10 mM.
    
    
    
    
    • Example: For 2.15 mg:

      
      
      
  • Solubilization: Add the calculated volume of DMSO.

    • Vortex: Vortex vigorously for 30 seconds.

    • Sonicate: If particles persist, sonicate in a water bath at RT for 2 minutes. Do not heat above 37°C.

  • Visual QC (Self-Validation): Hold the vial up to a light source. The solution must be optically clear with no turbidity or pellet at the bottom.

    • Validation Step: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, the compound is not fully dissolved.[1][6] Add more DMSO or sonicate further.

  • Aliquoting & Storage: Dispense into small aliquots (e.g., 20-50

    
    L) in amber vials.
    
    • Freeze: Store at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol: Preparation of Working Solutions (Assay Dosing)

CRITICAL: This step prevents the "Crash-Out" effect.

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to cell culture media often causes precipitation at the injection site.

  • Prepare Intermediate Stock (10x):

    • Dilute the 10 mM Stock 1:100 into serum-free media or PBS to create a 100

      
      M  intermediate solution.
      
    • Technique: Place the media in a tube.[1] While vortexing the media gently, add the DMSO stock dropwise. Do not add media to the DMSO stock.

  • Final Dilution (1x):

    • Dilute the Intermediate Stock 1:10 into the final assay volume (e.g., add 10

      
      L of 100 
      
      
      
      M intermediate to 90
      
      
      L of cells).
    • Final Concentration: 10

      
      M.
      
    • Final DMSO: 0.1% (Safe for most cells).[7]

Visualization: Workflow & Signaling Logic

Preparation Workflow

The following diagram illustrates the critical path for preparation, highlighting the QC checkpoints to ensure solubility.

EFA_Preparation start Start: EFA Powder (-20°C Storage) equilibrate Equilibrate to RT (30 mins, Desiccator) start->equilibrate weigh Weigh Mass (m) & Calculate DMSO Vol equilibrate->weigh dissolve Add DMSO (Anhydrous) Vortex 30s weigh->dissolve sonicate Sonicate (2 mins, <37°C) dissolve->sonicate qc_check QC Check: Optical Clarity? sonicate->qc_check spin Centrifuge (10k x g, 1 min) qc_check->spin Turbid aliquot Aliquot & Store (-80°C, Amber Vials) qc_check->aliquot Clear pellet_check Pellet Visible? spin->pellet_check pellet_check->dissolve Yes (Add more DMSO) pellet_check->aliquot No dilution Assay Dilution (Stepwise 1:100 -> 1:10) aliquot->dilution

Figure 1: Decision tree for the preparation of EFA stock solutions, emphasizing the visual QC and centrifugation steps to rule out micro-precipitation.

Biological Mechanism (Context)

Euchrestaflavanone-A acts on specific cellular pathways. Understanding this helps in designing the correct controls (e.g., using MRP1 inhibitors as positive controls).

EFA_Mechanism efa Euchrestaflavanone-A mrp1 MRP1 Transporter (ABCC1) efa->mrp1 Inhibits efa->mrp1 Increases Retention camp cAMP Levels efa->camp Increases efflux Drug Efflux (Resistance) mrp1->efflux Promotes intracell Intracellular Drug Accumulation mrp1->intracell Increases Retention platelet Platelet Aggregation (Collagen-Induced) camp->platelet Inhibits

Figure 2: Simplified mechanism of action showing MRP1 inhibition and anti-platelet activity via cAMP modulation [1, 5].

References

  • Verheijen, M., et al. (2019). DMSO toxicity in cellular assays. BMC Research Notes, 12(1). Retrieved from [Link]

  • Shin, J.H., et al. (2018). Anti-platelet effects of flavonoids from Cudrania tricuspidata. ResearchGate. Retrieved from [Link]

Sources

Euchrestaflavanone-A for western blot analysis of signaling pathways

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Euchrestaflavanone A: Elucidating its Mechanism of Action in Cellular Signaling Pathways via Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of Euchrestaflavanone A

Euchrestaflavanone A is a flavonoid compound that has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-cancer activities. Flavonoids, a broad class of plant-derived polyphenols, are known to interact with a multitude of cellular signaling pathways, often exerting effects that modulate cell proliferation, survival, and apoptosis.[1][2][3] Preliminary studies suggest that Euchrestaflavanone A may exert its biological effects by targeting key regulatory nodes within pro-survival and pro-apoptotic signaling cascades.

Western blotting, or immunoblotting, remains a cornerstone technique in molecular biology for the precise identification and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell lysate.[4] This method is exceptionally well-suited for investigating the mechanism of action of novel compounds like Euchrestaflavanone A. By using antibodies specific to total and post-translationally modified (e.g., phosphorylated) proteins, researchers can map the impact of the compound on critical signaling pathways, providing a snapshot of the cellular response to treatment.[5][6]

These application notes provide a comprehensive guide for utilizing Western blot analysis to dissect the signaling pathways modulated by Euchrestaflavanone A. We offer not just a step-by-step protocol, but also the scientific rationale behind key decisions, ensuring a robust and reproducible experimental design.

Key Signaling Pathways Modulated by Flavonoids

Flavonoids, including flavanones, are known to influence several critical signaling networks that are often deregulated in cancer.[7] Understanding these pathways is essential for designing targeted Western blot experiments.

  • The PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that regulates cell growth, proliferation, and metabolism.[8] Its aberrant activation is a hallmark of many cancers. Flavonoids have been shown to inhibit this pathway at various points, often leading to decreased phosphorylation (and thus, activity) of Akt and mTOR.[1][9][10]

  • The MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascades, particularly the ERK pathway, are crucial for transducing extracellular signals into cellular responses like proliferation and differentiation.[11][12] The effect of flavonoids on this pathway can be context-dependent, sometimes leading to inhibition and other times activation, both of which can culminate in apoptosis.[13][14]

  • Apoptosis Pathways (Intrinsic & Extrinsic): Apoptosis, or programmed cell death, is a critical barrier to tumorigenesis. It is executed by caspase enzymes and can be initiated via two major routes: the extrinsic (death receptor-mediated) pathway, which activates initiator caspase-8, and the intrinsic (mitochondrial) pathway, which activates initiator caspase-9.[13][15][16] Both pathways converge on the executioner caspase-3, which cleaves key cellular substrates like PARP, leading to the dismantling of the cell.[15][17] Flavanones have been shown to induce apoptosis by activating both intrinsic and extrinsic pathways.[18]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates pmTORC1 p-mTORC1 (Active) mTORC1->pmTORC1 Proliferation Cell Growth & Survival pmTORC1->Proliferation Promotes EuchrestaflavanoneA Euchrestaflavanone A EuchrestaflavanoneA->PI3K Inhibits EuchrestaflavanoneA->Akt Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell survival.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Procaspase9 Pro-caspase-9 CytochromeC->Procaspase9 Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis EuchrestaflavanoneA Euchrestaflavanone A EuchrestaflavanoneA->Procaspase8 Promotes Activation EuchrestaflavanoneA->Mitochondrion Promotes Release

Caption: Intrinsic and extrinsic apoptosis pathways converge on Caspase-3.

Experimental Design: The Blueprint for Success

A well-designed experiment is self-validating. Before beginning any protocol, careful consideration of the experimental setup is paramount.

  • Cell Line Selection: Choose cell lines relevant to the research question (e.g., a cancer type where the target pathway is known to be dysregulated).

  • Dose-Response and Time-Course: It is crucial to determine the optimal concentration and treatment duration for Euchrestaflavanone A.

    • Dose-Response: Treat cells with a range of concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for a fixed time point (e.g., 24 hours) to identify the effective concentration.

    • Time-Course: Treat cells with a fixed, effective concentration for various durations (e.g., 0, 6, 12, 24, 48 hours) to understand the kinetics of pathway modulation.

  • Controls are Non-Negotiable:

    • Vehicle Control: Since Euchrestaflavanone A is likely dissolved in a solvent like DMSO, a "vehicle control" (cells treated with the same concentration of DMSO alone) is essential to ensure observed effects are due to the compound itself.

    • Loading Control: To ensure equal amounts of protein are loaded into each well of the gel, the final blot must be probed with an antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin).[19]

    • Positive/Negative Controls: If possible, include a known activator or inhibitor of the pathway as a positive control to confirm the assay is working correctly. Untreated cells serve as the negative control.

Detailed Protocol: Western Blot Analysis

This protocol provides a robust workflow for analyzing signaling protein expression and phosphorylation status following treatment with Euchrestaflavanone A.

Part 1: Cell Culture, Treatment, and Lysis
  • Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to grow to 70-80% confluency. This ensures cells are in a logarithmic growth phase and receptive to treatment.

  • Serum Starvation (Optional): To reduce basal levels of phosphorylation in pro-survival pathways, you may serum-starve the cells (e.g., culture in media with 0.5% FBS) for 12-24 hours prior to treatment.[20]

  • Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of Euchrestaflavanone A or the vehicle control (DMSO). Incubate for the predetermined time.

  • Cell Harvest: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[21]

  • Lysis:

    • Add ice-cold lysis buffer directly to the plate (e.g., 100-150 µL for a well in a 6-well plate).[21] A common and effective choice is RIPA (Radioimmunoprecipitation assay) buffer, which is suitable for whole-cell lysates including membrane and nuclear proteins.[22] For some applications, a 1% SDS buffer may be required to fully solubilize proteins and inactivate phosphatases.[23]

    • Lysis Buffer Augmentation: Crucially, the lysis buffer must be supplemented immediately before use with a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

    • Scrape the cells from the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[24]

  • Lysate Clarification:

    • Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.

    • Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet insoluble cellular debris.[24]

    • Carefully transfer the supernatant (which contains the soluble proteins) to a new, pre-chilled tube. This is your clarified lysate.

Part 2: Protein Quantification and Sample Preparation
  • Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This step is critical for ensuring equal protein loading.

  • Normalization: Based on the quantification results, calculate the volume of each lysate needed to obtain a consistent amount of protein (typically 20-40 µg per sample). Normalize the volume with lysis buffer so that each sample has the same final volume.

  • Sample Preparation:

    • To your normalized lysate, add an appropriate volume of Laemmli sample buffer (e.g., add 1 part 4x buffer to 3 parts lysate).[24] This buffer contains SDS to denature proteins and impart a uniform negative charge, and a reducing agent (like β-mercaptoethanol or DTT) to break disulfide bonds.

    • Boil the samples at 95-100°C for 5-10 minutes to complete protein denaturation.[20][24]

    • Briefly centrifuge the samples to collect the contents at the bottom of the tube. Samples can be used immediately or stored at -20°C.

Part 3: SDS-PAGE and Protein Transfer
  • Gel Electrophoresis (SDS-PAGE): Load your prepared samples (20-40 µg per lane) and a molecular weight marker into the wells of an SDS-polyacrylamide gel.[21] The acrylamide percentage of the gel should be chosen based on the molecular weight of your target protein(s). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. This process separates the proteins based on their molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (either nitrocellulose or PVDF).[25] This is typically done using an electrotransfer apparatus (wet or semi-dry transfer).[4][25]

    • The "sandwich" is assembled with the gel placed against the membrane, ensuring no air bubbles are trapped between them. The transfer is run in a transfer buffer, often containing methanol to facilitate protein binding to the membrane.[4]

Part 4: Immunodetection
  • Blocking: After transfer, the membrane must be "blocked" to prevent non-specific binding of the antibodies. Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[21] Expert Tip: BSA is often preferred for probing phospho-specific antibodies as milk contains phosphoproteins that can increase background.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in fresh blocking buffer at the concentration recommended by the manufacturer.

    • Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.[21] This longer, colder incubation often yields cleaner results with higher specificity.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody. This step is critical for reducing background noise.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20] The secondary antibody must be specific for the host species of the primary antibody (e.g., if the primary was raised in a rabbit, use an anti-rabbit secondary).[26]

    • Dilute the secondary antibody in blocking buffer according to the manufacturer's protocol.

  • Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.

Part 5: Detection and Analysis
  • Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[27]

  • Signal Capture: Incubate the membrane with the ECL reagent for 1-5 minutes.[20] Capture the resulting chemiluminescent signal using a digital imaging system or X-ray film.[25]

  • Stripping and Re-probing: To analyze another protein (like a loading control or the total protein counterpart to a phospho-antibody) on the same membrane, the blot can be "stripped" of the bound antibodies using a stripping buffer and then re-probed starting from the blocking step.

  • Data Analysis: Use image analysis software to perform densitometry on the captured bands. To get semi-quantitative data, the intensity of the target protein band should be normalized to the intensity of the corresponding loading control band in the same lane. For phosphorylation studies, the phosphorylated protein signal is often normalized to the total protein signal.

Data Presentation and Interpretation

For clarity, quantitative data such as recommended antibody dilutions and key target proteins should be summarized in tables.

Table 1: Recommended Primary Antibodies for Signaling Pathway Analysis

Target ProteinPhospho-SiteFunction/PathwayHost SpeciesRecommended DilutionExpected MW (kDa)
Akt -PI3K/Akt/mTORRabbit1:1000~60
p-Akt Ser473PI3K/Akt/mTOR (Activation)Rabbit1:1000~60
mTOR -PI3K/Akt/mTORRabbit1:1000~289
p-mTOR Ser2448PI3K/Akt/mTOR (Activation)Rabbit1:1000~289
ERK1/2 -MAPK/ERKRabbit1:100042/44
p-ERK1/2 Thr202/Tyr204MAPK/ERK (Activation)Mouse1:100042/44
Caspase-3 -ApoptosisRabbit1:1000~35 (pro), 17/19 (cleaved)
Cleaved Caspase-3 Asp175Apoptosis (Active form)Rabbit1:500 - 1:100017/19
PARP -Apoptosis SubstrateRabbit1:1000~116 (full-length), 89 (cleaved)
GAPDH -Loading ControlMouse1:5000 - 1:10000~37
β-Actin -Loading ControlMouse1:5000 - 1:10000~42

Note: Dilutions are starting points and should be optimized for your specific experimental conditions.

Interpretation:

  • A decrease in the ratio of p-Akt/Total Akt or p-mTOR/Total mTOR after treatment suggests that Euchrestaflavanone A inhibits the PI3K/Akt pathway.

  • An increase in the levels of cleaved Caspase-3 and cleaved PARP indicates the induction of apoptosis .

Workflow Visualization

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Immunoblotting Procedure cluster_analysis Data Analysis A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. Sample Denaturation (Laemmli Buffer + Heat) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Electrotransfer (Gel to Membrane) E->F G 7. Blocking (5% BSA or Milk) F->G H 8. Primary Antibody Incubation (4°C, O/N) G->H I 9. Secondary Antibody Incubation (RT, 1hr) H->I J 10. ECL Detection I->J K 11. Signal Capture (Digital Imager) J->K L 12. Densitometry Analysis K->L M 13. Normalization to Loading Control L->M

Caption: Overview of the Western blot experimental workflow.

References

  • Syntezza Bioscience. (2025, June 19). How to Choose the Right Antibody for Western Blot (WB)--A Practical Guide. Retrieved from [Link]

  • PhosphoSolutions. (2024, October 4). 1% SDS is the Lysis Buffer of Choice for Most Western Blots. Retrieved from [Link]

  • Precision Biosystems. (2025, February 15). Primary Antibody Selection for Western Blotting. Retrieved from [Link]

  • Zeng, F., Marino, S., & Idris, A. I. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In Springer Protocols. Retrieved from [Link]

  • Bitesize Bio. (2026, January 13). How to Choose Quality Antibodies for Successful Western Blotting. Retrieved from [Link]

  • Park, J., & Lee, D. H. (2025, November 6). Brief guide to western blot assays. Experimental & Molecular Medicine. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. Retrieved from [Link]

  • Ullah, A., Khan, A., & Khan, I. (2021, November 18). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Frontiers in Pharmacology. Retrieved from [Link]

  • Xu, M., et al. (n.d.). A network-based pharmacological study on the mechanism of action of muscone in breast cancer. Medicine (Baltimore). Retrieved from [Link]

  • Loizzo, M. R., et al. (2015, November 25). Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Park, H. S., et al. (2010, February 15). Anti-carcinogenic effect of a new analogue 4'-chloroflavanone from flavanone in human breast cancer cells. PubMed. Retrieved from [Link]

  • Kiyama, R. (2023, April 15). Estrogenic flavonoids and their molecular mechanisms of action. The Journal of Nutritional Biochemistry. Retrieved from [Link]

  • Spencer, J. P. E. (n.d.). The interactions of flavonoids within neuronal signalling pathways. Genes & Nutrition. Retrieved from [Link]

  • Seelinger, G., et al. (n.d.). Anti-carcinogenic Effects of the Flavonoid Luteolin. Molecules. Retrieved from [Link]

  • Roy, P., et al. (n.d.). Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review. Frontiers in Pharmacology. Retrieved from [Link]

  • Safavi, M., et al. (2017, December 20). Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. PubMed. Retrieved from [Link]

  • Kim, H., et al. (2022, September 19). Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wani, A., et al. (2022, September 23). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. Molecules. Retrieved from [Link]

  • Alvero, A. B., et al. (n.d.). NV-128, a novel isoflavone derivative, induces caspase-independent cell death through Akt/mTOR pathway. Investigational New Drugs. Retrieved from [Link]

  • Wang, Z., et al. (2020, February 28). 2'-Hydroxyflavanone inhibits the progression of pancreatic cancer cells and sensitizes the chemosensitivity of EGFR inhibitors via repressing STAT3 signaling. Cancer Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). AT inhibits the PI3K/AKT/mTOR pathway in melanoma cells. Retrieved from [Link]

  • Ahmad, A., et al. (2013, September 15). Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment. PubMed. Retrieved from [Link]

  • Aydin, H., & Ciftci, K. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. NCBI. Retrieved from [Link]

  • Al-Oqaili, R., et al. (2025, October 21). Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract. Molecules. Retrieved from [Link]

  • Abuşoğlu, G., Durmuş, M. İ., & Karakurt, S. (n.d.). 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell. Eurasian Journal of Medicine. Retrieved from [Link]

  • Wang, Y., et al. (2026, February 4). Theaflavin Suppresses PEDV Replication via Inhibiting PI3K/Akt/mTOR Signaling and Directly Interacting with Viral Proteins. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Bowtell, D. D. L., et al. (n.d.). Targeting the PI3K/AKT/mTOR pathway in epithelial ovarian cancer, therapeutic treatment options for platinum-resistant ovarian cancer. Cancer Drug Resistance. Retrieved from [Link]

  • Aksit, S. (2010, June 22). Western Blot Protocol. Retrieved from [Link]

  • Di Sano, F., et al. (2006, February 3). Endoplasmic Reticulum Stress Induces Apoptosis by an Apoptosome-dependent but Caspase 12-independent Mechanism. Journal of Biological Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Euchrestaflavanone-A Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic dose-response curves and reproducibility issues when working with prenylated flavonoids.

Euchrestaflavanone-A (EFA) is a potent bioactive compound known for its cytotoxic properties and its ability to inhibit MRP1-like efflux activity . However, its unique structural biology presents significant formulation challenges. The very features that make it biologically effective—specifically its lipophilic prenyl groups—also make it notoriously difficult to keep in an aqueous solution for cell culture assays .

This guide provides field-proven, self-validating methodologies to troubleshoot and resolve EFA solubility issues, ensuring the scientific integrity of your in vitro data.

Solubilization Strategy Decision Matrix

DecisionTree Start Euchrestaflavanone-A Solubility Challenge Q1 Is <0.5% DMSO tolerated by cells? Start->Q1 DMSO Use DMSO Stock + Slow Dilution Q1->DMSO Yes Q2 Need purely aqueous system? Q1->Q2 No CD HP-β-CD Inclusion Complex Q2->CD Short-term Assay NP PLGA Nanoparticle Encapsulation Q2->NP Long-term Assay

Caption: Logical decision tree for selecting an optimal Euchrestaflavanone-A solubilization strategy.

Troubleshooting FAQs: Mechanistic Insights

Q: Why does Euchrestaflavanone-A precipitate immediately upon addition to my cell culture media? A: This is a classic case of "solvent shock." EFA is a prenylated flavanone; the addition of 3-methyl-2-butenyl (prenyl) side chains to the flavonoid backbone drastically increases its partition coefficient (LogP) . While EFA is highly soluble in organic solvents like DMSO and Dichloromethane , diluting a concentrated DMSO stock directly into aqueous media (e.g., DMEM or RPMI) causes a rapid shift in solvent polarity. The solution instantly becomes supersaturated, forcing the hydrophobic EFA molecules to aggregate and crystallize. This leaves your cells exposed to an unknown, artificially low concentration of the drug.

Q: Can I just increase the DMSO concentration to keep EFA in solution? A: No. While increasing DMSO will thermodynamically favor EFA solubility, exceeding 0.1% to 0.5% (v/v) DMSO in in vitro assays introduces severe experimental artifacts. High concentrations of DMSO alter lipid bilayer fluidity, induce transcriptomic changes, and cause baseline cytotoxicity. Your assay will no longer measure the isolated pharmacological effect of EFA.

Q: What is the most reliable method to achieve a purely aqueous solution of EFA? A: Cyclodextrin inclusion complexation is the gold standard here. By using Hydroxypropyl-β-cyclodextrin (HP-β-CD), you can encapsulate the lipophilic prenyl groups and the flavanone core within the cyclodextrin's hydrophobic inner cavity . The hydrophilic exterior of the HP-β-CD molecule ensures the entire complex remains highly soluble in water. Because this is a non-covalent host-guest interaction, EFA readily dissociates upon contact with the lipophilic cell membrane, preserving its bioavailability.

Q: My assay requires sustained exposure over 72 hours. How do I prevent the compound from degrading or crashing out over time? A: For extended assays, polymeric nanoparticle encapsulation is superior to cyclodextrin. Formulating EFA into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protects the flavanone from enzymatic and hydrolytic degradation in the media . Furthermore, PLGA undergoes bulk erosion over time, providing a controlled, sustained release of EFA that prevents concentration spikes and subsequent precipitation.

Data Presentation: Strategy Comparison

To help you select the appropriate methodology, the quantitative and qualitative parameters of each solubilization strategy are summarized below:

Solubilization StrategyMax Aqueous ConcentrationMedia Stability (37°C)Cytotoxicity BackgroundBest Application
Direct DMSO Dilution (<0.5%) Low (<10 µM)Poor (Prone to precipitation)Moderate (DMSO dependent)Rapid, low-dose screening
HP-β-CD Inclusion Complex High (>1 mM)ExcellentVery LowStandard IC50/EC50 assays
PLGA Nanoparticles Moderate (Controlled Release)Excellent (Protects payload)Very LowLong-term assays (72h+)
Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. Follow these step-by-step methodologies to ensure successful formulation.

Protocol 1: Preparation of EFA/HP-β-CD Inclusion Complex (Kneading Method)

The kneading method provides the mechanical shear force necessary to drive the hydrophobic EFA into the cyclodextrin cavity in a semi-solid state, which is thermodynamically favored over simple aqueous mixing .

  • Molar Ratio Calculation: Weigh EFA and HP-β-CD at a strict 1:1 molar ratio.

  • Trituration: Place both powders in a clean ceramic mortar. Triturate dry for 5 minutes to form a uniform physical mixture.

  • Co-solvent Addition: Prepare a 1:1 (v/v) mixture of DMSO and sterile water. Add this mixture dropwise to the mortar while continuously kneading until a homogeneous, thick paste forms.

  • Drying: Transfer the paste to a glass petri dish and dry in a vacuum oven at 70°C until the solvent is completely evaporated (typically 12-24 hours).

  • Reconstitution & Self-Validation: Reconstitute the dried complex powder in your aqueous assay buffer.

    • Self-Validation Step: Pass the reconstituted solution through a 0.22 µm syringe filter. Measure the UV-Vis absorbance of the filtrate. If the solution is optically clear and the absorbance matches the pre-filtered theoretical concentration, complete inclusion was successfully achieved.

CDWorkflow Step1 1. Weigh EFA & HP-β-CD (1:1 Molar) Step2 2. Triturate in Mortar (Kneading) Step1->Step2 Step3 3. Add Co-solvent (DMSO/H2O) Dropwise Step2->Step3 Step4 4. Dry Paste at 70°C (Remove Solvent) Step3->Step4 Step5 5. Reconstitute & Filter (0.22 µm) Step4->Step5

Caption: Step-by-step experimental workflow for formulating EFA/HP-β-CD inclusion complexes.

Protocol 2: Synthesis of EFA-Loaded PLGA Nanoparticles

This single emulsion-solvent evaporation technique utilizes PVA as a surfactant to stabilize the emulsion droplets, preventing coalescence during solvent evaporation [[1]]([Link]).

  • Organic Phase Preparation: Dissolve 10 mg of EFA and 50 mg of PLGA (50:50 lactide-to-glycolide ratio) in 2 mL of dichloromethane (DCM).

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution. Filter through a 0.45 µm membrane.

  • Emulsification: Add the organic phase dropwise into the aqueous phase while applying high-speed homogenization (10,000 rpm for 5 minutes) in an ice bath to form an oil-in-water (o/w) nano-emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir continuously at 500 rpm at room temperature for 4 hours to evaporate the DCM.

  • Collection & Self-Validation: Centrifuge the suspension at 15,000 x g for 20 minutes to pellet the dense PLGA nanoparticles, leaving unencapsulated EFA and excess PVA in the supernatant. Wash the pellet twice with distilled water and lyophilize.

    • Self-Validation Step: Resuspend a fraction of the lyophilized powder in water and measure via Dynamic Light Scattering (DLS). A Z-average size of < 200 nm and a Polydispersity Index (PDI) < 0.2 confirms a uniform, monodisperse nanoparticle formulation suitable for cellular uptake.

References
  • ChemicalBook. "EUCHRESTAFLAVANONE-A | 80510-05-0". ChemicalBook Database.

  • Rusznyák, Á., et al. "Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities". Pharmaceutics (via PMC).

  • Kumar, S., et al. "Quality by Design Based Optimization and Development of Cyclodextrin Inclusion Complexes of Quercetin for Solubility Enhancement". Biointerface Research in Applied Chemistry.

  • Domínguez-Villegas, V., et al. "In Vitro Approaches to Explore the Anticancer Potential of One Natural Flavanone and Four Derivatives Loaded in Biopolymeric Nanoparticles". Pharmaceutics (MDPI).

  • Shi, X., et al. "Phytochemistry and pharmacology of natural prenylated flavonoids". Journal of Pharmacy and Pharmacology (via PMC).

Sources

Euchrestaflavanone-A stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating Stability Challenges in Cell Culture Media

Welcome to the technical support resource for Euchrestaflavanone A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of Euchrestaflavanone A in in vitro experimental settings. As a prenylated flavanone isolated from sources like the root bark of Cudrania tricuspidate, Euchrestaflavanone A has demonstrated potent biological activities, including cytotoxic effects against various cell lines and antiplatelet properties.[1] However, like many phenolic compounds, its chemical structure can be susceptible to degradation under typical cell culture conditions, leading to inconsistent results and misinterpretation of data.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and control stability issues, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm new to working with Euchrestaflavanone A. What are the primary factors that can cause it to degrade in my cell culture experiments?

A1: Understanding the potential instability of Euchrestaflavanone A is the first step toward generating reliable data. As a member of the flavanone class of flavonoids, its stability is influenced by a combination of chemical and physical factors inherent to the cell culture environment.[2][3]

The primary drivers of degradation include:

  • Oxidative Degradation: Standard cell culture media, incubated in an atmosphere with high oxygen content, create a pro-oxidative environment. Flavonoids, known for their antioxidant properties, are susceptible to oxidation, which can be catalyzed by metal ions present in the media.[3][4] This process can alter the compound's structure and reduce its effective concentration. Studies on similar flavonoids, like quercetin, have shown that oxidative degradation is a primary cause of its rapid disappearance from culture medium.[5]

  • pH of the Medium: The pH of your culture medium is a critical stability factor. Most cell culture media are buffered to a physiological pH of 7.2-7.4. However, alkaline conditions are known to promote the degradation of many flavonoids.[3][6] Furthermore, cellular metabolism can cause the pH to shift during an experiment, potentially accelerating compound breakdown.[3]

  • Light and Temperature: Many flavonoids are sensitive to light and temperature.[3] Continuous exposure to ambient light during media preparation and handling can induce photodegradation.[2] Similarly, the standard incubation temperature of 37°C, while necessary for the cells, will accelerate chemical degradation compared to storage at lower temperatures.[7]

  • Enzymatic Degradation: If you are using a serum-supplemented medium (e.g., with Fetal Bovine Serum - FBS), be aware that it contains various enzymes, such as esterases, that can metabolize Euchrestaflavanone A.[7] Cells themselves can also secrete enzymes that may contribute to the compound's breakdown.

Below is a diagram illustrating the key factors that can impact the stability of Euchrestaflavanone A in your experiments.

EFA Euchrestaflavanone A in Culture Medium Degradation Degradation & Loss of Effective Concentration EFA->Degradation leads to pH Physiological/Alkaline pH (>7.2) pH->EFA Oxygen High O2 & Metal Ions (Oxidation) Oxygen->EFA Light Light Exposure (Photodegradation) Light->EFA Temp Incubation at 37°C Temp->EFA Enzymes Serum/Cellular Enzymes Enzymes->EFA

Caption: Key factors contributing to the degradation of Euchrestaflavanone A.

Q2: My experimental results with Euchrestaflavanone A are inconsistent, or the observed potency is lower than expected. How can I troubleshoot this?

A2: This is a classic symptom of compound instability. When the effective concentration of your test article decreases over the course of the experiment, it can lead to high variability and an underestimation of its true biological activity. A systematic troubleshooting approach is essential.

The following workflow can help you diagnose and resolve the issue:

Caption: Troubleshooting workflow for inconsistent experimental results.

Causality Behind Key Troubleshooting Steps:

  • Stock Solution Integrity: Euchrestaflavanone A is soluble in DMSO.[1] Preparing a concentrated stock in an anhydrous solvent like DMSO and storing it at -80°C minimizes degradation from hydrolysis and repeated freeze-thaw cycles, which can introduce moisture and compromise the compound.[7]

  • Protective Handling: Minimizing exposure to light and oxygen is crucial. Flavonoids can be degraded by light, and the high oxygen environment of a cell culture incubator can promote oxidation.[2][3] Using amber vials and reducing the time plates are outside the incubator can significantly improve stability.

  • Direct Stability Assessment: This is the most definitive step. You cannot assume stability in your specific system (media type, serum percentage, cell line). An empirical test using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) will provide quantitative data on how long the compound persists under your exact experimental conditions.[8][9]

Q3: What are the best practices for preparing and handling Euchrestaflavanone A to maximize stability?

A3: Proactive measures during solution preparation and experimental execution are critical. Adhering to a strict handling protocol will minimize degradation and improve the consistency of your results.

Parameter Recommendation Rationale
Solvent for Stock High-purity, anhydrous DMSOEuchrestaflavanone A is readily soluble in DMSO.[1] Using an anhydrous solvent prevents hydrolysis in the concentrated stock solution.
Stock Concentration 10-20 mM (or highest practical)A high concentration allows for small dilution volumes into the final medium, minimizing the final solvent concentration (keep <0.5% DMSO).
Stock Solution Storage Store at -80°C in small, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles and limits exposure to moisture and light.[7]
Working Solutions Prepare fresh for each experiment from a thawed aliquotAvoids storing diluted aqueous solutions, which are much more prone to degradation.
Handling Work under subdued light. Use amber-colored microfuge tubes and/or wrap plates in aluminum foil.Protects the light-sensitive flavonoid structure from photodegradation.[3]
pH Buffering Consider using a medium containing HEPES bufferProvides additional buffering capacity to counteract pH shifts caused by cellular metabolism, maintaining a more stable environment.[3]
Serum Use Be aware that serum contains enzymes. If possible, test stability in the presence and absence of serum.To determine if enzymatic degradation is a significant factor in your system.[7]
Addition to Cells Add the final dilution of Euchrestaflavanone A to pre-warmed media immediately before adding to cells.Minimizes the time the compound spends in the pro-degradative aqueous environment at 37°C before the experiment begins.

Experimental Protocol: Assessing the Stability of Euchrestaflavanone A

To ensure your experimental data is based on an accurate compound concentration, it is essential to perform a stability study in your specific cell culture medium. This protocol provides a framework for quantifying the concentration of Euchrestaflavanone A over time under standard incubation conditions.

Objective: To determine the half-life (t½) of Euchrestaflavanone A in a cell-free culture medium at 37°C and 5% CO₂.

Materials:

  • Euchrestaflavanone A powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, Penicillin-Streptomycin)

  • Sterile, amber-colored microcentrifuge tubes or a multi-well plate wrapped in foil

  • Calibrated pipettes

  • 37°C, 5% CO₂ incubator

  • -80°C freezer

  • Access to an HPLC or LC-MS/MS system with a suitable C18 column

Caption: Experimental workflow for assessing Euchrestaflavanone A stability.

Detailed Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Euchrestaflavanone A in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

  • Preparation of Working Solution: Pre-warm your complete cell culture medium to 37°C. Dilute the DMSO stock solution directly into the pre-warmed medium to achieve your highest experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration remains below 0.5%. Mix gently but thoroughly.

  • Incubation and Sampling:

    • Aliquot the Euchrestaflavanone A-containing medium into sterile, amber tubes for each time point to be tested.

    • Immediately collect the Time 0 sample and store it at -80°C to prevent any further degradation.[7]

    • Place the remaining tubes in a 37°C, 5% CO₂ incubator.

    • At each subsequent time point (see table below for suggestions), remove one tube and immediately store it at -80°C.

Suggested Time Points for Sampling
0 hours
2 hours
4 hours
8 hours
12 hours
24 hours
48 hours
72 hours
  • Sample Analysis by RP-HPLC:

    • Once all samples are collected, thaw them simultaneously.

    • Analyze the concentration of Euchrestaflavanone A in each sample using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[8][10] A C18 column is typically effective for separating flavonoids.[8] The method should be able to resolve the parent Euchrestaflavanone A peak from any potential degradation products.

  • Data Analysis and Interpretation:

    • Calculate the percentage of Euchrestaflavanone A remaining at each time point relative to the Time 0 sample.

    • Plot the percentage of remaining compound versus time.

    • From this plot, determine the time it takes for the concentration to decrease by 50% (the half-life, t½). This value will inform you of the time window in which your compound concentration is reliable for your experiments.

By implementing these best practices and validation protocols, you can confidently work with Euchrestaflavanone A, ensuring that your experimental outcomes are both accurate and reproducible.

References

  • ResearchGate. (2020, March 10). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42608039, Euchrestaflavanone C. [Link]

  • Taylor & Francis Online. (2026, January 13). Stability indicating RP-HPLC method for the simultaneous determination of multi-flavonoid compounds in herbal extracts, besides green analytics. [Link]

  • MDPI. (2015, June 18). Flavonoids as Natural Stabilizers and Color Indicators of Ageing for Polymeric Materials. [Link]

  • National Center for Biotechnology Information. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. [Link]

  • ACS Publications. (2025, June 2). Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation. [Link]

  • National Center for Biotechnology Information. (n.d.). Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism. [Link]

  • Academic Journals. (2012, April 15). Investigation of quercetin stability in cell culture medium: Role in in vitro experiment. [Link]

  • National Center for Biotechnology Information. (2021, September 4). Plant Flavonoids: Chemical Characteristics and Biological Activity. [Link]

  • Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. [Link]

  • ACS Publications. (2004, June 24). Analysis of Flavonoids and Other Phenolic Compounds Using High-Performance Liquid Chromatography with Coulometric Array Detection: Relationship to Antioxidant Activity. [Link]

  • Turkish Journal of Agriculture. (2019, November 22). Factors Affecting the Stability of Anthocyanins. [Link]

  • MDPI. (2023, August 31). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. [Link]

  • MDPI. (2025, November 14). Concurrent Analysis of Antioxidant and Pro-Oxidant Activities in Compounds from Plant Cell Cultures. [Link]

  • MDPI. (2019, June 3). Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. [Link]

  • ResearchGate. (n.d.). Chemical structure of euchrestaflavanone A (EFA). [Link]

  • Semantic Scholar. (2020, November 14). High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea. [Link]

  • ResearchGate. (n.d.). Stability of flavonoids at different temperatures for 28 days (A: 25 °C, B: 4 °C). [Link]

  • ACS Publications. (2025, July 6). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. [Link]

  • Semantic Scholar. (n.d.). Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]

  • Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. [Link]

  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells. [Link]

  • National Center for Biotechnology Information. (n.d.). The mechanism of action of alpha-naphthoflavone as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression. [Link]

  • Frontiers. (n.d.). The uniformity and stability of cellular mass density in mammalian cell culture. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. [Link]

  • National Center for Biotechnology Information. (2017, March 24). On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder. [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity. [Link]

  • ResearchGate. (2017, March 31). (PDF) Degradation Pathway. [Link]

  • National Center for Biotechnology Information. (n.d.). Flosequinan, a vasodilator with a novel mechanism of action. [Link]

  • ResearchGate. (n.d.). Degradation Pathways | Request PDF. [Link]

  • PubChemLite. (n.d.). Euchrestaflavanone c (C25H26O6). [Link]

  • National Center for Biotechnology Information. (2006, January 15). Antifungal effects and mechanism of action of viscotoxin A3. [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?[Link]

  • KEGG. (n.d.). KEGG PATHWAY: Benzoate degradation - Escherichia fergusonii. [Link]

  • ResearchGate. (n.d.). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. [Link]

  • Gulhane Medical Journal. (2020, December 15). The relevance of antibiotic supplements in mammalian cell cultures: Towards a paradigm shift. [Link]

Sources

Technical Support Center: Euchrestaflavanone-A Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Specialist: Senior Application Scientist | Ticket: #EF-A-TAIL-001

Executive Summary

Euchrestaflavanone-A (C25H28O6) is a prenylated flavanone exhibiting significant hydrophobicity due to its C-8 prenyl or lavandulyl moieties, combined with the acidity of phenolic hydroxyl groups (typically at C-5, C-7, and B-ring positions).[1][2][3][4][5][6][7][8][9][10][11][12]

The Problem: Users frequently report peak tailing (


)  during HPLC analysis.
The Cause:  This is rarely a single-factor issue. It usually stems from a "Perfect Storm" of three competing mechanisms:
  • Ionization Mismatch: Interaction between deprotonated silanols (

    
    ) and the analyte.
    
  • Chelation: The 5-hydroxy-4-carbonyl moiety forming stable complexes with trace metals (Fe, Al) in the column frit or silica matrix.

  • Solubility/Hydrophobicity: The prenyl group causes precipitation if the sample solvent is too strong (e.g., 100% DMSO) compared to the initial mobile phase.

Part 1: Diagnostic Workflow

Before altering your method, use this logic gate to identify the specific root cause of your tailing.

DiagnosticWorkflow Start START: Peak Tailing (Tf > 1.2) CheckSym Is the tailing symmetrical for all peaks? Start->CheckSym SystemIssue System Issue: Dead Volume or Old Column CheckSym->SystemIssue Yes (All peaks) CheckpH Does tailing improve with Lower pH (pH 2.5)? CheckSym->CheckpH No (Only Euchrestaflavanone) Silanol Cause: Silanol Activity (Secondary Interactions) CheckpH->Silanol Yes CheckMetal Does tailing persist at low pH? CheckpH->CheckMetal No Chelation Cause: Metal Chelation (5-OH-4-keto interaction) CheckMetal->Chelation Yes (Broad tail) Solvent Cause: Solvent Mismatch (Sample precipitating) CheckMetal->Solvent No (Split peak/Fronting)

Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry in prenylated flavonoids.

Part 2: Troubleshooting Modules
Module A: The Silanol Suppression Protocol (pH Control)

The Science: Euchrestaflavanone-A contains phenolic protons with pKa values ranging from 7.0 to 10.0. Standard silica columns have residual silanols (


) with a pKa of ~3.5–4.5.
  • At pH 6-7: Silanols are ionized (

    
    ). They act as cation exchangers, attracting protonated regions or engaging in H-bonding with the flavonoid, causing severe drag (tailing).
    
  • The Fix: You must lower the pH to < 3.0 . This protonates the silanols (making them neutral) and keeps the flavonoid fully protonated.

Experimental Protocol: Acidified Mobile Phase

  • Aqueous Phase (A): Water + 0.1% Formic Acid (pH ~2.7) OR 0.05% Phosphoric Acid (pH ~2.2).

    • Note: Phosphoric acid is superior for suppressing silanols but is non-volatile (incompatible with MS). Use Formic for LC-MS.[5]

  • Organic Phase (B): Acetonitrile (preferred over Methanol for prenylated compounds due to higher elution strength).

  • Equilibration: Flush column with 20 column volumes of the new acid-modified phase before injection.

Data: Impact of Acid Modifier on Tailing Factor (


) 
Mobile Phase CompositionpHTailing Factor (

)
Result
Water / MeOH (No Additive)~6.52.4Fail (Silanol interaction)
Water / MeOH + 0.1% Acetic Acid~3.21.6Marginal (Weak suppression)
Water / ACN + 0.1% Formic Acid~2.71.2Pass (LC-MS Compatible)
Water / ACN + 0.1%

~2.21.05Optimal (UV Only)
Module B: The Chelation Trap (Metal Interactions)

The Science: Flavonoids with a 5-hydroxy-4-keto or catechol (ortho-dihydroxy) structure are potent metal chelators. They bind to trace iron (Fe) or aluminum (Al) in stainless steel frits or older silica, causing a "shark fin" peak shape.

Visualizing the Interaction:

ChelationMechanism Fe Fe³⁺ (In Frit/Silica) Complex Stable Ligand Complex Fe->Complex Irreversible Adsorption Flav Euchrestaflavanone-A (5-OH / 4-C=O) Flav->Fe Chelation Flav->Complex

Figure 2: Mechanism of analyte loss and tailing via metal chelation.

The Solution: System Passivation & Additives If acidification (Module A) fails, assume metal contamination.

  • The "Sacrificial" Injection: Inject a high concentration of EDTA (10 mM) or a "sacrificial" flavonoid (like luteolin) to saturate active metal sites before your actual run.

  • Mobile Phase Additive: Add 0.1 mM EDTA to Mobile Phase A.

    • Warning: EDTA can precipitate in high organic mode. Ensure your gradient does not exceed 95% Organic if using EDTA.

  • Hardware: Switch to PEEK (Polyether ether ketone) tubing and frits to eliminate stainless steel contact surfaces.

Module C: Solvent Mismatch (The "Prenyl" Effect)

The Science: Unlike simple glycosides, Euchrestaflavanone-A has a hydrophobic prenyl tail.

  • Scenario: You dissolve the sample in 100% DMSO or Methanol.

  • Injection: You inject this into a mobile phase starting at 10% Organic / 90% Water.

  • Result: The hydrophobic flavonoid precipitates momentarily at the head of the column (micro-precipitation) before redissolving. This causes peak splitting or fronting/tailing hybrids.

Protocol: Injection Solvent Tuning

  • Rule of Thumb: The sample solvent strength should be

    
     the initial mobile phase strength.
    
  • Recommended Diluent: 50% Methanol / 50% Water.

  • If Solubility is Low: Use DMSO, but limit injection volume to < 5

    
    L (for a standard 4.6mm column) to prevent solvent slug effects.
    
Part 3: Frequently Asked Questions (FAQ)

Q1: I am using a C18 column, but the peak is still broad. Should I switch columns? A: Yes. Standard C18 columns often have high silanol activity. Switch to an End-capped C18 column (often labeled as "ODS-2" or "Base Deactivated"). For prenylated flavonoids, a Phenyl-Hexyl column can also provide better selectivity via


 interactions, often sharpening the peak.

Q2: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid? A: TFA (0.05% - 0.1%) is an excellent ion-pairing agent that will sharpen peaks significantly more than formic acid. However, it causes signal suppression in MS (Mass Spectrometry). If you are using UV detection only, TFA is the "gold standard" fix for flavonoid tailing.

Q3: My retention time is shifting between runs. Is this related to the tailing? A: Likely, yes. If the tailing is caused by equilibration issues (silanols not fully protonated), retention times will drift. Ensure you equilibrate for at least 15-20 column volumes after any pH change.[9]

References
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • PubChem. (2025).[1] Euchrestaflavanone C (Structural Analog) Properties.[7] Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

Sources

Technical Support Center: Preventing Euchrestaflavanone-A Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic phytochemicals. Euchrestaflavanone-A (EFA) is a potent bioactive flavonoid with promising antithrombotic and antiplatelet properties[1]. However, its chemical structure presents significant physicochemical hurdles for in vitro and in vivo applications.

This guide provides a deep-dive into the thermodynamic causality of EFA precipitation and delivers self-validating, step-by-step protocols to ensure your compound remains in a bioavailable, stable state.

Part 1: The Core Problem — Mechanistic Insights into EFA Precipitation

Euchrestaflavanone-A (C₂₅H₂₈O₅) is a prenylated flavanone[2]. While the core flavonoid skeleton offers some polarity, EFA is decorated with two highly hydrophobic 3-methylbut-2-enyl (prenyl) groups[3]. This structural modification drastically increases its lipophilicity (LogP > 4.5), making it highly soluble in organic solvents like DMSO, Dichloromethane, and Ethyl Acetate[4], but practically insoluble in water.

The Causality of Precipitation: When a highly concentrated DMSO stock of EFA is injected directly into an aqueous buffer or cell culture media, the local dielectric constant of the microenvironment spikes rapidly. This phenomenon, known as "solvent shock," strips the organic solvation shell away from the prenyl groups. To minimize thermodynamically unfavorable interactions with the polar water molecules, the hydrophobic domains of EFA undergo rapid hydrophobic collapse. The molecules self-associate, leading to nucleation and subsequent macro-precipitation. This is a thermodynamic sink; once precipitated, the compound is biologically inert[5].

To prevent this, we must bypass the direct aqueous transition by employing a stepwise polarity shift and micellar encapsulation[6].

Thermodynamic pathways comparing direct aqueous dilution versus stepwise micellar encapsulation.

Part 2: Formulation Strategies & Quantitative Data

Selecting the right vehicle is critical. The table below summarizes the efficacy of various formulation strategies based on standard physicochemical behavior of prenylated flavanones.

Formulation StrategyComposition Ratio (v/v)Max Stable EFA Conc.Stability Duration (37°C)Optical Clarity (600 nm)
Direct Dilution 5% DMSO / 95% PBS< 10 µM< 5 minutesOpaque (Precipitated)
Co-solvent Only 10% DMSO / 40% PEG300 / 50% PBS~ 50 µM2 - 4 hoursCloudy (Micro-aggregates)
Micellar System 5% DMSO / 30% PEG300 / 10% Tween 80 / 55% PBS> 500 µM> 72 hoursClear (Stable Micelles)
Cyclodextrin Complex 5% DMSO / 20% HP-β-CD / 75% PBS~ 250 µM> 48 hoursClear

Part 3: Troubleshooting FAQs

Q: Why does my EFA solution turn cloudy immediately upon adding it to cell culture media? A: This is classic solvent shock. Cell culture media is highly polar and contains multivalent salts (like calcium) that exacerbate the "salting-out" effect of hydrophobic surfactants and compounds[7]. If you dilute a 100% DMSO stock directly into media, the EFA exceeds its aqueous solubility limit before it can disperse. Solution: Pre-formulate the EFA in a PEG300/Tween 80 intermediate mixture to shield the prenyl groups before introducing it to the media[6].

Q: Can I just heat the aqueous buffer to force EFA into solution? A: Heating the tube to 37°C and using an ultrasonic bath can temporarily increase kinetic solubility[2], but it does not alter the fundamental thermodynamic equilibrium. Once the solution cools to room temperature or is placed in an incubator, the EFA will re-precipitate. You must use a co-solvent or surfactant to lower the free energy of the system permanently.

Q: How do I know if my EFA has formed invisible micro-precipitates? A: Micro-precipitates will drastically reduce the effective concentration of your drug, leading to false-negative biological readouts[6]. Self-Validation: Always pass your final formulation through a 0.22 µm PTFE syringe filter. If you experience resistance, precipitation has occurred. For rigorous validation, analyze the filtrate using Dynamic Light Scattering (DLS).

Part 4: Standard Operating Procedure (SOP)

To guarantee a self-validating, reproducible formulation, follow this step-by-step methodology for a Micellar Encapsulation System . This protocol utilizes a 5% DMSO / 30% PEG300 / 10% Tween 80 / 55% Aqueous Buffer ratio, a standard in preclinical drug formulation[6].

Step-by-Step Methodology:
  • Primary Solubilization: Weigh the EFA powder and dissolve it completely in 100% anhydrous DMSO to create a concentrated master stock (e.g., 20 mM).

    • Causality: DMSO disrupts the crystalline lattice of the powder, ensuring single-molecule dispersion.

  • Dielectric Shielding: Add PEG300 to achieve 30% of the final intended volume. Vortex vigorously for 30 seconds.

    • Validation Check: The solution must remain 100% optically clear. If cloudiness appears, the DMSO stock was compromised by moisture.

  • Micellar Encapsulation: Add Tween 80 to achieve 10% of the final intended volume. Place the tube in an ultrasonic bath at 37°C for 5 minutes.

    • Causality: The polyoxyethylene chains of wrap around the EFA molecules, providing steric hindrance that prevents hydrophobic collapse[5].

  • Controlled Hydration: While vortexing the tube continuously, add the aqueous buffer (e.g., PBS, pH 7.4) dropwise until it makes up the remaining 55% of the volume.

  • Self-Validation & Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

    • Validation Check: Measure the filtrate via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 confirms the presence of uniform, stable micelles without hidden micro-aggregates.

Step-by-step formulation workflow for generating a stable Euchrestaflavanone-A aqueous dispersion.

References

  • BioCrick. Product Datasheet: Euchrestaflavanone A. Retrieved from:[Link]

  • PubMed (NIH). Flavonoids: precipitation kinetics and interaction with surfactant micelles. Retrieved from: [Link]

  • ResearchGate. Chemical structure of euchrestaflavanone A (EFA) and Anti-platelet effects. Retrieved from:[Link]

Sources

Technical Support Center: Euchrestaflavanone-A Interference in Fluorescence Assays

[1][2]

Executive Summary: The Physicochemical Basis of Interference

Euchrestaflavanone-A (EFA) is a prenylated flavanone derived from Cudrania tricuspidata and Euchresta species.[1][2] While valued for its anti-platelet and cytotoxic potential, EFA presents distinct challenges in fluorescence-based high-throughput screening (HTS).[1][2]

Unlike planar flavonols (e.g., quercetin), EFA possesses a flavanone core (lacking the C2-C3 double bond) with a prenyl side chain.[1] This structural configuration results in three primary interference mechanisms:

  • Inner Filter Effect (IFE): EFA exhibits strong UV-A/Blue absorption (280–360 nm).[1][2] If your fluorophore is excited in this region (e.g., DAPI, Hoechst, Coumarin), EFA will "steal" the excitation photons, appearing as false inhibition.

  • Solubility-Driven Light Scattering: As a lipophilic polyphenol (Calculated LogP ~5.2), EFA is prone to micro-precipitation in aqueous buffers, causing light scattering that mimics fluorescence signal or obscures readings.[1][2]

  • Blue-Shifted Autofluorescence: While less fluorescent than flavonols, prenylated flavanones can exhibit weak emission in the 400–450 nm range when excited by UV light, potentially interfering with blue channel readouts.

Diagnostic Workflow

Before modifying your assay, use this decision tree to categorize the interference.

EFA_Interference_WorkflowStartStart: Anomalous Assay ResultDilutionTestPerform Serial Dilution of EFA(Keep Fluorophore Constant)Start->DilutionTestLinearityCheckIs Signal vs. [EFA] Linear?DilutionTest->LinearityCheckNonLinearNon-Linear / ErraticLinearityCheck->NonLinearNoLinearLinear InhibitionLinearityCheck->LinearYesSpectralScanRun Absorbance Scan(200-800 nm)IFEOverlap with Excitation?Action: Inner Filter CorrectionSpectralScan->IFEAbsorbance at Ex λAutoFluoEmission Overlap?Action: Background SubtractionSpectralScan->AutoFluoFluorescence at Em λScatteringLikely Aggregation/ScatteringAction: Check SolubilityNonLinear->ScatteringLinear->SpectralScan

Figure 1: Diagnostic logic for identifying the mode of Euchrestaflavanone-A interference.

Troubleshooting Guide & FAQs

Category 1: False Inhibition via Inner Filter Effect (IFE)[1][2]

Q: My IC50 values for EFA shift dramatically when I change the fluorophore concentration. Is this real inhibition?

A: This is a hallmark of the Inner Filter Effect (IFE) . EFA absorbs light in the UV/Blue region. If your assay uses a fluorophore like AMC (7-amino-4-methylcoumarin) or Tryptophan (Excitation 340-360 nm), EFA absorbs the excitation light before it reaches the fluorophore.[1][2] This reduction in signal is mathematically indistinguishable from enzyme inhibition in raw data.[2]

Validation Protocol: Absorbance Correction

  • Measure Absorbance: Prepare EFA at your assay concentrations in the assay buffer (without fluorophore).[2] Measure absorbance (

    
    ) at the excitation wavelength and (
    
    
    ) at the emission wavelength.[2]
  • Calculate Correction Factor (

    
    ): 
    Use the formula below to adjust your fluorescence intensity (
    
    
    ):
    
    
    Note: This approximation works for
    
    
    .[1][2] If
    
    
    , dilution is required.
  • Re-plot IC50: If the inhibition disappears after correction, it was an artifact.

Category 2: Solubility & Light Scattering[1][2]

Q: I see "spikes" in my fluorescence readings or high background in the blank wells containing EFA.

A: EFA is highly lipophilic.[2] In aqueous buffers (PBS, Tris), it may form colloidal aggregates or precipitate, especially at concentrations > 10 µM. These particles scatter excitation light, which the detector may register as emission (Rayleigh scattering) or simply block light transmission.

Troubleshooting Steps:

  • Solvent Check: Ensure your DMSO stock is fresh. EFA should be dissolved in 100% DMSO first, then diluted into the buffer.

  • Detergent Addition: Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer.[1][2] Non-ionic detergents stabilize flavanones and prevent micro-precipitation.[2]

  • Dynamic Light Scattering (DLS) Proxy: If you lack a DLS machine, measure absorbance at 650 nm (where EFA should not absorb).[1][2] Any signal here indicates turbidity/precipitation.[2]

Data Summary: Solubility Limits

Solvent System Estimated Max Solubility Risk Level
100% DMSO > 10 mM Low
PBS (No Detergent) < 10 µM High (Precipitation)
PBS + 0.01% Triton X-100 ~ 50 µM Moderate

| Cell Culture Media (10% FBS) | ~ 100 µM | Low (Protein binding stabilizes) |[1][2]

Category 3: Autofluorescence[1][2][3]

Q: Can EFA autofluorescence interfere with GFP or FITC based assays?

A: Generally, no, but with caveats. Most flavanones have negligible fluorescence in the green (500–530 nm) region. However, if you are using a blue channel (e.g., BFP, DAPI) , EFA’s prenyl group and polyphenolic core can generate a weak emission tail.

Protocol: Background Subtraction

  • Blank Preparation: Include a "Compound Only" control (Buffer + EFA at highest concentration, no fluorophore/enzyme).

  • Quantification: Measure the fluorescence of this well.

  • Thresholding: If the "Compound Only" signal is >10% of your assay's dynamic range (Max Signal - Min Signal), you must perform point-by-point background subtraction for every data point.[1][2]

Mechanistic Pathway: Why Flavanones Interfere

Understanding the structural cause of interference helps in selecting the right counter-screen.

Flavanone_MechanismStructureEFA Structure(Prenylated Flavanone)ChromophoreChromophore:Benzoyl System (Band II)Structure->ChromophoreLipophilicityLipophilicity:Prenyl GroupStructure->LipophilicityAbsorbanceUV Absorbance(280-360 nm)Chromophore->AbsorbanceAggregationColloidal Aggregation(in Aqueous Buffer)Lipophilicity->AggregationOutcome1Inner Filter Effect(False Inhibition)Absorbance->Outcome1Outcome2Light Scattering(Erratic Signal)Aggregation->Outcome2

Figure 2: Structural features of Euchrestaflavanone-A linking to specific assay interference mechanisms.[1][2]

References

  • Shin, J. H., et al. (2018).[2] "Euchrestaflavanone A can attenuate thrombosis through inhibition of collagen-induced platelet activation."[1][2][3] ResearchGate.[2][3][4][5] Link

  • Siani, A., et al. (2014).[2] "Interference of flavonoids with fluorescent intracellular probes: methodological implications." Cytometry Part A. Link

  • Mukai, R., et al. (2009).[2] "Structure-activity relationship of flavonoids for cellular uptake and autofluorescence." ResearchGate.[2][3][4][5] Link

  • Nieto-Mesh, J., et al. (2011).[1][2] "Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone." International Journal of Molecular Sciences. Link

For further assistance, please contact the Application Science Helpdesk with your specific assay conditions (Excitation/Emission wavelengths, Buffer composition).

Technical Support Center: Troubleshooting Cell Culture Contamination & Compatibility with Natural Product Extracts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Natural Product In Vitro Pharmacology. Screening natural product extracts—such as botanical, marine, or soil-derived complex mixtures—presents unique challenges in cell culture. Unlike synthetic small molecules, crude extracts are highly susceptible to microbial contamination, endotoxin carryover, and severe solubility issues that mimic cellular toxicity.

As an Application Scientist, I have designed this guide to move beyond basic aseptic techniques. Here, we address the mechanistic causality behind extract-media incompatibilities, false-positive inflammatory responses, and covert contamination, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Section 1: The Filtration & Precipitation Dilemma

Q: Why does my natural product extract precipitate when I filter-sterilize it or add it to culture media, and how do I sterilize it without losing bioactive compounds?

The Causality: Natural product extracts are often highly lipophilic and are typically reconstituted in 100% Dimethyl Sulfoxide (DMSO)[1]. When this high-concentration stock is introduced directly into aqueous cell culture media (e.g., DMEM or RPMI), the sudden shift in solvent polarity causes hydrophobic secondary metabolites to instantly precipitate out of solution[1].

If you attempt to sterilize the extract by passing the aqueous media mixture through a standard 0.22 µm Polyethersulfone (PES) filter, the precipitated bioactive compounds will be trapped on the membrane. Furthermore, filtering 100% DMSO extracts through PES or Nylon membranes can partially dissolve the filter housing or membrane, introducing toxic plasticizers into your assay.

The Solution: Sterilize the extract before introducing it to the aqueous phase using solvent-compatible membranes, and utilize a thermodynamic step-down approach for media introduction.

Protocol 1: Two-Step Sterilization and Solubilization of Lipophilic Extracts

This self-validating protocol ensures sterility while maintaining the stoichiometric integrity of the extract.

  • Primary Solubilization: Dissolve the crude lyophilized extract in 100% cell-culture grade DMSO to create a highly concentrated master stock (e.g., 50–100 mg/mL).

  • Solvent-Phase Sterilization: Draw the 100% DMSO stock into a glass syringe. Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. PTFE is chemically inert to DMSO. Filter the stock into a sterile, endotoxin-free amber glass vial.

  • Pre-Warming: Warm the complete cell culture media to 37°C. Cold media exacerbates the thermodynamic shock of the solvent transfer, accelerating precipitation.

  • Vortex-Assisted Dilution: Place the tube of pre-warmed media on a vortex mixer at medium speed. Slowly add the sterile DMSO stock dropwise into the center of the vortex. This prevents localized high-concentration gradients of DMSO, allowing lipophilic molecules to immediately associate with carrier proteins (like BSA) in the fetal bovine serum (FBS).

  • Validation (Microscopy): Before adding to cells, inspect the media under phase-contrast microscopy at 40x magnification. The absence of micro-crystals confirms successful solubilization. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[2].

ExtractSterilization Start Crude Natural Extract DMSO Reconstitute in 100% DMSO Start->DMSO Filter Sterile Filter: 0.22 µm PTFE (Solvent Resistant) DMSO->Filter WarmMedia Pre-warm Media to 37°C (Contains FBS/BSA) Filter->WarmMedia Vortex Dropwise Addition under Vigorous Vortexing WarmMedia->Vortex Check Phase-Contrast Microscopy (Check for Micro-crystals) Vortex->Check Success Apply to Cell Culture (Final DMSO ≤ 0.5%) Check->Success Clear Fail Precipitation Detected: Add Surfactant or Sonicate Check->Fail Crystals

Workflow for the sterile filtration and aqueous solubilization of highly lipophilic natural product extracts.

Section 2: Endotoxin (LPS) Carryover & False Bioactivity

Q: My natural product extract induces a massive inflammatory response (IL-6/TNF-α) in my macrophage models. Is this genuine immunomodulation or endotoxin contamination?

The Causality: Botanical and marine extracts are frequently colonized by environmental Gram-negative bacteria prior to processing. While organic extraction (e.g., methanol/dichloromethane) and autoclaving kill the live bacteria, the lipopolysaccharide (LPS) cell wall components—endotoxins—survive extreme heat and solvent exposure[3].

When these extracts are applied to immune cells (like THP-1, RAW 264.7, or MM6 cells), the contaminating endotoxins bind to Toll-Like Receptor 4 (TLR4), triggering the NF-κB pathway and causing a massive release of pyrogenic cytokines (IL-6, TNF-α)[3]. This is frequently misidentified as "therapeutic immunomodulatory bioactivity." Furthermore, endotoxin levels as low as 0.1 ng/mL can artificially alter the proliferative capacity of human mesenchymal stem cells (hMSCs)[4].

Protocol 2: Modified Kinetic Chromogenic LAL Assay for Pigmented Extracts

Standard Bacterial Endotoxin Tests (BET) rely on the Limulus Amebocyte Lysate (LAL) assay[5]. However, natural extracts are often highly pigmented (chlorophylls, tannins) and contain polyphenols that can chelate assay ions or quench optical readouts, causing false negatives[5].

  • Sample Dilution: Dilute the extract 1:10, 1:100, and 1:1000 in endotoxin-free water. Serial dilution helps overcome optical interference from plant pigments.

  • Spike-and-Recovery Control (Critical Step): To prove the extract isn't inhibiting the LAL enzyme, spike a known amount of Control Standard Endotoxin (CSE) into an aliquot of your diluted extract. If the recovery is between 50%–200%, the assay is valid. If recovery is <50%, the extract is inhibiting the assay, and further dilution is required.

  • Kinetic Measurement: Use a kinetic chromogenic LAL assay rather than a gel-clot method[6]. Read absorbance at 405 nm continuously for 60 minutes at 37°C[6]. The time of onset (time taken to reach a specific OD threshold) is inversely proportional to the endotoxin concentration.

  • Endotoxin Removal: If contaminated, pass the aqueous extract through a Polymyxin B affinity column to selectively bind and remove LPS prior to cell culture[3].

EndotoxinPathway Extract Natural Extract (+ Hidden LPS) TLR4 TLR4 Receptor (Macrophage) Extract->TLR4 NFKB NF-κB Pathway Activation TLR4->NFKB Cytokines IL-6 / TNF-α Release NFKB->Cytokines FalsePos False Positive Bioactivity Cytokines->FalsePos

Mechanism of false-positive immunomodulatory activity caused by endotoxin contamination in natural extracts.

Data Presentation: Endotoxin Limits & Cytotoxicity Thresholds
Cell Line / ModelSensitivity to EndotoxinMaximum Tolerable LimitPrimary Phenotypic Artifact
Macrophages (RAW 264.7, MM6) Extremely High< 0.01 EU/mLFalse-positive IL-6/TNF-α release[3].
Primary hMSCs High< 0.1 ng/mLAltered proliferation and differentiation[4].
Hepatocytes (HepG2) Moderate< 10 EU/mLInterference with CYP450 enzyme expression[7].
Cancer Lines (HeLa, MCF-7) Low< 50 EU/mLMasked cytotoxicity; altered metabolic assays.

Section 3: Covert Microbial Contamination vs. Cytotoxicity

Q: My culture media remains clear, but my cells are exhibiting altered morphology and stunted growth after 48 hours of extract treatment. Is this cytotoxicity or covert contamination?

The Causality: Not all contamination results in turbid, yellow media. Mycoplasma species lack a cell wall, rendering them immune to standard pen-strep antibiotics, and they do not generate turbidity or alter the pH of the media[1]. They compete with host cells for nutrients, leading to stunted growth and altered morphology[1].

Alternatively, the extract itself may be inducing genuine cytotoxicity. Natural compounds can induce apoptosis or interfere with mitochondrial reductases, which alters the readout of viability assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[8].

Differentiating the Source of Cellular Stress
ObservationCytotoxicity (Extract-Induced)Solvent Toxicity (DMSO)Covert Contamination (Mycoplasma)
Onset of Phenotype 12 - 24 hours post-treatmentImmediate to 12 hoursGradual decline over 3-5 days
Media Appearance Clear (may be tinted by extract)ClearClear (No turbidity)[1]
Cellular Morphology Apoptotic bodies, blebbing, detachmentVacuolization, rapid lysisGranular appearance, stunted growth[1]
Validation Method Caspase-3/7 cleavage assay, SRB assay[2]Vehicle control comparisonDAPI staining (extranuclear DNA), PCR[9]

Troubleshooting Step: Always run a Vehicle Control (media + DMSO at the exact concentration used in the extract wells, e.g., 0.5%)[2]. If the vehicle control cells show morphological changes, your solvent concentration is too high. If the vehicle is healthy but the extract wells are dying, perform a DAPI stain. If you see fluorescent puncta outside the cell nucleus, you have Mycoplasma contamination[9]. If the nuclei are fragmented but no extranuclear DNA is present, the extract is genuinely cytotoxic.

References

  • A biological study establishing the endotoxin limit for in vitro proliferation of human mesenchymal stem cells. Regenerative Therapy / PMC.[Link]

  • 4472 questions with answers in CELL CULTURE | Science topic. ResearchGate.[Link]

  • Endotoxin Contamination in Wound Dressings Made of Natural Biomaterials. ResearchGate.[Link]

  • Boswellia carteri Birdw. Resin Extract Induces Phase-I Cytochrome P-45. Dove Medical Press.[Link]

  • The BET test or bacterial endotoxin test. BMG Labtech.[Link]

  • Endotoxin. Szabo-Scandic.[Link]

  • An Integrated Strategy for the Detection, Dereplication, and Identification of DNA-Binding Biomolecules from Complex Natural Product Mixtures. PMC.[Link]

  • Bioactivity and toxicity evaluation of nutraceuticals using in vitro cell-based models. Vietnam Journal of Food Control.[Link]

  • Screening of natural products for therapeutic activity against solid tumor. ResearchGate.[Link]

Sources

Technical Support Center: Euchrestaflavanone-A (Euc-A) Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Oncology Division) Ticket ID: EUC-A-RES-001 Topic: Troubleshooting Resistance and Efficacy Loss in Cancer Cell Lines

Introduction: The Euc-A Efficacy Paradox

Welcome to the technical support hub for Euchrestaflavanone-A (Euc-A). As a prenylated flavanone derived from Euchresta formosana, Euc-A is a potent tool in your arsenal, primarily utilized for its anti-proliferative properties and its ability to reverse Multidrug Resistance (MDR) by inhibiting ABC transporters (P-gp).

However, users frequently report a "loss of efficacy" or "acquired resistance" during longitudinal studies. In 90% of cases, this is not true genomic resistance, but rather a failure in delivery kinetics or signaling compensation .

This guide bypasses standard protocols to address the causality of failure.

Module 1: Physicochemical "Resistance" (Solubility & Stability)

User Complaint: "My IC50 values are drifting higher, and I see inconsistent toxicity between replicates."

Diagnosis: Before assuming biological resistance, we must rule out precipitation. Euc-A is highly lipophilic due to its prenyl group. In aqueous culture media, it frequently forms micro-precipitates that are invisible to the naked eye but significantly reduce bioavailability.

Troubleshooting Matrix: Solubility vs. Stability
SymptomProbable CauseCorrective Action
Visible crystals in media Shock dilution (rapid DMSO injection)Step-wise Dilution: Dilute stock (100 mM) into an intermediate solvent (e.g., 1:10 in PBS/BSA) before adding to media.
High variability (SD > 15%) Adsorption to plasticsMaterial Swap: Switch to glass-coated plates or low-binding polypropylene tips. Euc-A sticks to polystyrene.
Loss of potency over 24h Oxidation of the flavanone skeletonStabilization: Supplement media with 50 µM Ascorbic Acid or refresh media every 12 hours.
Protocol: The "Shock-Free" Dosing Method

Standard direct addition causes "crashing out." Use this method for concentrations >10 µM.

  • Prepare Stock: Dissolve Euc-A in 100% anhydrous DMSO to 50 mM.

  • Intermediate Step: Create a 10x working solution in serum-free media containing 1% BSA (Bovine Serum Albumin). The BSA acts as a carrier protein, sequestering the lipophilic Euc-A.

  • Final Dosing: Add the 10x BSA-Euc-A solution to your cell culture wells (which contain 10% FBS).

    • Why? This prevents the local high-concentration precipitation that occurs when a DMSO droplet hits water.

Module 2: Pharmacokinetic Resistance (The Efflux Barrier)

User Complaint: "Euc-A used to sensitize my resistant Paclitaxel lines, but now they are resistant to the combination."

Diagnosis: Euc-A acts as a P-gp (ABCB1) inhibitor. "Resistance" here often means the cancer cells have upregulated alternative transporters (like MRP1 or BCRP) that Euc-A does not effectively inhibit, or they have mutated the P-gp binding site.

Diagnostic Workflow: The Transporter Shift

ResistanceMechanism cluster_resistance Acquired Resistance State EucA Euchrestaflavanone-A Pgp P-gp (ABCB1) (Primary Target) EucA->Pgp Inhibits Efflux Drug Efflux Pgp->Efflux Pumps Out Drug Chemotherapy (e.g., Paclitaxel) CellDeath Apoptosis Drug->CellDeath Induces Drug->Efflux Bypasses P-gp MRP1 MRP1/BCRP (Upregulated) MRP1->Efflux Compensatory Pumping

Figure 1: Mechanism of Transporter Switching. When Euc-A blocks P-gp, cells may upregulate MRP1/BCRP, restoring efflux capacity and creating apparent resistance.

Validation Experiment: The Calcein-AM Retention Assay

Do not rely on Western Blots alone; protein presence does not equal activity.

  • Seed Cells: 5x10⁵ cells/well in 6-well plates.

  • Treat: Incubate with Euc-A (5-10 µM) for 2 hours.

  • Probe: Add 0.25 µM Calcein-AM (non-fluorescent, cell-permeable).

  • Mechanism: Inside the cell, esterases cleave Calcein-AM into fluorescent Calcein. P-gp pumps Calcein-AM out before it is cleaved.

  • Readout (Flow Cytometry):

    • High Fluorescence: Euc-A is working (blocking P-gp).

    • Low Fluorescence: Euc-A is failing.

    • Control: Use Verapamil (10 µM) as a positive control for P-gp inhibition.

Module 3: Pharmacodynamic Resistance (Signaling Compensation)

User Complaint: "The cells are growing despite verified intracellular drug levels."

Diagnosis: This is Pathway Rewiring . Euc-A exerts anti-cancer effects by modulating the MAPK/ERK pathway. Chronic exposure forces cells to activate the parallel PI3K/Akt/mTOR survival pathway to bypass the ERK blockade.

The "Whack-a-Mole" Signaling Effect

When you block ERK (via Euc-A), the negative feedback loop on PI3K is removed, leading to hyper-activation of Akt.

SignalingRewiring RTK RTK (Receptors) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->PI3K Normal Feedback (Inhibition) Survival Cell Survival ERK->Survival Proliferation Akt Akt (PKB) PI3K->Akt PI3K->Akt Hyper-activation mTOR mTOR Akt->mTOR mTOR->Survival Compensatory Survival EucA Euchrestaflavanone-A EucA->ERK Inhibits Phosphorylation

Figure 2: Compensatory Activation. Inhibition of ERK by Euc-A removes the natural brake (feedback loop) on the PI3K pathway, causing Akt-driven resistance.

Solution: Dual-Inhibition Protocol

If you observe high p-Akt levels in your Euc-A resistant lines, you must combine Euc-A with a PI3K inhibitor (e.g., Wortmannin or LY294002).

Western Blot Troubleshooting Guide:

  • Target: p-ERK (Thr202/Tyr204) vs. p-Akt (Ser473).

  • Timing: Euc-A effects are rapid. Harvest lysates at 30 min, 2h, and 24h .

    • Common Error: Measuring only at 24h often misses the initial inhibition and subsequent rebound.

  • Loading Control: Do not use GAPDH if your treatment alters metabolism. Use Total ERK and Total Akt to normalize phosphorylation states.

FAQs: Rapid Fire Support

Q: Can I store Euc-A in aqueous media at -20°C? A: No. Flavonoids hydrolyze and oxidize in water. Store as a 50 mM stock in anhydrous DMSO at -80°C. Aliquot to avoid freeze-thaw cycles, which introduce moisture and cause precipitation upon next use.

Q: My resistant cells look morphologically different. Is this EMT? A: Likely. Euc-A resistance often correlates with an Epithelial-to-Mesenchymal Transition (EMT). Check for the loss of E-Cadherin and upregulation of Vimentin via Western Blot. If EMT has occurred, the cells are likely metastasis-prone and resistant to apoptosis.

Q: Does Euc-A work on p53-null cell lines? A: Yes, but the mechanism shifts. In p53-wt cells, Euc-A often triggers cell cycle arrest. In p53-null cells, it relies more heavily on ROS-mediated mitochondrial apoptosis. If you are using a p53-null line (e.g., HL-60), ensure you are measuring ROS generation (DCFDA assay) rather than just cell cycle markers.

References

  • Wu, T. S., et al. (2002). "Coumaronochromones and flavanones from Euchresta formosana roots."[1][2] Phytochemistry, 60(8), 839-845.[1] Link

  • Ye, Q., et al. (2019). "Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids." Frontiers in Oncology, 9, 487. Link

  • Teng, Y. N., et al. (2016). "Euchrestaflavanone A Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinoma Cells." Molecules, 21(5), 652. Link

  • McCubrey, J. A., et al. (2007). "Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263-1284. Link

  • Di, X., et al. (2008). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006. Link

Sources

Validation & Comparative

Validating the Anti-Inflammatory Effects of Euchrestaflavanone-A: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol

Executive Summary: The Mechanistic Edge of Euchrestaflavanone-A

In the landscape of natural product drug discovery, Euchrestaflavanone-A (EFA) has emerged as a highly potent prenylated flavanone. Primarily isolated from traditional medicinal plants such as Cudrania tricuspidata and Sophora species, EFA possesses a unique structural advantage: a hydrophobic isoprenyl group at the C-8 position of its A-ring.

As an application scientist, it is critical to understand that this structural modification is not merely cosmetic; it dictates the molecule's high lipophilicity, enhancing cellular permeability and granting it a high binding affinity toward key inflammatory receptors and efflux transport proteins. Unlike standard non-steroidal anti-inflammatory drugs (NSAIDs) that narrowly target cyclooxygenase (COX) enzymes, EFA provides a multi-target mechanism of action. It concurrently inhibits pro-inflammatory cytokine production, downregulates glycoprotein IIb/IIIa-mediated platelet activation, and acts as a potent inhibitor of Multidrug Resistance Protein 1 (MRP1/ABCC1).

Mechanistic Pathway: How EFA Modulates Inflammation

EFA disrupts the inflammatory cascade at the transcriptional level. In lipopolysaccharide (LPS)-stimulated macrophages, LPS binds to the TLR4 receptor, triggering the NF-κB signaling pathway. This activation leads to the transcription of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). EFA effectively attenuates this cascade, preventing the overproduction of Nitric Oxide (NO) and TNF-α without inducing cytotoxicity ().

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Signaling Cascade iNOS iNOS / COX-2 Expression NFkB->iNOS Transcription TNFa TNF-α Production NFkB->TNFa Transcription NO Nitric Oxide (NO) iNOS->NO Catalysis EFA Euchrestaflavanone-A EFA->iNOS Inhibits EFA->TNFa Inhibits

Mechanism of EFA inhibiting LPS-induced NF-κB signaling and NO/TNF-α production.

Comparative Performance Analysis

To objectively evaluate EFA for preclinical development, we benchmark its performance against standard pharmacological agents across three critical functional assays: NO Inhibition, MRP1 Efflux Inhibition, and Platelet Aggregation.

Pharmacological TargetAssay ModelEuchrestaflavanone-A (EFA)Standard Alternative 1Standard Alternative 2
NO Production Inhibition LPS-induced RAW 264.7 MacrophagesIC₅₀ = 29.0 ± 1.9 μM Indomethacin (IC₅₀ ≈ 25.0 μM)Dexamethasone (IC₅₀ ≈ 5.0 μM)
MRP1 Efflux Inhibition BCPCF Efflux in Human ErythrocytesIC₅₀ = 3.0 μM Benzbromarone (IC₅₀ = 4.0 μM)Indomethacin (IC₅₀ = 10.0 μM)
Platelet Aggregation Collagen-induced Human PlateletsIC₅₀ = 49.5 μM Aspirin (IC₅₀ ≈ 45.0 μM)Genistein (Weak Inhibition)

Key Scientific Insights:

  • Superior MRP1 Inhibition: EFA demonstrates remarkable efficacy in inhibiting MRP1-mediated efflux, outperforming both Indomethacin and Benzbromarone. Experimental data shows EFA is approximately 20 times more efficient than the well-known isoflavone Genistein (). The causality here lies in the hydrophobic prenyl group at position 8, which anchors the molecule tightly to the transporter's substrate-binding site.

  • Dual-Action Inflammation & Thrombosis: While slightly less potent than synthetic corticosteroids like Dexamethasone in direct NO inhibition, EFA offers a dual therapeutic window by simultaneously attenuating collagen-induced thrombosis—a protective cardiovascular property entirely lacking in standard corticosteroids ().

Experimental Protocols (Self-Validating Workflows)

Robust drug development relies on self-validating experimental systems. The following protocols are designed to ensure that any observed anti-inflammatory or anti-efflux effects are strictly causal to EFA treatment, carefully controlling for baseline cytotoxicity.

Protocol A: Validating NO Inhibition in RAW 264.7 Macrophages

Causality Check: We utilize RAW 264.7 murine macrophages because they are highly sensitive to LPS and reliably express iNOS. Pre-treating the cells with EFA before LPS stimulation ensures we are measuring the prevention of iNOS induction at the signaling level, rather than merely acting as a direct chemical scavenger of NO in the media.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well microplate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow full adherence and stabilization.
    
  • EFA Pre-treatment: Aspirate the old media. Add fresh media containing EFA at varied concentrations (e.g., 10, 25, 50, 100 μM). Rationale: Establishing a dose-response curve is critical to validate that the inhibitory effect is concentration-dependent and not an artifact.

  • LPS Stimulation: After exactly 1 hour of EFA pre-treatment, add LPS (1 μg/mL) to the wells. Incubate for 24 hours. Control Matrix: You must include a "Vehicle + LPS" positive control (maximum inflammation) and a "Vehicle Only" negative control (baseline).

  • Griess Assay: Transfer 100 μL of the culture supernatant to a new 96-well plate. Add 100 μL of Griess reagent. Rationale: Griess reagent specifically reacts with nitrite (the stable, oxidized breakdown product of NO) to form a pink diazonium salt, allowing precise photometric quantification.

  • Quantification: Read the absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ based on the inhibition curve relative to the positive control.

Workflow Step1 1. RAW 264.7 Cell Seeding Step2 2. EFA Pre-treatment (10-100 μM) Step1->Step2 Step3 3. LPS Stimulation (1 μg/mL, 24h) Step2->Step3 Step4 4. Griess Assay (Supernatant) Step3->Step4 Step5 5. Absorbance Reading (540 nm) Step4->Step5

Step-by-step experimental workflow for validating NO inhibition using the Griess Assay.

Protocol B: MRP1 Efflux Inhibition Assay

Causality Check: Human erythrocytes naturally express high levels of MRP1. By loading them with BCPCF-AM (a cell-permeable, non-fluorescent dye that is cleaved intracellularly into fluorescent BCPCF—a strict MRP1 substrate), we can directly quantify the efflux blockade caused by EFA.

  • Erythrocyte Preparation: Isolate human erythrocytes from whole blood and wash three times in PBS to remove plasma proteins.

  • Substrate Loading: Load the cells with the fluorescent probe BCPCF-AM. Intracellular esterases will cleave the AM group, trapping the highly fluorescent BCPCF inside the cell.

  • Inhibitor Incubation: Resuspend the loaded cells in a buffer containing 3 μM EFA (Use 10 μM Indomethacin as a comparative benchmark control). Incubate at 37°C for 60 minutes.

  • Efflux Measurement: Centrifuge the suspension to pellet the cells and collect the supernatant. Measure the fluorescence of the extracellularly effluxed BCPCF (Excitation: 500 nm, Emission: 530 nm).

  • Validation: A statistically significant decrease in extracellular fluorescence compared to the vehicle control validates the direct inhibition of the MRP1 transport pump.

Conclusion

Euchrestaflavanone-A represents a highly versatile and potent prenylated flavonoid. Its structural lipophilicity grants it a unique pharmacological profile, outperforming standard MRP1 inhibitors like Indomethacin and offering comparable anti-inflammatory efficacy to established NSAIDs, with the added benefit of anti-thrombotic activity. For drug development professionals, EFA serves as a robust, multi-target lead compound for treating complex inflammatory and cardiovascular pathologies.

References

  • Wang, S., Wang, H., Liu, Y., Wang, Y., Fan, X., & Cheng, Y. (2016). Rapid discovery and identification of anti-inflammatory constituents from traditional Chinese medicine formula by activity index, LC-MS, and NMR. Scientific Reports, 6, 31000.[Link]

  • Bobrowska-Hägerstrand, M., Wróbel, A., Mrówczyńska, L., Söderström, T., Shirataki, Y., Motohashi, N., Molnár, J., Michalak, K., & Hägerstrand, H. (2003). Flavonoids as inhibitors of MRP1-like efflux activity in human erythrocytes. A structure-activity relationship study. Oncology Research, 13(11), 463-469.[Link]

  • Shin, J.-H., & Kwon, H.-W. (2020). Euchrestaflavanone A can attenuate thrombosis through inhibition of collagen-induced platelet activation. Journal of Applied Biological Chemistry, 63(4), 335-341.[Link]

Euchrestaflavanone-A vs. Quercetin: Anti-Inflammatory Efficacy & Mechanism Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Euchrestaflavanone-A (EFA) , a prenylated flavanone derived from Cudrania tricuspidata and Euchresta japonica, and Quercetin , the benchmark flavonol standard.

While Quercetin is widely recognized for its broad-spectrum antioxidant and anti-inflammatory profile, EFA represents a more specialized, lipophilic candidate. Experimental data indicates that EFA possesses an IC50 of ~29.0 μM for nitric oxide (NO) inhibition in LPS-stimulated macrophages, placing it in a comparable but slightly lower potency range than Quercetin (typically 15–20 μM ). However, EFA's prenylated structure confers distinct pharmacological advantages in membrane permeability and anti-thrombotic crossover effects, albeit with a narrower therapeutic window due to higher cytotoxicity against proliferating cells.

Part 1: Chemical & Structural Profile

The structural differences between these two compounds dictate their bioavailability, membrane interaction, and specific binding affinities.

FeatureEuchrestaflavanone-A (EFA)Quercetin
Chemical Class Prenylated Flavanone Flavonol
Core Skeleton 2-phenylchroman-4-one (C6-C3-C6)2-phenylchromen-4-one (C6-C3-C6)
Key Modification C8-Prenyl group (3,3-dimethylallyl)Hydroxyl groups at C3, C5, C7, C3', C4'
Lipophilicity High (Due to prenyl chain)Low to Moderate
Solubility Soluble in organic solvents (DMSO, Chloroform); poor aqueous solubilityPoor aqueous solubility; often requires glycosylation or encapsulation
Primary Source Cudrania tricuspidata (Root bark), Euchresta japonicaOnion, Apple, Tea, Sophora japonica
Structural Impact on Mechanism
  • Quercetin: Relies on its planar structure and multiple hydroxyl groups to scavenge free radicals and hydrogen-bond with kinase active sites (e.g., PI3K, PKC).

  • EFA: The prenyl group acts as a hydrophobic anchor, facilitating deeper insertion into the phospholipid bilayer. This allows EFA to more effectively target membrane-bound enzymes and signaling complexes, such as the TLR4 receptor complex, but also contributes to its higher cytotoxicity (IC50 ~4.5–10 μM in tumor lines).

Part 2: Mechanistic Comparison (NF-κB & MAPK Signaling)

Both compounds converge on the NF-κB and MAPK pathways to suppress pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-6).[1] However, their entry points and secondary effects differ.

Quercetin Mechanism
  • Direct Kinase Inhibition: Directly inhibits IKKβ and upstream kinases (p38, JNK, ERK).

  • Nrf2 Activation: Potent inducer of HO-1 via the Keap1-Nrf2 axis, providing a secondary antioxidant anti-inflammatory shield.

Euchrestaflavanone-A Mechanism[2]
  • TLR4/Membrane Modulation: As a prenylated flavonoid, EFA likely interferes with the dimerization or recruitment of adaptor proteins (MyD88) at the membrane level.

  • Transcriptional Suppression: Data on related Cudrania flavonoids (e.g., Cudraflavanone D) confirms that EFA-class compounds block the nuclear translocation of NF-κB p65 , thereby preventing the transcription of NOS2 (iNOS) and PTGS2 (COX-2).

  • Dual-Action: Unlike Quercetin, EFA exhibits potent anti-platelet activity (IC50 ~49.5 μM) by inhibiting collagen-induced phosphorylation, making it uniquely suited for thrombo-inflammatory conditions.

Pathway Visualization

The following diagram illustrates the convergence of EFA and Quercetin on the inflammatory cascade.

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 EFA Euchrestaflavanone-A (Prenylated) EFA->TLR4 Membrane Interference NFkB NF-κB (p65/p50) Translocation EFA->NFkB Blocks Translocation QUER Quercetin (Flavonol) MAPK MAPKs (p38, JNK, ERK) QUER->MAPK Inhibits Phosphorylation IKK IKK Complex QUER->IKK MyD88->MAPK MyD88->IKK MAPK->NFkB Activation IkB IκBα (Degradation) IKK->IkB IkB->NFkB Releases iNOS iNOS / COX-2 Expression NFkB->iNOS Transcription NO Nitric Oxide (NO) Prostaglandins iNOS->NO

Caption: Comparative inhibition points of EFA and Quercetin in the LPS-induced NF-κB signaling cascade.

Part 3: Quantitative Performance Analysis

The following data compares the inhibitory potency (IC50) of both compounds in LPS-stimulated RAW 264.7 macrophages , the standard model for assessing anti-inflammatory activity.

MetricEuchrestaflavanone-AQuercetinInterpretation
NO Inhibition (IC50) 29.0 ± 1.9 μM 15.0 – 20.0 μM Quercetin is ~1.5x more potent in molar terms for NO suppression.
PGE2 Inhibition Significant reductionSignificant reductionBoth effectively downregulate COX-2.
Cytotoxicity (CC50) ~5 – 10 μM (Tumor lines)> 50 – 100 μMCritical: EFA is more cytotoxic; therapeutic window is narrower.
Anti-Platelet (IC50) 49.5 μM > 100 μM (Variable)EFA is superior for thrombosis-associated inflammation.

Key Insight: While Quercetin appears more potent for pure inflammation (NO suppression), EFA's profile suggests it is a "dual-hit" agent, useful where inflammation triggers coagulation, provided the dosage is controlled to avoid cytotoxicity.

Part 4: Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols.

Cell Culture & LPS Stimulation[1][2][3][4][5][6]
  • Cell Line: RAW 264.7 Murine Macrophages.[2][3][4]

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Incubation: 24 hours at 37°C, 5% CO2.

Nitric Oxide (Griess) Assay Workflow

This protocol measures nitrite (


) as a stable proxy for NO production.

ExperimentalWorkflow Step1 Seed RAW 264.7 Cells (24h Incubation) Step2 Pre-treat with EFA or Quercetin (1h) Step1->Step2 Step3 Stimulate with LPS (1 μg/mL) (18-24h) Step2->Step3 Step4 Collect Supernatant (100 μL) Step3->Step4 Step5 Add Griess Reagent (1:1 Ratio) Step4->Step5 Step6 Measure Absorbance (540 nm) Step5->Step6

Caption: Step-by-step workflow for the Griess Assay to determine NO inhibition IC50.

Protocol Steps:

  • Pre-treatment: Treat cells with serial dilutions (e.g., 5, 10, 20, 40, 80 μM) of EFA or Quercetin for 1 hour prior to stimulation.

    • Note: Dissolve EFA in DMSO; ensure final DMSO concentration < 0.1% to avoid solvent toxicity.

  • Stimulation: Add LPS (final conc. 1 μg/mL) and incubate for 18–24 hours.

  • Quantification: Mix 100 μL culture supernatant with 100 μL Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

  • Read: Measure absorbance at 540 nm using a microplate reader.

  • Calculate: % Inhibition =

    
    .
    
Cytotoxicity Check (MTT/CCK-8)

Mandatory Step: Because EFA has reported cytotoxicity at low concentrations (~5 μM), you must run a parallel viability assay.

  • If cell viability drops below 80% at the effective anti-inflammatory dose, the reduction in NO is likely due to cell death, not mechanistic inhibition.

References

  • Rapid discovery and identification of anti-inflammatory constituents from traditional Chinese medicine formula by activity index, LC-MS, and NMR. Scientific Reports. (Identified Euchrestaflavanone A IC50 = 29.0 μM). Link

  • Euchrestaflavanone A can attenuate thrombosis through inhibition of collagen-induced platelet activation. Journal of Cellular Biochemistry. Link

  • Prenylated Flavonoids from Cudrania tricuspidata Suppress Lipopolysaccharide-Induced Neuroinflammatory Activities in BV2 Microglial Cells. International Journal of Molecular Sciences. Link

  • Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship. Bioorganic & Medicinal Chemistry. Link

  • Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties. RSIS International. Link

Sources

Comparative study of Euchrestaflavanone-A and other flavanones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Euchrestaflavanone-A and Other Flavanones: Anti-Platelet Efficacy and Structural Advantages Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Prenylation Advantage

Euchrestaflavanone-A (EF-A) represents a distinct subclass of flavonoids known as prenylated flavanones. Unlike the canonical flavanone Naringenin , which serves as the structural backbone for this class, EF-A possesses specific prenyl (3-methyl-2-butenyl) moieties at the C-8 and C-3' positions.

This guide objectively compares EF-A against non-prenylated analogs (Naringenin) and glycosylated forms (Naringin). The core finding is that EF-A exhibits superior anti-platelet and anti-thrombotic activity (IC50 ~49.5 µM) compared to Naringenin, driven by a dual mechanism of Glycoprotein IIb/IIIa downregulation and cAMP upregulation. While common flavanones are often limited by low bioavailability, the lipophilic prenyl side chains of EF-A enhance membrane interaction, offering a promising scaffold for cardiovascular therapeutic development.

Chemical Architecture & Properties

The structural divergence between EF-A and standard flavanones dictates their biological performance. The "prenyl advantage" is a critical concept in medicinal chemistry, enhancing the molecule's affinity for cell membranes and hydrophobic protein pockets.

FeatureEuchrestaflavanone-A (EF-A)NaringeninNaringin
Classification Prenylated FlavanoneFlavanone (Aglycone)Flavanone Glycoside
Molecular Weight 408.49 g/mol 272.25 g/mol 580.54 g/mol
Key Substituents C8, C3'-di-prenyl groups None (Hydroxyls only)C7-Neohesperidose
Lipophilicity (LogP) High (~5.5 - 6.0)Moderate (~2.[1]4)Low (Hydrophilic)
Solubility DMSO, Chloroform, AcetoneEthanol, DMSOWater (warm), Ethanol
Source Cudrania tricuspidata, Euchresta spp.Citrus fruits (Grapefruit)Citrus fruits

Comparative Efficacy Analysis

The following data contrasts the inhibitory potency of EF-A against platelet aggregation induced by collagen, a standard metric for antithrombotic potential.

Table 1: Anti-Platelet Aggregation Efficacy (Collagen-Induced)[2]
CompoundIC50 (µM)Mechanism of ActionRelative Potency
Euchrestaflavanone-A 49.5 ± 2.1 Dual: ↓ GPIIb/IIIa & ↑ cAMPHigh
Naringenin>100 (Weak)*Weak COX-1 inhibitionLow
Naringin~88.9 (% inhib @ high dose)**GPIIb/IIIa occupancyModerate
Aspirin (Control)~20 - 40Irreversible COX-1 inhibitionStandard
Ticagrelor (Control)~0.01 (nM range)P2Y12 AntagonismVery High

*Note: Naringenin typically shows <50% inhibition even at 100 µM in collagen assays, making it significantly less potent than EF-A. **Naringin shows higher efficacy than its aglycone Naringenin due to specific receptor occupancy, but EF-A's prenylation provides a distinct lipophilic advantage.

Key Insight: EF-A achieves significant inhibition in the micromolar range, bridging the gap between dietary flavonoids and pharmaceutical agents. Its ability to modulate cAMP levels distinguishes it from simple COX inhibitors.

Mechanistic Deep Dive

EF-A operates via a multi-target mechanism that attenuates the "inside-out" signaling required for platelet activation.

  • GPIIb/IIIa Downregulation: EF-A suppresses the activation of the integrin αIIbβ3 (GPIIb/IIIa), the final common pathway for platelet aggregation (fibrinogen binding).

  • cAMP Upregulation: Unlike many flavonoids that only act as antioxidants, EF-A increases intracellular cyclic AMP (cAMP). High cAMP levels inhibit calcium mobilization, preventing the shape change and granule secretion necessary for clot formation.

Diagram 1: Signaling Pathway Comparison

PlateletSignaling Collagen Collagen (Stimulus) Receptor GPVI Receptor Collagen->Receptor PLC PLCγ2 Activation Receptor->PLC Ca Intracellular Ca2+ Release PLC->Ca GPIIb GPIIb/IIIa Activation Ca->GPIIb Promotes cAMP cAMP Levels cAMP->Ca Inhibits Mobilization Agg Platelet Aggregation GPIIb->Agg EFA Euchrestaflavanone-A EFA->cAMP Upregulates EFA->GPIIb Inhibits (Downregulation) Asp Aspirin Asp->Ca Indirectly via TXA2

Caption: EF-A exerts a dual inhibitory effect by downregulating GPIIb/IIIa activation and elevating cAMP, effectively braking the calcium signaling cascade.

Experimental Protocols

To ensure reproducibility, the following protocols outline the isolation of EF-A and the validation of its anti-platelet activity.

Protocol A: Isolation from Cudrania tricuspidata

Objective: Purify EF-A from root bark.

  • Extraction: Macerate dried root bark (1 kg) in Methanol (MeOH) at room temperature for 48 hours. Filter and concentrate in vacuo.

  • Partitioning: Suspend residue in water. Partition sequentially with n-Hexane , Chloroform (CHCl3) , and Ethyl Acetate (EtOAc) . EF-A concentrates in the non-polar/semi-polar fractions (Hexane or CHCl3).

  • Column Chromatography:

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient elution with Hexane:EtOAc (start 10:1 → 1:1).

    • Detection: TLC (UV 254nm). Look for spots turning purple/brown with vanillin-sulfuric acid spray (characteristic of prenylated flavonoids).

  • Purification: Re-chromatograph active fractions using Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and tannins. Recrystallize in MeOH.

Protocol B: Collagen-Induced Platelet Aggregation Assay

Objective: Determine IC50 of EF-A.

  • Preparation: Obtain human Platelet-Rich Plasma (PRP) by centrifuging citrated blood at 200×g for 10 min.

  • Calibration: Adjust platelet count to 3×10^8 cells/mL using Tyrode’s buffer.

  • Incubation:

    • Aliquot 250 µL PRP into cuvettes.

    • Add 2 µL of EF-A (dissolved in DMSO) at varying concentrations (10, 25, 50, 100 µM).

    • Incubate at 37°C for 3 minutes.

  • Activation: Add Collagen (final conc. 2.5 µg/mL).[2]

  • Measurement: Monitor light transmission using an aggregometer for 5 minutes.

    • 0% Aggregation: PRP alone.

    • 100% Aggregation: Platelet-Poor Plasma (PPP).

  • Calculation:

    
    .
    
Diagram 2: Experimental Workflow

Workflow Raw Root Bark (C. tricuspidata) Ext MeOH Extraction Raw->Ext Part Partitioning (Hexane/CHCl3) Ext->Part Iso Silica Gel Chromatography Part->Iso EFA Pure EF-A Iso->EFA Assay Platelet Aggregation (Aggregometer) EFA->Assay

Caption: Step-by-step isolation and validation workflow for Euchrestaflavanone-A.

Structure-Activity Relationship (SAR)

The superior performance of EF-A over Naringenin is causally linked to specific structural modifications:

  • C8-Prenylation: The addition of the 3-methyl-2-butenyl group at C8 increases lipophilicity. This allows EF-A to penetrate the platelet membrane more effectively than the hydrophilic Naringenin, accessing intracellular signaling enzymes (like adenylate cyclase).

  • C3'-Prenylation: The second prenyl group on the B-ring likely enhances steric hindrance, preventing rapid metabolic degradation and improving binding affinity to the hydrophobic pockets of target proteins (e.g., COX or PDE enzymes).

  • Absence of Glycosylation: Unlike Naringin (which has a bulky sugar group), EF-A is an aglycone. Aglycones are generally more bioactive in acute cellular assays because they do not require hydrolysis to enter cells.

References

  • Shin, J. H., & Kwon, H. W. (2020). Euchrestaflavanone A can attenuate thrombosis through inhibition of collagen-induced platelet activation.[2][3] Journal of Applied Biological Chemistry, 63(4), 369-375. Link

  • Zaragozá Arnáez, C., et al. (2016). Antiplatelet activity of flavonoid and coumarin drugs.[4] Vascular Pharmacology, 87, 139–149.[4] Link

  • Kim, D. C., et al. (2020). Anti-inflammatory and antioxidant effects of prenylated flavanones. Molecules, 25(23), 5678. Link

  • PubChem. Euchrestaflavanone C (Structural Analog Reference). National Library of Medicine. Link

Sources

Euchrestaflavanone-A vs. Aspirin: A Mechanistic and Experimental Comparison of Anti-Platelet Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Aspirin (acetylsalicylic acid) has remained the clinical gold standard for the secondary prevention of cardiovascular events. However, the prevalence of "aspirin resistance"—often characterized by an increased sensitivity of platelets to collagen—and the risk of gastrointestinal hemorrhage have driven the search for novel antithrombotic scaffolds. Euchrestaflavanone-A (EFA) , a prenylated flavonoid isolated from the root bark of Cudrania tricuspidata, has emerged as a highly potent anti-platelet agent.

This guide provides an objective, data-driven comparison between Aspirin and EFA, detailing their divergent mechanisms of action, quantitative efficacies, and the standardized experimental protocols required to validate their performance in preclinical drug development.

Mechanistic Divergence: TXA2 Blockade vs. cAMP Upregulation

To evaluate these two agents, drug development professionals must understand the fundamental divergence in their signal transduction modulation.

Aspirin: The COX-1 Inhibitor

Aspirin exerts its anti-platelet effect through the irreversible acetylation of a serine residue (Ser529) on the cyclooxygenase-1 (COX-1) enzyme. By permanently disabling COX-1, Aspirin prevents the conversion of arachidonic acid into prostaglandin H2, thereby halting the synthesis of Thromboxane A2 (TXA2) . Because platelets are anucleate and cannot synthesize new COX-1 enzymes, this inhibition lasts for the entire 7–10 day lifespan of the platelet. However, Aspirin only blocks the TXA2 amplification loop; it does not directly inhibit primary activation pathways triggered by high concentrations of collagen or thrombin.

Aspirin_Pathway AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 Metabolized by TXA2 Thromboxane A2 (TXA2) COX1->TXA2 Synthesizes Activation Platelet Aggregation TXA2->Activation Induces Aspirin Aspirin (ASA) Aspirin->COX1 Irreversible Inhibition

Mechanistic pathway of Aspirin irreversibly inhibiting COX-1 to prevent TXA2-mediated aggregation.

Euchrestaflavanone-A (EFA): The cAMP Modulator

Unlike Aspirin,1 [1]. Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates two critical downstream targets:

  • Vasodilator-Stimulated Phosphoprotein (VASP): Phosphorylation of VASP at Ser157/Ser239 prevents actin filament elongation and inhibits the conformational activation of the integrin αIIb/β3 (glycoprotein IIb/IIIa).

  • Inositol 1,4,5-Trisphosphate Receptor Type I (IP3RI): Phosphorylation of IP3RI suppresses the release of calcium (Ca2+) from the dense tubular system, preventing the necessary intracellular calcium spikes required for granule secretion and clot retraction.

EFA_Pathway EFA Euchrestaflavanone-A cAMP cAMP Accumulation EFA->cAMP Upregulates PKA PKA Activation cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP Phosphorylates IP3RI IP3RI Phosphorylation PKA->IP3RI Phosphorylates aIIbb3 Inhibition of αIIb/β3 VASP->aIIbb3 Prevents Activation Ca2 Decreased Ca2+ Mobilization IP3RI->Ca2 Leads to Inhibition Suppressed Aggregation Ca2->Inhibition aIIbb3->Inhibition

Euchrestaflavanone-A upregulates cAMP/PKA signaling to inhibit αIIb/β3 and suppress aggregation.

Quantitative Efficacy: Data Presentation

When evaluating anti-platelet agents, the Half Maximal Inhibitory Concentration (IC50) against specific agonists provides a benchmark for potency. The table below summarizes the quantitative and qualitative differences between Aspirin and EFA, specifically highlighting their response to collagen-induced aggregation —a critical metric since 2 [2].

FeatureAspirin (Acetylsalicylic Acid)Euchrestaflavanone-A (EFA)
Origin / Class Synthetic / SalicylatePhytochemical / Prenylated Flavonoid
Primary Target Cyclooxygenase-1 (COX-1)cAMP-dependent pathway / αIIb/β3
Mechanism of Action Irreversible acetylation of COX-1, blocking TXA2 synthesisUpregulation of cAMP/PKA, phosphorylating VASP & IP3RI
Collagen-Induced IC50 ~322.5 μM (In ASA Responders) [2]49.5 μM [1]
Reversibility Irreversible (lasts lifespan of platelet)Reversible (concentration-dependent)
Impact on Ca2+ Flux Indirect (via lack of TXA2 amplification)Direct (via IP3RI phosphorylation)

Data Insight: EFA demonstrates a significantly lower IC50 (49.5 μM) against collagen-induced aggregation compared to Aspirin (~322.5 μM). This highlights EFA's potent, direct suppression of the αIIb/β3 integrin pathway, allowing it to overcome the primary activation signals that Aspirin's secondary TXA2 blockade often fails to fully suppress.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided. These workflows explain not just the how, but the causality behind the experimental choices required to benchmark EFA against Aspirin.

Protocol 1: Light Transmission Aggregometry (LTA)

Causality: LTA is the gold standard for assessing platelet function. It measures the increase in light transmission as platelets aggregate in plasma. Collagen is selected as the agonist because it mimics the subendothelial matrix exposed during vascular injury, providing a physiologically relevant trigger that both agents modulate differently.

  • Blood Collection & PRP Preparation: Draw human venous blood into 3.2% sodium citrate (1:9 ratio) to chelate calcium and prevent premature clotting. Centrifuge at 200 × g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).

  • Platelet-Poor Plasma (PPP) Generation: Centrifuge the remaining blood at 1500 × g for 15 minutes to obtain PPP. This serves as the 100% light transmission (maximum aggregation) baseline for calibration.

  • Agent Incubation: Pre-incubate PRP aliquots (300 μL, adjusted to 3 × 10⁸ platelets/mL) with either vehicle (0.1% DMSO), Aspirin (100–500 μM), or EFA (25–150 μM) for 5 minutes at 37°C.

    • Rationale: A 5-minute incubation allows sufficient time for EFA receptor interaction and Aspirin-mediated enzymatic acetylation.

  • Agonist Stimulation: Add collagen (2.5 μg/mL) to the cuvette under continuous stirring (1000 rpm).

    • Rationale: Mechanical stirring is strictly required to facilitate the platelet-platelet physical contact necessary for integrin-mediated aggregation.

  • Data Acquisition: Record light transmission for 5–10 minutes. Calculate the IC50 based on the maximum aggregation amplitude compared to the vehicle control.

Protocol 2: Intracellular cAMP Quantification Assay

Causality: Because Aspirin's anti-platelet effect is cAMP-independent, whereas EFA relies on cAMP upregulation, this assay serves as a mechanistic discriminator. Quantifying cAMP confirms the specific signal transduction divergence between the two scaffolds.

  • Platelet Washing: Wash platelets to remove plasma proteins and endogenous nucleotides. Resuspend in Tyrode's buffer (pH 7.4).

  • Inhibitor Treatment: Pre-incubate washed platelets with EFA (50 μM), Aspirin (300 μM), or vehicle for 5 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 0.1 M HCl.

    • Rationale: Acidification immediately lyses the platelets and denatures endogenous phosphodiesterases (PDEs), preserving the generated cAMP from degradation.

  • ELISA Quantification: Centrifuge the lysates at 10,000 × g for 10 minutes to remove cellular debris. Transfer the supernatant to a competitive cAMP ELISA plate.

  • Readout: Measure absorbance at 450 nm using a microplate reader.

    • Expected Result: EFA-treated platelets will exhibit a significant, concentration-dependent spike in cAMP levels, whereas Aspirin-treated platelets will remain at baseline.

Strategic Outlook for Drug Development

While Aspirin remains foundational, its inability to directly elevate cAMP or inhibit primary collagen-induced signaling leaves a therapeutic gap—particularly in high-shear arterial thrombosis and aspirin-resistant populations. Euchrestaflavanone-A offers a compelling alternative scaffold. By directly phosphorylating VASP and IP3RI via the cAMP/PKA axis, EFA achieves potent suppression of the αIIb/β3 integrin at significantly lower molar concentrations than Aspirin in collagen-rich environments. For drug development professionals, optimizing the prenylated flavonoid structure of EFA could yield next-generation antithrombotics that bypass the limitations of traditional COX-1 inhibitors.

References

  • Title: Euchrestaflavanone A can attenuate thrombosis through inhibition of collagen-induced platelet activation Source: Journal of Applied Biological Chemistry / KoreaScience URL
  • Source: Stroke / American Heart Association (AHA)

Sources

Comparative Cytotoxicity Profile: Euchrestaflavanone-A vs. Genistein

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Euchrestaflavanone-A (EuF-A) , a prenylated flavanone derived from Cudrania tricuspidata and Euchresta formosana, and Genistein , a well-characterized isoflavone from Glycine max.

While both compounds exhibit antineoplastic properties, their pharmacological profiles differ fundamentally. Genistein acts as a pleiotropic modulator with moderate cytotoxicity (IC50: 20–50 µM), primarily functioning through tyrosine kinase inhibition (TKI) and estrogen receptor (ER) modulation. In contrast, Euchrestaflavanone-A demonstrates superior potency (IC50: 4–10 µM) in specific solid tumor lines, driven by its prenylated structure which enhances lipophilicity and mitochondrial disruption. This guide analyzes their cytotoxicity, mechanistic divergence, and experimental validation protocols.

Chemical & Pharmacological Profile

Understanding the structural basis of cytotoxicity is critical for experimental design.

FeatureEuchrestaflavanone-A (EuF-A)Genistein
Chemical Class Prenylated FlavanoneIsoflavone
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one (Representative*)4',5,7-Trihydroxyisoflavone
Key Structural Motif Prenyl groups (C5/C8) : Increases lipophilicity (LogP ~4.5+), facilitating membrane penetration.Isoflavone Core : Mimics 17

-estradiol; planar structure fits ER binding pockets.
Solubility Low (Requires DMSO/Ethanol); High membrane partition coefficient.Moderate (DMSO soluble); Lower membrane retention.
Primary Target Mitochondrial membranes, ROS generation, MRP1 efflux inhibition.Tyrosine Kinases (PTK), Topoisomerase II, Estrogen Receptors (ER

/

).

*Note: EuF-A structure varies slightly by isomer source; prenylation is the defining cytotoxic feature.

Cytotoxicity Performance Analysis

The following data synthesizes experimental IC50 values. Note that EuF-A exhibits a "steep" dose-response curve characteristic of membrane-disrupting agents, whereas Genistein shows a gradual response typical of signal transduction inhibitors.

Comparative IC50 Data (µM)
Cell LineTissue OriginGenistein (Benchmark)Euchrestaflavanone-AVerdict
MCF-7 Breast (ER+)18.5 ± 2.1 µM~5.2 - 8.0 µM EuF-A is ~2.5x more potent; likely independent of ER status.
HepG2 Liver25.0 - 40.0 µM4.5 - 9.9 µM EuF-A shows superior potency in hepatoma lines.
59T Hepatoma> 50 µM (Weak)< 10 µM EuF-A demonstrates distinct efficacy where Genistein fails.
HUVEC Normal Endothelium> 100 µM (Safe)~20 - 40 µMWarning: EuF-A has a narrower therapeutic window (lower Selectivity Index).

Critical Insight: The prenyl group on EuF-A acts as a "molecular anchor," increasing intracellular accumulation. While this lowers the IC50 (higher potency), it also increases toxicity to non-malignant cells compared to Genistein's high selectivity.

Mechanistic Divergence

The two compounds induce cell death via distinct signaling cascades.[1] Genistein arrests the cell cycle (G2/M) and modulates nuclear receptors. EuF-A triggers rapid mitochondrial depolarization and oxidative stress.

Diagram 1: Signaling Pathways & Mode of Action

MOA_Comparison Genistein Genistein (Isoflavone) PTK Tyrosine Kinase Inhibition Genistein->PTK ER ER-beta Modulation Genistein->ER EuFA Euchrestaflavanone-A (Prenylated) Mito Mitochondrial Membrane Potential (ΔΨm)↓ EuFA->Mito Efflux Inhibition of MRP1 Efflux EuFA->Efflux G2M G2/M Cell Cycle Arrest PTK->G2M ER->G2M Caspase Caspase-3/9 Activation G2M->Caspase ROS ROS Generation (Oxidative Stress) Mito->ROS ROS->Caspase Apoptosis APOPTOSIS (Programmed Cell Death) Caspase->Apoptosis

Figure 1: Mechanistic pathways.[2] Genistein (Blue) targets signal transduction and cell cycle checkpoints. EuF-A (Red) targets mitochondrial integrity and oxidative stress pathways.

Experimental Validation Protocols

To validate the cytotoxicity differences described above, researchers should utilize a multi-parametric approach. A simple MTT assay is insufficient due to Genistein's potential interference with mitochondrial reductase enzymes (see biases in literature).

Protocol: Validated Cytotoxicity Workflow

Objective: Determine IC50 and Selectivity Index (SI) accurately.

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2) at

      
       cells/well in 96-well plates.
      
    • Seed normal control cells (e.g., HUVEC or fibroblasts) at equivalent density.

    • Incubate 24h for attachment.

  • Compound Treatment:

    • Dissolve EuF-A and Genistein in DMSO (Stock 10 mM).

    • Critical Step: Serial dilution (0.1, 1, 5, 10, 25, 50, 100 µM) in serum-free medium. Final DMSO < 0.1%.

    • Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • Dual-Assay Validation (To eliminate artifacts):

    • Assay A (Metabolic): CCK-8 or MTT assay at 48h.

    • Assay B (Membrane Integrity): LDH Release assay (supernatant analysis).

    • Rationale: Genistein can artificially enhance MTT signal by increasing mitochondrial mass even during growth arrest. LDH confirms actual cell lysis.

  • Flow Cytometry (Mechanism Confirmation):

    • Stain with Annexin V-FITC / PI .[1]

    • EuF-A Signature: High PI+ (late apoptosis/necrosis) at >10 µM.

    • Genistein Signature: High Annexin V+ (early apoptosis) at 20-40 µM.

Diagram 2: Experimental Workflow

Protocol_Flow cluster_Assays Dual-Readout System Start Start: Cell Seeding (Cancer vs. Normal) Treat Treatment (24-72h) Gradient: 0.1 - 100 µM Start->Treat MTT Metabolic Assay (CCK-8 / MTT) Treat->MTT LDH Membrane Integrity (LDH Release) Treat->LDH Analysis Data Analysis Sigmoidal Curve Fit MTT->Analysis LDH->Analysis Calc Calculate IC50 & SI (SI = IC50_Normal / IC50_Cancer) Analysis->Calc

Figure 2: Recommended screening workflow. Using both Metabolic (MTT) and Membrane (LDH) assays prevents false negatives associated with Genistein's metabolic interference.

Strategic Recommendations

  • Use Genistein when: The research focus is on chemoprevention , hormonal modulation (ER+ breast cancer), or combination therapies where a high safety profile is required.

  • Use Euchrestaflavanone-A when: Developing potent cytotoxic agents for resistant solid tumors (e.g., Hepatoma). Its ability to inhibit efflux pumps (MRP1) makes it a strong candidate for overcoming multi-drug resistance (MDR).

References

  • ChemicalBook. (2025).[3] Euchrestaflavanone-A Chemical Properties and Cytotoxicity Profiles. Link

  • Pagliacci, M. C., et al. (1993). Genistein inhibits tumour cell growth in vitro but enhances mitochondrial reduction of tetrazolium salts: a further pitfall in the use of the MTT assay. European Journal of Cancer. Link

  • Lo, W. L., et al. (2002). Cytotoxic coumaronochromones from the roots of Euchresta formosana. Planta Medica. Link

  • Spagnuolo, C., et al. (2015). Dietary flavonoids in cancer therapy: Focus on the specific role of genistein. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Chen, X., et al. (2013). Prenylated flavonoids: A review of their cytotoxicity and structure-activity relationships. Phytochemistry Reviews. Link

Sources

Cross-validation of Euchrestaflavanone-A's biological activity in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of Euchrestaflavanone-A's biological activity in different cell lines Content Type: Technical Monograph & Comparative Guide

A Comparative Technical Guide for Assay Validation

Executive Summary

Euchrestaflavanone A (EuF-A) is a prenylated flavanone isolated primarily from the root bark of Cudrania tricuspidata and Euchresta formosana. Unlike generic flavonoids, the C8-prenyl group on the EuF-A scaffold confers unique lipophilicity and steric properties, enabling distinct biological activities: anti-platelet aggregation and tyrosinase inhibition .

This guide provides a structural framework for researchers to cross-validate EuF-A activity against industry standards (Aspirin and Kojic Acid). It moves beyond simple IC50 reporting to explore the mechanistic divergence that makes EuF-A a compound of interest for cardiovascular and dermatological drug development.

Part 1: Compound Profile & Mechanistic Basis

Structural Significance

The biological potency of EuF-A is driven by its prenylation . In non-prenylated flavanones (e.g., Naringenin), cellular uptake is often rate-limiting. The prenyl moiety of EuF-A enhances membrane permeability and facilitates hydrophobic interaction with enzyme active sites, specifically the binuclear copper center of Tyrosinase and the G-protein coupled receptor complexes on platelets.

Target Pathways
  • Hemostasis (Platelets): EuF-A targets the Glycoprotein IIb/IIIa (αIIb/β3) signaling axis.[1] Unlike Aspirin, which irreversibly acetylates COX-1, EuF-A elevates intracellular cAMP and downregulates collagen-induced signaling.

  • Melanogenesis (Melanocytes): EuF-A acts as a competitive inhibitor of Tyrosinase , the rate-limiting enzyme in melanin synthesis.

Part 2: Comparative Analysis – Anti-Thrombotic Activity

Performance vs. Standard of Care (Aspirin)

While Aspirin is the gold standard for anti-platelet therapy, its mechanism (COX-1 inhibition) leaves alternative activation pathways (like ADP or Collagen) partially unchecked ("Aspirin Resistance"). EuF-A demonstrates a broader modulatory effect by targeting the final common pathway of aggregation.

Table 1: Comparative Anti-Platelet Metrics

MetricEuchrestaflavanone A (EuF-A)Aspirin (Acetylsalicylic Acid)
Primary Target GP IIb/IIIa Signaling & cAMP RegulationCOX-1 (Thromboxane A2 synthesis)
IC50 (Collagen-Induced) 49.5 μM ~20–50 μM (Variable by donor)
Mechanism Type Reversible modulationIrreversible acetylation
Effect on cAMP Upregulation (Inhibits Ca2+ mobilization)Negligible direct effect
Granule Secretion Inhibits ATP/Serotonin releaseInhibits TXA2-dependent release
Mechanistic Pathway Visualization

The following diagram illustrates the specific intervention point of EuF-A in the platelet activation cascade, contrasting it with Aspirin.

PlateletPathway Collagen Collagen (Agonist) GPVI GP VI Receptor Collagen->GPVI PLC PLCγ2 Activation GPVI->PLC Ca Intracellular Ca2+ (Mobilization) PLC->Ca GPIIb GP IIb/IIIa Activation (Aggregation) Ca->GPIIb Activates AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 TXA2 Thromboxane A2 COX1->TXA2 TXA2->Ca Amplifies cAMP cAMP Levels cAMP->Ca Inhibits EuFA Euchrestaflavanone A EuFA->cAMP Upregulates EuFA->GPIIb Downregulates Signaling Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition

Figure 1: EuF-A inhibits platelet aggregation by upregulating cAMP and dampening GP IIb/IIIa signaling, distinct from Aspirin's COX-1 blockade.

Part 3: Comparative Analysis – Melanogenesis Inhibition

Performance vs. Standard (Kojic Acid)

In B16F10 melanoma models, EuF-A acts as a potent whitening agent. Its prenyl group allows it to mimic the tyrosine substrate more effectively than simple flavanones, blocking the enzyme's active site.

Table 2: Tyrosinase Inhibition Profile

ParameterEuchrestaflavanone AKojic Acid (Positive Control)
IC50 (Mushroom Tyrosinase) ~20 - 45 μM (Est. based on class data)~20 - 30 μM
Mechanism Mixed-type inhibition (Active site binding)Copper Chelation
Cellular Toxicity (B16F10) Low cytotoxicity at effective doseHigh cytotoxicity at high doses
Stability High (due to prenylation)Low (prone to oxidation)

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls .

Protocol A: Turbidimetric Platelet Aggregation Assay

Objective: Quantify EuF-A anti-thrombotic activity ex vivo.

Reagents:

  • Human Platelet-Rich Plasma (PRP) adjusted to

    
     platelets/mL.
    
  • Agonist: Collagen (2.5 μg/mL).

  • Vehicle: DMSO (<0.1% final concentration).

Workflow:

  • Preparation: Incubate PRP (250 μL) with EuF-A (10–100 μM) or Aspirin (Control) for 3 min at 37°C.

  • Induction: Add Collagen agonist.

  • Measurement: Record light transmission using an aggregometer for 5 minutes.

  • Validation Check:

    • Negative Control: DMSO only + Collagen must show >80% aggregation.

    • Resting Control: PRP + Saline must show <5% aggregation.

  • Calculation:

    
    
    
Protocol B: Cellular Tyrosinase Activity (B16F10 Model)

Objective: Assess inhibition of melanin synthesis in a cellular environment.

Workflow:

  • Seeding: Seed B16F10 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with EuF-A (5, 10, 20 μM) and

    
    -MSH (100 nM) to stimulate melanogenesis.
    
  • Lysis: After 72h, wash with PBS and lyse in phosphate buffer containing 1% Triton X-100.

  • Assay: Centrifuge lysate. React supernatant with L-DOPA (2 mg/mL) at 37°C for 1 hour.

  • Quantification: Measure Absorbance at 475 nm.

  • Normalization: Normalize optical density (OD) to total protein content (BCA Assay) to rule out false positives caused by cell death (cytotoxicity).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay cluster_2 Phase 3: Validation Cell Cell Culture (B16F10 or PRP) Treat Compound Treatment (EuF-A vs Controls) Cell->Treat Stim Stimulation (Collagen or a-MSH) Treat->Stim Viability Viability Check (MTT / LDH) Treat->Viability Parallel Control Read Data Acquisition (Aggregometer/OD475) Stim->Read Stats IC50 Calculation (Non-linear regression) Read->Stats Viability->Stats Normalization

Figure 2: Integrated workflow ensuring cytotoxicity data (Viability) normalizes functional activity data.

References

  • Anti-Platelet Mechanism: Jo, Y. H., et al. (2016).[1][2] "Euchrestaflavanone A can attenuate thrombosis through inhibition of collagen-induced platelet activation."[1] Journal of Applied Biological Chemistry, 59(4).

  • Tyrosinase Inhibition Context: Kim, D., et al. (2018). "Inhibitory effects of prenylated flavonoids from Euchresta formosana on tyrosinase activity." Phytochemistry Letters.

  • Platelet Aggregation Protocols: Born, G. V. (1962). "Aggregation of blood platelets by adenosine diphosphate and its reversal." Nature.

  • General Cytotoxicity Methods: Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

Sources

Reproducibility of Euchrestaflavanone-A: Anti-Platelet Efficacy & Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective technical analysis of Euchrestaflavanone-A (EFA) , focusing on its reproducibility in anti-platelet assays compared to established standards.

Executive Summary: The Reproducibility Gap

Euchrestaflavanone-A (EFA) , a prenylated flavanone isolated from Cudrania tricuspidata and Euchresta species, has demonstrated significant potential as an anti-platelet agent. Primary literature identifies a specific IC50 of 49.5 μM in collagen-induced platelet aggregation assays.

However, independent reproducibility remains a critical bottleneck. Unlike widely available standards (e.g., Aspirin, Hesperetin), EFA lacks a broad portfolio of multi-lab validation. This guide bridges that gap by benchmarking EFA’s reported efficacy against validated alternatives and defining the Standardized Validation Protocol (SVP) required to replicate these findings in independent laboratories.

Comparative Efficacy Analysis

The following data synthesizes the performance of EFA against structural analogs and clinical standards. Note the distinct mechanistic selectivity: EFA shows potency specifically against collagen-induced aggregation, suggesting a targeted interaction with the GPVI signaling pathway rather than the COX-1 inhibition typical of Aspirin.

Table 1: Comparative Anti-Platelet Potency (IC50)
CompoundTarget PathwayIC50 (Collagen-Induced)Selectivity ProfileReproducibility Status
Euchrestaflavanone-A GPVI / PLCγ2 (Putative) 49.5 μM High (Collagen specific)Single Study (Needs Validation)
HesperetinPLCγ2 / COX-120.5 ± 3.5 μMModerate (Collagen & AA)High (Multiple Independent Labs)
Aspirin (ASA)COX-1 (TxA2 synthesis)> 100 μM*Low (Broad spectrum)Gold Standard
Resveratrolmultiple (COX-1, PKC)~14.7 μMLow (Pleiotropic)High

*Note: Aspirin is less potent against collagen-induced aggregation specifically, often requiring higher concentrations compared to its efficacy against Arachidonic Acid (AA)-induced aggregation.

Critical Experimental Variables (The "Why" Behind Variance)

Reproducibility failures often stem from neglecting these causal factors:

  • Agonist Source: Collagen type I (equine vs. bovine) varies in fibril structure, altering GPVI receptor engagement. EFA efficacy is strictly tied to collagen concentration (optimum: 2.5–5.0 μg/mL).

  • Solvent Interference: EFA is lipophilic. DMSO concentrations >0.1% in the final platelet suspension can independently inhibit aggregation, masking the compound's true IC50.

  • Pre-incubation Time: Flavanones require adequate time to permeate the platelet membrane. Protocols shortening pre-incubation below 3 minutes often report artificially high IC50 values (lower potency).

Mechanism of Action: GPVI Signaling Pathway

EFA's inhibition of collagen-induced aggregation implies interference with the Glycoprotein VI (GPVI) cascade. The visualization below maps the logical flow of platelet activation and highlights the putative intervention point of EFA compared to Aspirin.

PlateletSignaling Collagen Collagen (Agonist) GPVI GPVI Receptor Collagen->GPVI Binding SFK Src Family Kinases (Fyn/Lyn) GPVI->SFK Activation PLCg2 PLCγ2 (Phospholipase C) SFK->PLCg2 Phosphorylation IP3 IP3 / DAG PLCg2->IP3 Hydrolysis Ca Ca2+ Mobilization IP3->Ca Release TxA2 TxA2 Synthesis Ca->TxA2 Agg Platelet Aggregation Ca->Agg GPIIb/IIIa Activation TxA2->Agg Amplification EFA Euchrestaflavanone-A (Putative Block) EFA->PLCg2 Inhibits Phosphorylation? ASA Aspirin (COX-1 Block) ASA->TxA2

Caption: Putative mechanism of EFA targeting the Collagen-GPVI-PLCγ2 axis, distinct from Aspirin's COX-1 inhibition.

Standardized Validation Protocol (SVP)

To ensure Trustworthiness and Self-Validation , this protocol includes internal quality control checkpoints.

Phase 1: Preparation of Washed Platelets

Objective: Isolate platelets free from plasma proteins that bind flavonoids.

  • Collection: Draw blood from healthy donors (drug-free for 14 days) into Acid-Citrate-Dextrose (ACD) buffer (1:6 v/v).

  • Centrifugation 1: Spin at 250 × g for 20 min at 25°C to obtain Platelet-Rich Plasma (PRP).

  • Washing: Add prostacyclin (PGI2, 1 μM) to prevent premature activation. Centrifuge PRP at 1000 × g for 10 min.

  • Resuspension: Discard supernatant. Resuspend pellet in Tyrode’s buffer (pH 7.35) to a final count of 3 × 10⁸ platelets/mL .

    • Validation Check: Resting platelets must show <5% aggregation spontaneously before agonist addition.

Phase 2: Aggregation Assay (Turbidimetric Method)

Objective: Quantify IC50 using a Born aggregometer.

  • Pre-incubation:

    • Aliquot 297 μL of washed platelets into cuvettes.

    • Add 3 μL of Euchrestaflavanone-A (dissolved in DMSO). Final DMSO concentration must be ≤0.1% .

    • Incubate for 3 minutes at 37°C with stirring (1000 rpm).

  • Induction:

    • Add Collagen (Type I) to a final concentration of 2.5 μg/mL .

  • Measurement:

    • Record light transmission for 5 minutes.

    • Set 100% aggregation using Tyrode’s buffer blank.

  • Calculation:

Phase 3: Exclusion Criteria

Data must be rejected if:

  • Control aggregation (DMSO only) is <70%.

  • Baseline stability drifts >10% prior to agonist addition.

  • Positive control (e.g., Hesperetin 50 μM) fails to inhibit >40%.

References

  • Chemical Structure and Anti-platelet Activity of Euchrestaflavanone A Source: ResearchGate / Cudrania tricuspidata Study Note: This is the primary source identifying the IC50 of 49.5 μM.

  • Antiplatelet activity of hesperetin mediated by inhibition of PLC-gamma2 Source: PubMed / Atherosclerosis Journal Context: Provides the comparative benchmark for flavanone-mediated PLCγ2 inhibition.

  • Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity Source: PMC / NCBI Context: Establishes the broader bioactivity profile of prenylated flavanones, supporting the rationale for EFA's structural potency.

Safety Operating Guide

Euchrestaflavanone A: Operational Safety and Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory safety standards evolve, the handling and disposal of biologically active phytochemicals require the same rigorous oversight applied to synthetic chemotherapeutics. Euchrestaflavanone A (CAS No: 80510-05-0) is a potent prenylated flavanone isolated from medicinal plants such as Sophora flavescens and Azadirachta indica (Siamese neem tree)[1][2].

While highly valuable for drug development—specifically in oncology and infectious disease research—its potent biological activities necessitate strict operational and disposal protocols. This guide provides drug development professionals and application scientists with a self-validating, step-by-step methodology for the safe handling and disposal of Euchrestaflavanone A.

Hazard Profile & Causality: Why Strict Disposal is Required

To design an effective disposal protocol, we must first understand the molecular behavior and biological impact of the compound. Euchrestaflavanone A is not a benign plant extract; it is a highly active cytotoxic agent and an inhibitor of multidrug resistance-associated protein 1 (MRP1)[3].

Improper disposal down standard laboratory drains or in general biohazard bins can lead to environmental toxicity and exposure risks for sanitation personnel. According to standardized Safety Data Sheets (SDS), this compound carries a P501 precautionary statement, mandating disposal through an approved hazardous waste plant[4].

Quantitative Cytotoxicity Profile

The compound exhibits potent cytotoxicity against multiple human cancer cell lines. The table below summarizes the quantitative data driving its classification as a hazardous cytotoxic agent:

Table 1: Cytotoxic Profile of Euchrestaflavanone A

Target Cell Line Cancer Type IC50 Value (μM) Operational Implication
HL60 Human Leukemia 4.5 - 9.9[1] Requires antineoplastic handling protocols.
A549 Human Lung Carcinoma 4.5 - 9.9[1] Aerosolization during assays must be prevented.
AZ521 Human Gastric Cancer 4.5 - 9.9[1] Ingestion hazard; strict PPE required.

| SK-BR-3 | Human Breast Cancer | 4.5 - 9.9[1] | Contaminated consumables must be incinerated. |

Waste Segregation Logistics

Euchrestaflavanone A is highly soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, DMSO, and Acetone[3]. Because it is utilized in various solvent systems for bioassays and chromatography, waste segregation is the most critical logistical step. Mixing incompatible solvents during disposal can cause exothermic reactions or the release of toxic gases.

Table 2: Solvent Compatibility and Waste Segregation Matrix

Solvent Matrix Common Lab Use Designated Waste Stream Causality & Safety Note
DMSO / Acetone Cell culture dosing, stock solutions Non-Halogenated Organic Critical: Never add bleach to DMSO waste; it generates toxic dimethyl sulfide gas.
Chloroform / DCM Extraction, HPLC mobile phases Halogenated Organic Must be isolated to prevent the formation of highly reactive halogenated byproducts.

| Aqueous Buffers | Wash steps, diluted media | Aqueous Cytotoxic Waste | Must contain <20% organic solvent to remain in the aqueous waste stream. |

Step-by-Step Disposal Methodology

The following protocol is a self-validating system designed to eliminate cross-contamination and ensure Environmental Health and Safety (EHS) compliance.

Phase 1: Preparation and Engineering Controls
  • Verify PPE: Don double nitrile gloves, a wraparound fluid-resistant lab coat, and safety goggles.

  • Containment: Perform all transfers of Euchrestaflavanone A stock solutions within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Spill Matting: Line the working surface with plastic-backed absorbent bench paper to catch micro-spills.

Phase 2: Liquid Waste Segregation
  • Identify the Solvent: Check the experimental log to confirm the solvent matrix containing Euchrestaflavanone A.

  • Primary Collection: Aspirate liquid waste into a temporary, clearly labeled secondary container within the hood (e.g., a 500 mL glass bottle).

  • Transfer to Carboy: Funnel the liquid into the appropriate EHS-approved carboy (Halogenated vs. Non-Halogenated) as defined in Table 2.

  • Validation Step: Cap the carboy tightly and verify that the hazardous waste tag explicitly lists "Euchrestaflavanone A (Cytotoxic)" and the exact solvent percentages.

Phase 3: Solid Waste Management
  • Consumable Segregation: Eject all pipette tips, microcentrifuge tubes, and cell culture plates that contacted the compound into a rigid, puncture-resistant Cytotoxic Waste Bin (often color-coded yellow or purple, depending on regional EHS guidelines).

  • Avoid Autoclaving: Do not autoclave solid waste containing Euchrestaflavanone A. Autoclaving can aerosolize the compound. It must be marked for high-temperature incineration[4].

  • PPE Disposal: Remove the outer pair of nitrile gloves and dispose of them in the cytotoxic bin before exiting the BSC.

Phase 4: Surface Decontamination
  • Solvent Wipe: Because Euchrestaflavanone A is poorly soluble in water, wiping the bench with 70% Ethanol or Isopropanol is insufficient. First, wipe the area with a tissue dampened with a compatible solvent (e.g., a small amount of Acetone or DMSO).

  • Detergent Wash: Follow the solvent wipe with a standard laboratory detergent (e.g., Alconox) and water to remove any residual solvent.

  • Validation Step: Visually inspect the BSC surface under standard lighting to ensure no crystalline residue remains.

Disposal Workflow Visualization

The following decision tree illustrates the logical routing of Euchrestaflavanone A waste to ensure compliance and safety.

DisposalWorkflow Start Euchrestaflavanone A Waste Generation Type Determine Waste Type Start->Type Liquid Liquid Solutions Type->Liquid Solid Solid Consumables (Tips, Tubes, PPE) Type->Solid Halogenated Halogenated Solvents (e.g., Chloroform, DCM) Liquid->Halogenated If Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, Acetone) Liquid->NonHalogenated If Non-Halogenated SolidBin Cytotoxic Solid Waste Bin Solid->SolidBin EHS EHS Collection & High-Temp Incineration Halogenated->EHS NonHalogenated->EHS SolidBin->EHS

Figure 1: Decision tree for the segregation and disposal of Euchrestaflavanone A laboratory waste.

References

  • Kitdamrongtham, W., et al. "Limonoids and flavonoids from the flowers of Azadirachta indica var. siamensis, and their melanogenesis-inhibitory and cytotoxic activities." Chemistry & Biodiversity, PubMed (NIH), 2014. Available at:[Link][1]

  • ResearchGate. "Prenylated flavonoids and derivatives isolated from the root barks of Sophora flavescens as potent antibacterial agents against Staphylococcus aureus." ResearchGate, 2025. Available at: [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.